(+)-Yangambin
説明
Structure
3D Structure
特性
IUPAC Name |
(3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLFUIXSXUASEX-RZTYQLBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025819 | |
| Record name | Yangambin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13060-14-5 | |
| Record name | (+)-Yangambin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13060-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yangambin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yangambin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(+)-Yangambin natural sources and discovery
An In-depth Technical Guide to (+)-Yangambin: Natural Sources, Discovery, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a furofuran lignan (B3055560), has garnered significant scientific interest due to its diverse pharmacological activities, most notably its selective antagonism of the Platelet-Activating Factor (PAF) receptor. This technical guide provides a comprehensive overview of the natural sources of this compound, the history of its discovery and characterization, and detailed experimental protocols for its extraction, isolation, and quantification. The document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a bioactive lignan belonging to the furofuran class, characterized by a central tetrahydrofuro[3,4-c]furan ring system. Its chemical structure is (3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan[1]. The molecule's stereochemistry is crucial for its biological activity. This guide focuses on the natural occurrence, historical discovery, and methodologies for the isolation and analysis of this promising natural product.
Natural Sources of this compound
This compound is predominantly found in plant species belonging to the Lauraceae family, particularly within the Ocotea genus. It has also been identified in other plant families. The primary natural sources are detailed below.
Table 1: Principal Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Ocotea duckei | Lauraceae | Aerial parts, Leaves | [2] |
| Ocotea fasciculata | Lauraceae | Leaves, Stem bark | [3] |
| Commiphora ornifolia | Burseraceae | Oleogum resin | |
| Laurelia novae-zelandiae | Atherospermataceae | Not specified | [1] |
| Tinospora sinensis | Menispermaceae | Not specified | [1] |
| Zanthoxylum americanum | Rutaceae | Not specified | [4] |
The leaves and stem bark of Ocotea species are the most commonly utilized parts for the extraction of this compound[5][3].
Discovery and Historical Perspective
The history of Yangambin is linked to the phytochemical investigation of medicinal plants. While early reports of a compound named "yangambin" may exist from studies on Zanthoxylum species, the definitive characterization and elucidation of the structure of this compound as we know it today are more recent.
Phytochemical studies on Ocotea duckei by Morais and colleagues in 1996 were pivotal in the characterization of this compound and its epimer, epi-yangambin[5]. These studies laid the groundwork for subsequent pharmacological and toxicological investigations. The compound's role as a selective Platelet-Activating Factor (PAF) receptor antagonist was a significant discovery that spurred further research into its therapeutic potential.
Quantitative Data
The concentration and yield of this compound can vary significantly depending on the plant source, geographical location, and extraction methodology.
Table 2: Quantitative Analysis of this compound in Natural Sources
| Plant Species | Plant Part | Extraction/Analysis Method | Yield/Concentration | Reference(s) |
| Ocotea fasciculata | Leaves and Stem bark | Ethanolic extraction and normal-phase liquid chromatography | 17% from the lignan fraction | [2] |
| Commiphora ornifolia | Oleogum resin | Ethanolic extraction and HPLC-DAD analysis | 3.50% to 9.05% of the ethanol (B145695) extract | [6] |
Experimental Protocols
Extraction and Isolation of this compound from Ocotea species
The following protocol is a generalized procedure based on methodologies reported for the isolation of this compound from Ocotea duckei and Ocotea fasciculata.
5.1.1. Plant Material Preparation
-
Collect fresh aerial parts (leaves and stem bark) of the desired Ocotea species.
-
Dehydrate the plant material in a circulating air oven at 40°C for 72 hours.
-
Pulverize the dried plant material into a fine powder using a mechanical mill.
5.1.2. Crude Ethanolic Extraction
-
Subject the dried and pulverized plant material to maceration with 95% ethanol. The process should be repeated three times at 72-hour intervals to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate them using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. This will yield the crude ethanolic extract (CEE).
5.1.3. Fractionation and Purification
-
The CEE is subjected to further fractionation, often involving liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate) to enrich the lignan content.
-
The lignan-rich fraction is then purified using column chromatography over silica (B1680970) gel.
-
The fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are combined.
-
Recrystallization from methanol (B129727) can be performed to obtain pure this compound as white crystals.
Caption: General Workflow for the Isolation of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The following is a validated HPLC method for the quantification of Yangambin in a crude ethanolic extract of Ocotea duckei[2].
5.2.1. Chromatographic Conditions
-
Column: C18
-
Mobile Phase: Acetonitrile and water (45:55, v/v)
-
Flow Rate: 0.8 mL/min
-
Oven Temperature: 40°C
-
Detection Wavelength: 205 nm
5.2.2. Standard and Sample Preparation
-
Prepare a stock solution of a certified this compound reference standard in the mobile phase.
-
Prepare serial dilutions of the stock solution to construct a calibration curve (e.g., in the range of 3.3 – 16.5 µg/mL).
-
Dissolve a known amount of the crude ethanolic extract in the mobile phase, filter through a 0.22 µm syringe filter, and inject it into the HPLC system.
5.2.3. Method Validation Parameters The method should be validated for linearity, precision, accuracy, selectivity, robustness, and limits of detection and quantification according to international guidelines.
Signaling Pathway: this compound as a PAF Receptor Antagonist
This compound exerts its pharmacological effects primarily by acting as a selective antagonist of the Platelet-Activating Factor (PAF) receptor[7]. PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.
The PAF receptor is a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor activates downstream signaling cascades. This compound competitively inhibits the binding of PAF to its receptor on platelets, thereby blocking the initiation of these signaling events.
Caption: Signaling Pathway of this compound as a PAF Receptor Antagonist.
Conclusion
This compound is a natural product with significant therapeutic potential, primarily sourced from species of the Ocotea genus. Its discovery and subsequent characterization as a selective PAF receptor antagonist have opened avenues for research into its application in various pathological conditions. The detailed protocols for its isolation and quantification provided in this guide are intended to facilitate further investigation into the pharmacological properties and potential clinical applications of this valuable lignan. This comprehensive overview serves as a foundational resource for scientists and researchers dedicated to the advancement of natural product-based drug discovery.
References
- 1. This compound | C24H30O8 | CID 443028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Yangambin and Epi-yangambin Isomers: New Purification Method from Ocotea fasciculata and First Cytotoxic Aspects Focusing on In Vivo Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zanthoxylum americanum - Wikipedia [en.wikipedia.org]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling (+)-Yangambin: An In-depth Technical Guide to its Isolation from Ocotea duckei
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the isolation and purification of (+)-Yangambin, a promising furofuran lignan, from the leaves of Ocotea duckei. Yangambin has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and potential leishmanicidal properties.[1] This guide consolidates detailed experimental protocols, quantitative data, and workflow visualizations to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development.
Botanical Sourcing and Preparation
The primary source for this compound isolation is the leaves of Ocotea duckei Vattimo-Gil (Lauraceae), a plant species prevalent in the Northeast of Brazil.[2] For optimal yield and consistency, botanical material should be collected and authenticated by a qualified botanist. A voucher specimen is typically deposited in a herbarium for future reference (e.g., Voucher Agra 4309)[3].
Protocol for Material Preparation:
-
Collection: Harvest fresh leaves of Ocotea duckei.
-
Drying: The plant material is dried, typically in a shaded, well-ventilated area or using a circulating air oven at a controlled temperature to prevent degradation of bioactive compounds.
-
Milling: The dried leaves are then pulverized into a fine powder to increase the surface area for efficient solvent extraction.
Extraction of Crude Ethanolic Extract
The initial step in isolating this compound involves the extraction of the powdered plant material with ethanol (B145695). This process yields a crude ethanolic extract (CEE) containing a mixture of phytochemicals, including the target lignan.
Experimental Protocol:
-
Solvent: Ethanol (95% or absolute).
-
Method: Maceration or Soxhlet extraction. Maceration involves soaking the powdered leaves in ethanol for an extended period (e.g., 72 hours) with occasional agitation.
-
Solvent-to-Material Ratio: While specific ratios may vary, a typical starting point is 10:1 (v/w) of solvent to dry plant material.
-
Concentration: The resulting ethanolic solution is filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 40°C to obtain the crude ethanolic extract.[4]
From 15 kg of plant material, a substantial amount of crude extract can be obtained, which serves as the starting point for chromatographic purification.[3]
Chromatographic Purification of this compound
The purification of this compound from the crude ethanolic extract is achieved through column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase.
Experimental Protocol:
-
Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase for the separation of lignans.
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Sample Loading: The crude ethanolic extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.
-
Elution: The separation is achieved by eluting the column with a solvent system of increasing polarity. A common gradient involves chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH).
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Isolation of this compound: Pure this compound is typically obtained from fractions eluted with a mixture of methanol in chloroform, specifically in the range of 5-95 (MeOH-CHCl₃).[3]
-
Crystallization: The fractions containing pure yangambin are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., methanol) to yield crystalline this compound.
Structural Identification and Quantification
The identity and purity of the isolated this compound are confirmed using spectroscopic techniques. Quantification is often performed using High-Performance Liquid Chromatography (HPLC).
4.1. Spectroscopic Identification:
The structure of the isolated compound is elucidated and confirmed by comparing its spectroscopic data with literature values. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[3]
4.2. High-Performance Liquid Chromatography (HPLC) for Quantification:
A validated HPLC method is crucial for determining the concentration of this compound in the crude extract and purified fractions.
Table 1: HPLC Method Parameters for this compound Quantification [4][5][6]
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Acetonitrile and Water (45:55) |
| Flow Rate | 0.8 mL/min |
| Oven Temperature | 40°C |
| Detection Wavelength | 205 nm |
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the literature for the isolation and activity of this compound from Ocotea duckei.
Table 2: Yield and Concentration of this compound
| Parameter | Value | Reference |
| Concentration in Ethanolic Extract | 3.50 (±0.02) to 9.05% (±0.19) | [7] |
| Crude Ethanolic Extract from Aerial Parts | 270 g | [4] |
Table 3: Bioactivity Data (IC₅₀ values) [1][7][8]
| Substance | Target Organism | IC₅₀ (µg/mL) |
| Crude Ethanolic Extract | Leishmania chagasi | 135.7 |
| Lignoid Fraction | Leishmania chagasi | 26.5 |
| This compound | Leishmania chagasi | 49.0 |
| Crude Ethanolic Extract | Leishmania amazonensis | 143.7 |
| Lignoid Fraction | Leishmania amazonensis | 48.2 |
| This compound | Leishmania amazonensis | 64.9 |
Table 4: ¹H and ¹³C NMR Spectral Data for this compound [3]
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | 54.5 | 3.06 (m) |
| 2 | 86.1 | 4.71 (d, J=4.2) |
| 4 | 72.1 | - |
Note: This is a partial list of the NMR data. For complete structural elucidation, comparison with comprehensive literature data is recommended.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.
Caption: Workflow for the preparation of crude ethanolic extract.
Caption: Chromatographic purification of this compound.
Caption: Analytical workflow for this compound characterization.
This technical guide provides a robust framework for the successful isolation and characterization of this compound from Ocotea duckei. The detailed protocols and quantitative data presented herein are intended to facilitate further research into the therapeutic potential of this remarkable natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. phcogres.com [phcogres.com]
- 4. Crude ethanolic extract, lignoid fraction and yangambin from Ocotea duckei (Lauraceae) show antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciprofiles.com [sciprofiles.com]
- 6. researchgate.net [researchgate.net]
- 7. phcogres.com [phcogres.com]
- 8. phcogres.com [phcogres.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Yangambin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Yangambin is a furofuran lignan (B3055560) of significant interest in the scientific community due to its diverse pharmacological activities. A comprehensive understanding of its chemical structure and stereochemistry is paramount for researchers engaged in natural product chemistry, medicinal chemistry, and drug development. This technical guide provides a detailed overview of the structural and stereochemical aspects of this compound, including its chemical identity, spectroscopic data, and crystallographic information. Furthermore, this guide outlines detailed experimental protocols for its isolation and purification from natural sources.
Chemical Identity and Structure
This compound is a bicyclic furofuran lignan characterized by two 3,4,5-trimethoxyphenyl substituents. Its core structure is a tetrahydro-1H,3H-furo[3,4-c]furan ring system.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (1R,4R)-1,4-bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan |
| Alternate IUPAC Name | (3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan[1] |
| CAS Number | 13060-14-5[1] |
| Molecular Formula | C₂₄H₃₀O₈[1] |
| Molecular Weight | 446.49 g/mol |
| Synonyms | Lirioresinol B dimethyl ether, (+)-Yangabin, O,O-Dimethyllirioresinol B |
Stereochemistry
The stereochemistry of this compound is crucial to its biological activity. The molecule possesses four chiral centers at the C-1, C-3a, C-4, and C-6a positions of the furofuran ring system. The "(+)" designation refers to its dextrorotatory nature, indicating that it rotates plane-polarized light to the right. The absolute configuration of these chiral centers in this compound is (1R, 3aR, 4R, 6aR) or, using an alternative numbering system, (3S, 3aR, 6S, 6aR).
This compound has several stereoisomers, with epi-yangambin being a notable example. In epi-yangambin, the stereochemistry at one of the chiral centers is inverted relative to this compound. Another related stereoisomer is diayangambin.
While the dextrorotatory nature of this compound is established, a specific value for its optical rotation was not consistently available in the surveyed literature.
Spectroscopic and Crystallographic Data
The structural elucidation of this compound has been accomplished through various spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. While complete assigned spectral data can vary slightly depending on the solvent and instrument parameters, the following provides an overview of the expected NMR data for this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-1, C-4 | ~85.8 |
| C-3a, C-6a | ~54.3 |
| C-3, C-6 | ~71.7 |
| C-Ar (C-1') | ~137.0 |
| C-Ar (C-2', C-6') | ~103.0 |
| C-Ar (C-3', C-5') | ~153.5 |
| C-Ar (C-4') | ~132.0 |
| OCH₃ (para) | ~60.8 |
| OCH₃ (meta) | ~56.2 |
Note: The chemical shifts are approximate and based on typical values for furofuran lignans. Specific assignments require detailed 2D NMR analysis.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule. The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD).
Table 3: Crystallographic Data for this compound
| Parameter | Value | Reference |
| COD Number | 2000397 | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | P 2₁ 2₁ 2₁ | [1] |
| Unit Cell Dimensions | ||
| a | 5.5333 Å | [1] |
| b | 12.5520 Å | [1] |
| c | 31.723 Å | [1] |
| α, β, γ | 90° | [1] |
| Z | 4 | [1] |
Note: For a detailed analysis of the crystal structure, including atomic coordinates, it is recommended to access the full crystallographic information file (CIF) from the Crystallography Open Database.
Experimental Protocols: Isolation and Purification
This compound is naturally found in various plant species, with Ocotea duckei and Ocotea fasciculata being prominent sources.[2] The following protocols describe a general methodology for the isolation and purification of this compound from plant material.
Experimental Workflow
Caption: General workflow for the isolation and purification of this compound.
Step-by-Step Protocols
Protocol 1: Preparation of Crude Ethanolic Extract
-
Plant Material Preparation: Dry the leaves and stem bark of the source plant (e.g., Ocotea fasciculata) at room temperature and grind into a fine powder.
-
Maceration: Submerge the powdered plant material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) in a sealed container.
-
Extraction: Allow the mixture to stand at room temperature for 72 hours with occasional shaking.
-
Filtration: Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the plant residue from the ethanolic extract.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.[3]
Protocol 2: Liquid-Liquid Fractionation
-
Dissolution: Dissolve the crude ethanolic extract in a methanol/water (e.g., 7:3 v/v) solution.
-
Partitioning: Perform sequential liquid-liquid partitioning of the dissolved extract with solvents of increasing polarity, typically starting with n-hexane, followed by chloroform, and then ethyl acetate. This is usually done in a separatory funnel.
-
Fraction Collection: Collect the different solvent layers. The lignan-rich fraction, containing this compound, is typically found in the chloroform fraction.
-
Concentration: Concentrate the chloroform fraction under reduced pressure to yield the semi-purified lignan fraction.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Prepare a chromatography column packed with silica (B1680970) gel (e.g., 70-230 mesh) as the stationary phase, equilibrated with a non-polar solvent such as n-hexane.
-
Sample Loading: Dissolve the lignan-rich fraction in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity, typically using a mixture of n-hexane and ethyl acetate. For example, start with 100% n-hexane and gradually increase the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
For analytical quantification or final purification, reversed-phase HPLC is often employed.
-
Column: A C18 column is typically used.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water, often in an isocratic or gradient elution. A reported method uses an isocratic mobile phase of acetonitrile:water (45:55 v/v).[4]
-
Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 205 nm is suitable for detecting yangambin.[4]
Conclusion
This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound, a pharmacologically relevant furofuran lignan. The key structural features, including its absolute stereochemistry, have been presented alongside available spectroscopic and crystallographic data. Furthermore, detailed protocols for its isolation and purification from natural sources have been outlined to aid researchers in obtaining this compound for further study. While some specific quantitative data, such as the precise optical rotation and fully assigned NMR spectra, were not consistently available in the reviewed literature, this guide consolidates the current knowledge to serve as a valuable resource for the scientific community. Further research to fill these minor data gaps will contribute to a more complete understanding of this important natural product.
References
Pharmacological Profile of (+)-Yangambin: A Technical Guide
Introduction
(+)-Yangambin is a naturally occurring furofuran lignan (B3055560) predominantly isolated from plant species such as Ocotea duckei.[1][2] It has garnered significant scientific interest due to its distinct pharmacological activities, primarily as a selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, quantitative pharmacological data, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacodynamics: Mechanisms of Action
The primary mechanism of action for this compound is its competitive antagonism of the Platelet-Activating Factor (PAF) receptor. Additionally, it exhibits other notable pharmacological effects, including the inhibition of voltage-gated calcium channels and certain metabolic enzymes.
Platelet-Activating Factor (PAF) Receptor Antagonism
This compound acts as a selective and competitive antagonist at PAF receptors, a class of G-protein-coupled receptors.[1][4]
-
Receptor Binding and Functional Inhibition: In studies using rabbit platelet plasma membranes, this compound competitively displaced the binding of radiolabeled [3H]-PAF.[4] This binding action translates to a dose-dependent inhibition of PAF-induced physiological responses. Specifically, it inhibits platelet aggregation and the hypotensive effects induced by PAF.[1][4] A Schild plot analysis of its effect on PAF-induced platelet aggregation yielded a pA2 value of 6.45, with a slope close to unity (1.17), which is characteristic of competitive antagonism.[4]
-
Selectivity: The antagonistic action of this compound is highly selective for the PAF receptor. At a concentration of 10 µM, it did not inhibit platelet aggregation induced by other agonists such as ADP, collagen, or thrombin.[4] Similarly, in in vivo studies, it did not affect the hypotensive effects of acetylcholine, histamine, or 5-hydroxytryptamine.[1]
-
PAF Receptor Subtype Differentiation: Evidence suggests that this compound can discriminate between different PAF receptor subtypes. While it effectively attenuates PAF-induced cardiovascular changes and thrombocytopenia, it does not prevent PAF-induced neutropenia in rabbits, an effect that is blocked by other reference PAF antagonists like WEB 2086.[1] This suggests a potential difference in the PAF receptors present on cardiovascular system components and platelets versus those on polymorphonuclear leukocytes.[1] Further studies in the rat gastrointestinal tract also indicate that Yangambin can differentiate putative PAF receptor subtypes, inhibiting PAF-induced contractions in the jejunum, ileum, and colon, but not in the stomach fundus.[5]
Inhibition of Voltage-Gated Calcium Channels
Beyond its effects on PAF receptors, this compound also directly impacts calcium signaling. It has been shown to inhibit Ca2+ influx through voltage-gated Ca2+ channels.[6] This action leads to a reduction in the intracellular calcium concentration ([Ca2+]i) within vascular smooth muscle cells, resulting in peripheral vasodilation and contributing to its hypotensive effects.[6]
Anti-Allergic and Anti-Inflammatory Activity
This compound exhibits both anti-allergic and anti-inflammatory properties. Its anti-allergic activity was demonstrated by the inhibition of β-hexosaminidase release with an IC50 of 33.8 μM.[6] The anti-inflammatory activity was also quantified, showing an IC50 of 37.4 μM.[6] These effects are likely linked to its primary role as a PAF antagonist, as PAF is a potent mediator of inflammation and allergic reactions.
Enzyme Inhibition
This compound has been identified as an inhibitor of specific UDP-glucuronosyltransferase (UGT) enzyme isoforms, which are critical for the metabolism of various drugs and endogenous compounds. It inhibits UGT1A1 and UGT1A3 activities in a concentration-dependent manner, with IC50 values of 29.7 µM and 56.5 µM, respectively.[7] It showed negligible inhibition of other tested isoforms like UGT1A4, UGT1A6, UGT1A9, and UGT2B7.[7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the pharmacological activity of this compound.
Table 1: PAF Receptor Binding and Functional Antagonism
| Parameter | Value | Species/System | Reference |
| IC50 (vs. [3H]-PAF) | 1.93 ± 0.53 µM | Rabbit Platelet Membranes | [4] |
| pA2 (Platelet Aggregation) | 6.45 | Rabbit Platelet-Rich Plasma | [4] |
| Kd ([3H]-PAF) | 1.25 ± 0.24 nM | Rabbit Platelet Membranes | [4] |
| Bmax ([3H]-PAF) | 14.9 ± 2.4 pmol/mg protein | Rabbit Platelet Membranes | [4] |
Table 2: Anti-Allergic, Anti-Inflammatory, and Enzyme Inhibition Activity
| Activity | IC50 Value | Assay/System | Reference |
| Anti-allergic | 33.8 µM | β-hexosaminidase release | [6] |
| Anti-inflammatory | 37.4 µM | Not specified | [6] |
| UGT1A1 Inhibition | 29.7 µM | Human Liver Microsomes | [7] |
| UGT1A3 Inhibition | 56.5 µM | Human Liver Microsomes | [7] |
Table 3: Toxicological Data
| Parameter | Value | Species/Model | Reference |
| LD50 (Acute Oral) | > 2000 mg/kg | Swiss Mice | [2] |
| Mutagenicity | Not Mutagenic | Ames Test (S. typhimurium) | [8] |
| Cytotoxicity/Genotoxicity | Not Cytotoxic or Genotoxic | Allium cepa Test System | [2] |
| Embryotoxicity | Not Embryotoxic | Gallus gallus domesticus Embryos | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PAF Receptor Binding Assay
-
Objective: To determine the binding affinity (IC50) of this compound for the PAF receptor.
-
Method: A competitive radioligand binding assay is performed using plasma membranes isolated from rabbit platelets.
-
Membrane Preparation: Rabbit platelet plasma membranes are prepared by differential centrifugation and stored at -80°C. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Binding Reaction: A fixed concentration of [3H]-PAF (e.g., 1 nM) is incubated with a specific amount of platelet membrane protein (e.g., 50 µg) in a binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Competition: The incubation is carried out in the presence of increasing concentrations of unlabeled this compound or unlabeled PAF (for positive control). Non-specific binding is determined in the presence of a high concentration of unlabeled PAF (e.g., 1 µM).
-
Incubation and Termination: The reaction mixtures are incubated at room temperature for a defined period (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Quantification: The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-PAF (IC50) is calculated using non-linear regression analysis.[4]
-
Platelet Aggregation Assay
-
Objective: To assess the functional antagonism of this compound on PAF-induced platelet aggregation.
-
Method: Aggregation is measured in platelet-rich plasma (PRP) using a turbidimetric aggregometer.
-
PRP Preparation: Whole blood is collected from rabbits into an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes). Platelet-poor plasma (PPP), used for calibration, is prepared by further centrifugation at a higher speed.
-
Assay Procedure: An aliquot of PRP is placed in the aggregometer cuvette and stirred continuously at 37°C. The instrument is calibrated by setting 0% aggregation for PRP and 100% aggregation for PPP.
-
Inhibition Measurement: PRP is pre-incubated with various concentrations of this compound or vehicle for a short period.
-
Aggregation Induction: Aggregation is initiated by adding a sub-maximal concentration of PAF. The change in light transmission is recorded over time.
-
Data Analysis: The inhibitory effect is expressed as the percentage reduction in the maximal aggregation response compared to the vehicle control. For determining the pA2 value, log concentration-response curves to PAF are generated in the absence and presence of different concentrations of Yangambin, followed by Schild plot analysis.[4]
-
In Vivo Cardiovascular Assessment
-
Objective: To evaluate the effect of this compound on PAF-induced hypotension in an animal model.
-
Method: The experiment is conducted on pentobarbitone-anesthetized rabbits.
-
Animal Preparation: Rabbits are anesthetized, and catheters are inserted into the carotid artery to monitor blood pressure and into the jugular vein for drug administration.
-
Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate are recorded.
-
PAF Administration: A dose-response curve is established by administering increasing intravenous (i.v.) doses of PAF (e.g., 0.03-3.0 µg/kg) and recording the resulting hypotensive effects.
-
Yangambin Pretreatment: A separate group of animals is pretreated with i.v. This compound (e.g., 10 and 20 mg/kg) for a specified time before the PAF challenge.
-
Data Analysis: The percentage attenuation of the PAF-induced drop in MAP in the Yangambin-pretreated group is calculated and compared to the control group.[1]
-
Ames Test for Mutagenicity
-
Objective: To assess the mutagenic potential of this compound.
-
Method: The bacterial reverse mutation assay is performed using several histidine-dependent strains of Salmonella typhimurium (e.g., TA97a, TA98, TA100, TA102, TA1535).
-
Assay Principle: The test detects mutations that revert the bacteria from histidine auxotrophy to prototrophy, allowing them to grow on a histidine-deficient medium.
-
Procedure: The tester strains are incubated with various concentrations of this compound on a minimal agar (B569324) plate.
-
Metabolic Activation: The assay is conducted both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to detect potential mutagenicity of metabolites.
-
Incubation and Colony Counting: Plates are incubated for 48-72 hours at 37°C. The number of revertant colonies (his+) is then counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.[8]
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental workflows related to this compound.
Diagram 1: PAF Receptor Antagonism
Caption: Competitive antagonism of the PAF receptor by this compound, blocking downstream signaling.
Diagram 2: Calcium Channel Inhibition
Caption: Direct inhibition of voltage-gated Ca²⁺ channels by this compound in smooth muscle cells.
Diagram 3: Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing the inhibitory effect of this compound on platelet aggregation.
References
- 1. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcogres.com [phcogres.com]
- 3. Cardiovascular properties of yangambin, a lignan isolated from Brazilian plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yangambin, a lignan obtained from Ocotea duckei, differentiates putative PAF receptor subtypes in the gastrointestinal tract of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the mutagenic potential of yangambin and of the hydroalcoholic extract of Ocotea duckei by the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcogres.com [phcogres.com]
A Comprehensive Technical Review of (+)-Yangambin Research for Drug Development Professionals
An In-depth Guide to the Pharmacological Profile, Mechanisms of Action, and Experimental Data of (+)-Yangambin
Introduction
This compound, a furofuran lignan (B3055560) predominantly isolated from plants of the Ocotea genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive review of the existing research on this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the compound's mechanisms of action through signaling pathway diagrams. This guide aims to serve as a foundational resource for future research and development of this compound as a potential therapeutic agent.
Pharmacological Activities and Quantitative Data
This compound exhibits a range of biological effects, with the most pronounced activities being its antagonism of the Platelet-Activating Factor (PAF) receptor, and its anti-inflammatory and leishmanicidal properties. The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: Platelet-Activating Factor (PAF) Receptor Antagonism
| Assay Type | Species/System | Parameter | Value | Reference(s) |
| [³H]-PAF Binding Assay | Rabbit Platelet Membranes | IC₅₀ | 1.93 ± 0.53 µM | [1] |
| [³H]-PAF Binding Assay | Human Platelets | Kᵢ | 1.1 ± 0.3 µM | |
| PAF-Induced Platelet Aggregation | Rabbit Platelet-Rich Plasma | pA₂ | 6.45 | [1] |
| PAF-Induced Platelet Aggregation | Human Platelets | IC₅₀ | 1.0 ± 0.2 µM |
Table 2: Anti-inflammatory and Immunomodulatory Activity
| Experimental Model | Species | Treatment/Dosage | Effect | Reference(s) |
| Carrageenan-Induced Paw Edema | Mouse | 40 mg/kg (oral) | Significant suppression of paw volume and PGE₂ levels | |
| DNFB-Induced Delayed Hypersensitivity | Mouse | 40 mg/kg (oral) | Reduction in ear swelling and leukocyte infiltration | |
| LPS-Stimulated RAW 264.7 Macrophages | In vitro | 10 µM | 40.8% reduction in Prostaglandin E₂ (PGE₂) generation | |
| PHA-Stimulated Human Lymphocytes | In vitro | IC₅₀ | 1.5 (0.5 - 2.8) µM (inhibition of proliferation) |
Table 3: Leishmanicidal Activity
| Leishmania Species | Host Cell | Parameter | Value (µM) | Reference(s) |
| L. amazonensis | Bone Marrow-Derived Macrophages | IC₅₀ | 43.9 ± 5 | [2] |
| L. braziliensis | Bone Marrow-Derived Macrophages | IC₅₀ | 76 ± 17 | [2] |
| Host Cell Cytotoxicity | Bone Marrow-Derived Macrophages | CC₅₀ | > 1000 |
Table 4: Safety and Toxicity
| Study Type | Animal Model | Dosage | Observation | Reference(s) |
| Acute Oral Toxicity | Swiss Mice | 2000 mg/kg | No mortality or significant behavioral changes; LD₅₀ > 2000 mg/kg | [3] |
| Embryotoxicity | Gallus gallus domesticus Embryos | 50 µg/ml and 65 µg/ml | No embryotoxic effects on neurodevelopment | [4] |
Mechanisms of Action and Signaling Pathways
The primary mechanism of action of this compound is its competitive antagonism of the Platelet-Activating Factor (PAF) receptor. This interaction is central to its anti-inflammatory and cardiovascular effects. Furthermore, this compound exhibits immunomodulatory properties by influencing cytokine production, a process potentially linked to the NF-κB signaling pathway.
PAF Receptor Antagonism and Downstream Signaling
This compound competitively inhibits the binding of PAF to its G-protein coupled receptor (GPCR). This action blocks the initiation of a signaling cascade that is crucial in inflammatory and thrombotic processes. The binding of PAF to its receptor typically activates Gq and Gi proteins, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), culminating in cellular responses like platelet aggregation and inflammation. By blocking the initial receptor binding, this compound effectively abrogates these downstream events.
Immunomodulation and Potential NF-κB Pathway Involvement
This compound has been shown to modulate the production of inflammatory mediators, including a reduction in pro-inflammatory cytokines like TNF-α and IL-6, and a decrease in PGE₂.[2] This suggests an interference with key inflammatory signaling pathways. The transcription factor NF-κB is a master regulator of inflammation and is involved in the expression of genes encoding for pro-inflammatory cytokines and enzymes like COX-2 (which is responsible for PGE₂ synthesis). While direct evidence is still emerging, it is plausible that the immunomodulatory effects of this compound are, at least in part, mediated through the inhibition of the NF-κB pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Protocol 1: PAF Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of this compound to the PAF receptor.
Materials:
-
Isolated platelet membranes (e.g., from rabbit or human platelets)
-
[³H]-PAF (radiolabeled ligand)
-
This compound
-
Unlabeled PAF (for non-specific binding determination)
-
Binding buffer (e.g., Tyrode's buffer containing 0.25% BSA)
-
Glass fiber filters
-
Scintillation counter and scintillation cocktail
Procedure:
-
Platelet Membrane Preparation: Isolate platelets from whole blood by differential centrifugation and prepare platelet membranes through homogenization and further centrifugation.
-
Assay Setup: In microcentrifuge tubes, combine the platelet membrane suspension, a fixed concentration of [³H]-PAF, and varying concentrations of this compound. For determining non-specific binding, use a high concentration of unlabeled PAF instead of this compound.
-
Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound [³H]-PAF from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound [³H]-PAF.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
Freshly drawn whole blood (e.g., from rabbit) in an anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
PAF (agonist)
-
Aggregometer
Procedure:
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay:
-
Pre-warm an aliquot of PRP to 37°C in an aggregometer cuvette with a stir bar.
-
Add a specific concentration of this compound or vehicle control and incubate for a short period (e.g., 2-5 minutes).
-
Induce platelet aggregation by adding a sub-maximal concentration of PAF.
-
Record the change in light transmission over time.
-
-
Data Analysis: Determine the maximal percentage of aggregation for each concentration of this compound and calculate the IC₅₀ value.
Protocol 3: Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Materials:
-
Mice (e.g., Swiss Webster)
-
Carrageenan solution (e.g., 1% in saline)
-
This compound suspension
-
Vehicle control
-
Pletysmometer or calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals and divide them into control and treatment groups.
-
Drug Administration: Administer this compound (e.g., 40 mg/kg) or vehicle orally to the respective groups.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a pletysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the this compound treated group compared to the control group at each time point.
Protocol 4: Leishmanicidal Activity Assay
Objective: To determine the in vitro activity of this compound against Leishmania parasites.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Leishmania promastigotes (e.g., L. amazonensis)
-
This compound
-
Culture medium and supplements
-
Microplate reader
Procedure:
-
Macrophage Culture: Plate BMDMs in a 96-well plate and allow them to adhere.
-
Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a specific parasite-to-cell ratio.
-
Treatment: After an incubation period to allow for phagocytosis, wash the cells to remove extracellular parasites and add fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the treated, infected cells for a defined period (e.g., 48 hours).
-
Quantification of Intracellular Parasites: Lyse the macrophages and determine the number of viable intracellular amastigotes, for example, by microscopic counting or by a colorimetric assay (e.g., MTT).
-
Data Analysis: Calculate the percentage of inhibition of parasite growth for each concentration of this compound and determine the IC₅₀ value.
Pharmacokinetics and Clinical Data
A thorough review of the published literature reveals a notable absence of studies on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound in animal models. This represents a significant knowledge gap in the preclinical data package for this compound. Understanding the ADME properties of this compound is crucial for dose selection, predicting its in vivo behavior, and assessing its potential for drug-drug interactions.
Furthermore, no clinical trials involving the administration of this compound to humans have been identified in the current literature. The research on this compound is still in the preclinical phase.
Conclusion and Future Directions
This compound is a promising natural product with well-documented activity as a PAF receptor antagonist, as well as significant anti-inflammatory and leishmanicidal effects. The available in vitro and in vivo data provide a strong rationale for its further investigation as a potential therapeutic agent.
However, to advance the development of this compound, several key areas need to be addressed:
-
Pharmacokinetic Studies: Comprehensive ADME studies in relevant animal models are essential to understand its bioavailability, distribution, metabolic fate, and excretion profile.
-
Mechanism of Action Elucidation: Further research is needed to definitively establish the role of the NF-κB pathway and other potential signaling cascades in the immunomodulatory effects of this compound.
-
Lead Optimization: Medicinal chemistry efforts could be employed to synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
-
Toxicology Studies: More extensive toxicology studies are required to establish a comprehensive safety profile for this compound before any consideration for clinical trials.
This technical guide consolidates the current knowledge on this compound, highlighting its therapeutic potential and outlining the critical next steps for its development as a novel drug candidate.
References
- 1. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcogres.com [phcogres.com]
- 4. phcogres.com [phcogres.com]
The Multifaceted Biological Activities of (+)-Yangambin: A Furofuran Lignan with Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(+)-Yangambin, a prominent member of the furofuran class of lignans, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. Isolated from various plant species, notably from the Lauraceae and Aristolochiaceae families, this natural product has demonstrated a wide spectrum of pharmacological effects, including cardiovascular, anti-inflammatory, anticancer, and trypanocidal properties. This in-depth technical guide provides a comprehensive overview of the core biological activities of this compound and related furofuran lignans, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and drug development endeavors.
Cardiovascular Effects: Platelet-Activating Factor (PAF) Receptor Antagonism
A primary and well-characterized biological activity of this compound is its potent and selective antagonism of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a key phospholipid mediator involved in platelet aggregation, inflammation, and anaphylactic shock. By blocking the PAF receptor, this compound exerts significant antiplatelet and antihypertensive effects.[1][2][3]
Quantitative Data: Antiplatelet and Antihypertensive Activities
The inhibitory effects of this compound on PAF-induced platelet aggregation and its in vivo cardiovascular protective effects are summarized below.
| Activity | Model | Parameter | Value | Reference |
| PAF Receptor Binding | Rabbit platelet membranes | IC50 | 1.93 ± 0.53 µM | [3] |
| PAF-Induced Platelet Aggregation | Rabbit platelet-rich plasma | pA2 | 6.45 | [3] |
| PAF-Induced Thrombocytopenia | Rat (in vivo) | Effective Dose | 10 and 20 mg/kg (i.v.) | [1] |
| PAF-Induced Hypotension | Rabbit (in vivo) | Effective Dose | 10 and 20 mg/kg (i.v.) | [1] |
Experimental Protocols
This protocol outlines the methodology to assess the inhibitory effect of this compound on PAF-induced platelet aggregation in vitro.
Materials:
-
Platelet-Rich Plasma (PRP) from rabbit blood
-
Platelet-Activating Factor (PAF) solution
-
This compound solutions at various concentrations
-
Platelet aggregometer
-
Agonists for control experiments (ADP, collagen, thrombin)
Procedure:
-
Prepare PRP from citrated rabbit whole blood by centrifugation.
-
Adjust the platelet count in the PRP.
-
Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time at 37°C in the aggregometer cuvettes.
-
Induce platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmission for a set period to determine the extent of aggregation.
-
Construct log concentration-response curves for PAF in the presence and absence of different concentrations of this compound.
-
Calculate the pA2 value from a Schild plot to quantify the competitive antagonism.[3]
-
To assess selectivity, perform control experiments using other platelet agonists like ADP, collagen, and thrombin in the presence of this compound.[3]
This in vivo protocol is designed to evaluate the protective effect of this compound against PAF-induced hypotension.
Materials:
-
Male New Zealand white rabbits
-
Anesthetic (e.g., pentobarbitone)
-
Platelet-Activating Factor (PAF) solution
-
This compound solution
-
Apparatus for monitoring arterial blood pressure
Procedure:
-
Anesthetize the rabbits and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Allow the animal's blood pressure to stabilize.
-
Administer this compound (e.g., 10 and 20 mg/kg, i.v.) or vehicle control.[1]
-
After a set period, induce a hypotensive response by intravenous administration of PAF (e.g., 0.03-3.0 µg/kg).[1]
-
Continuously record the mean arterial pressure and heart rate.
-
Analyze the data to determine the dose-dependent attenuation of the PAF-induced hypotensive effect by this compound.
Signaling Pathway
Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.
Anti-inflammatory and Immunomodulatory Activities
Furofuran lignans, including this compound, exhibit significant anti-inflammatory and immunomodulatory properties. These effects are mediated, in part, through the modulation of key inflammatory signaling pathways such as NF-κB and the activation of the Nrf2 antioxidant response.
Quantitative Data: Anti-inflammatory and Immunosuppressive Effects
The following table summarizes the quantitative data related to the anti-inflammatory and immunosuppressive activities of furofuran lignans.
| Activity | Compound | Model | Parameter | Value | Reference |
| Immunosuppression | (+)-Diayangambin | Human mononuclear cell proliferation | IC50 | 1.5 µM | |
| Anti-inflammatory | (+)-Diayangambin | RAW 264.7 macrophages (PGE2 generation) | % Inhibition | 40.8% at 10 µM | |
| Anti-inflammatory | (+)-Diayangambin | Carrageenan-induced mouse paw edema | Effective Dose | 40 mg/kg (oral) | |
| Leishmanicidal & Immunomodulatory | This compound | L. amazonensis-infected macrophages | IC50 | 43.9 ± 5 µM | |
| Leishmanicidal & Immunomodulatory | This compound | L. braziliensis-infected macrophages | IC50 | 76 ± 17 µM |
Experimental Protocols
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
This compound suspension
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Administer this compound orally at various doses (e.g., 20, 40, 80 mg/kg). A positive control group (e.g., indomethacin (B1671933) 10 mg/kg) and a vehicle control group should be included.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[4]
-
Measure the paw volume at regular intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection.[4]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound solutions
-
Griess reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.[5]
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[5]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and determine the inhibitory effect of this compound.
Signaling Pathways
Caption: Modulation of NF-κB and Nrf2 Pathways by this compound.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. While the precise mechanisms are still under investigation, evidence suggests the involvement of apoptosis induction and cell cycle arrest.
Quantitative Data: In Vitro Cytotoxicity
The following table presents the reported IC50 values of this compound against different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 28.9 | |
| MCF-7 | Human Breast Adenocarcinoma | > 100 | |
| SF-295 | Human Glioblastoma | > 100 | |
| HCT-8 | Human Colon Adenocarcinoma | > 100 |
Note: Data on the anticancer activity of this compound is still emerging, and further studies are needed to establish a broader profile of its efficacy against different cancer types.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HL-60)
-
Complete cell culture medium
-
This compound solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Putative Signaling Pathways in Cancer
Caption: Putative Anticancer Mechanisms of this compound.
Trypanocidal Activity
This compound has demonstrated promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.
Quantitative Data: In Vitro Trypanocidal Effect
The following table summarizes the in vitro activity of this compound against different forms of Trypanosoma cruzi.
| Parasite Form | Parameter | Value (µg/mL) | Reference |
| T. cruzi epimastigotes | IC50 | 11.2 | |
| T. cruzi trypomastigotes | IC50 | 23.5 |
Experimental Protocol: In Vitro Trypanocidal Assay
This protocol describes a method to evaluate the direct effect of this compound on the viability of Trypanosoma cruzi epimastigotes.
Materials:
-
Trypanosoma cruzi epimastigotes
-
Liver Infusion Tryptose (LIT) medium
-
This compound solutions
-
Resazurin (B115843) solution
-
96-well microplates
Procedure:
-
Culture T. cruzi epimastigotes in LIT medium to the late logarithmic growth phase.
-
Seed the parasites in 96-well plates at a specific density.
-
Add serial dilutions of this compound to the wells. Include a positive control (e.g., benznidazole) and a negative control (vehicle).
-
Incubate the plates for a defined period (e.g., 72 hours).
-
Add resazurin solution to each well and incubate for a further 24 hours.
-
Measure the fluorescence or absorbance to determine parasite viability.
-
Calculate the percentage of growth inhibition and determine the IC50 value.
Conclusion
This compound, a naturally occurring furofuran lignan (B3055560), exhibits a remarkable array of biological activities with significant therapeutic potential. Its well-defined role as a selective PAF receptor antagonist underpins its cardiovascular protective effects. Furthermore, its ability to modulate key inflammatory and antioxidant pathways highlights its promise as an anti-inflammatory agent. While research into its anticancer and trypanocidal activities is ongoing, the initial findings are encouraging. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate further investigation into the pharmacological properties of this compound and accelerate its potential translation into novel therapeutic strategies for a range of human diseases. Continued research is warranted to fully elucidate its mechanisms of action, establish its in vivo efficacy and safety profiles, and explore its potential for clinical application.
References
- 1. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular properties of yangambin, a lignan isolated from Brazilian plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Yangambin: A Technical Guide on Hypothesized Mechanisms of Action
Executive Summary: (+)-Yangambin, a furofuran lignan (B3055560) isolated from plants of the Lauraceae and Annonaceae families, has demonstrated a range of pharmacological activities suggesting multiple mechanisms of action. This document provides an in-depth technical overview of the primary hypotheses surrounding its bioactivity, focusing on its roles as a Platelet-Activating Factor (PAF) receptor antagonist, a calcium channel blocker, and an anti-inflammatory agent. Additional potential mechanisms, including antiparasitic and enzyme inhibitory effects, are also discussed. Quantitative data from key studies are presented in tabular format, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the compound's complex interactions at a molecular level.
Introduction
This compound is a naturally occurring lignan with the chemical formula C₂₄H₃₀O₈.[1] It has been the subject of numerous pharmacological studies due to its diverse biological effects, including cardiovascular, anti-inflammatory, and antiallergic properties.[2][3] This guide synthesizes the current understanding of its mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive resource on its molecular targets and signaling pathways.
Core Hypothesized Mechanisms of Action
The biological effects of this compound are attributed to several distinct, yet potentially interconnected, mechanisms. The most extensively studied hypotheses are detailed below.
Platelet-Activating Factor (PAF) Receptor Antagonism
A primary and well-documented mechanism of action for this compound is its role as a selective and competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[2] PAF is a potent phospholipid mediator involved in platelet aggregation, inflammation, and anaphylaxis. Yangambin has been shown to specifically inhibit PAF-induced effects, such as hypotension, thrombocytopenia, and platelet aggregation, without affecting responses to other mediators like acetylcholine (B1216132) or histamine.[4][5]
Interestingly, studies suggest that Yangambin can discriminate between different PAF receptor subtypes. It effectively inhibits PAF receptors on platelets and in the cardiovascular system but has no effect on PAF-induced responses in polymorphonuclear leukocytes (PMNs), such as oxidative burst or chemotaxis.[6][7] This selectivity suggests its potential as a tool for characterizing PAF receptor heterogeneity and as a therapeutic agent in pathologies driven by PAF release, like septic and anaphylactic shock.[4][8]
Data Presentation: PAF Receptor Antagonism
| Parameter | Value | Species/System | Description | Reference(s) |
| IC₅₀ | 1.0 ± 0.2 µM | Human Platelets | Inhibition of PAF-induced aggregation. | [6] |
| Kᵢ | 1.1 ± 0.3 µM | Human Platelets | Competitive displacement of [³H]-PAF from binding sites. | [6] |
| IC₅₀ | 1.93 ± 0.53 µM | Rabbit Platelets | Competitive displacement of [³H]-PAF from membrane binding sites. | [7] |
| pA₂ | 6.45 | Rabbit Platelet-Rich Plasma | Schild plot analysis of PAF-induced platelet aggregation. | [7] |
Mandatory Visualization: PAF Receptor Antagonism Pathway
Experimental Protocols: PAF Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the PAF receptor.
-
Methodology (Synthesized from[6][7]):
-
Membrane Preparation: Platelet plasma membranes are prepared from washed human or rabbit platelets through sonication and differential centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Binding Reaction: A fixed concentration of radiolabeled PAF (e.g., [³H]-PAF) is incubated with the platelet membranes in a suitable buffer.
-
Competition: The incubation is performed in the absence (for total binding) or presence of increasing concentrations of unlabeled this compound or a high concentration of unlabeled PAF (for non-specific binding).
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The membrane-bound radioligand is then separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of Yangambin that inhibits 50% of the specific [³H]-PAF binding (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
Calcium Channel Blockade and Vasorelaxant Effects
This compound exhibits significant vasorelaxant and hypotensive properties, which are primarily attributed to its ability to inhibit calcium influx through voltage-gated Ca²⁺ channels (VGCCs) in vascular smooth muscle cells.[9][10] The vasorelaxant effect is endothelium-independent, indicating a direct action on the smooth muscle.[10] Studies have shown that Yangambin is more potent in relaxing arterial rings pre-contracted with a high concentration of KCl, which induces depolarization and opens VGCCs, compared to those contracted with phenylephrine (B352888).[10] Furthermore, it directly inhibits Ca²⁺-induced contractions and reduces the Ca²⁺ signal in fura-2/AM-loaded myocytes, confirming its role as a calcium channel blocker.[3][10]
Data Presentation: Vasorelaxant and Calcium Channel Blocking Activity
| Parameter | Value (pD₂) | System | Description | Reference(s) |
| Relaxation | 4.5 ± 0.06 | Rat Mesenteric Artery | Relaxation of phenylephrine-induced contractions. | [10] |
| Relaxation | 4.8 ± 0.05 | Rat Mesenteric Artery | Relaxation of KCl (80 mM)-induced contractions. | [10] |
| Relaxation | 4.0 ± 0.04 | Rat Mesenteric Artery | Relaxation of S(−)-Bay K 8644-induced contractions. | [10] |
| Note: pD₂ is the negative logarithm of the EC₅₀ value. |
Mandatory Visualization: Calcium Channel Blockade Mechanism
Experimental Protocols: Vasorelaxation Studies in Isolated Arteries
-
Objective: To assess the vasorelaxant effect of this compound and its dependence on the endothelium and calcium channels.
-
Methodology (Synthesized from[10]):
-
Tissue Preparation: Superior mesenteric arteries are isolated from rats and cut into rings (2-3 mm). Some rings may be denuded of their endothelium by gently rubbing the intimal surface.
-
Organ Bath Setup: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Changes in isometric tension are recorded.
-
Contraction: Once a stable baseline tension is achieved, the rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine (an α₁-adrenergic agonist) or a high concentration of KCl (to induce depolarization).
-
Relaxation Curve: After the contraction reaches a stable plateau, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for relaxation.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction tension. The EC₅₀ (or pD₂) value is calculated to determine the potency of Yangambin. Comparing results from endothelium-intact and endothelium-denuded rings, and from different contractile agents, helps elucidate the mechanism.
-
Anti-inflammatory and Immunomodulatory Activity
This compound and its related lignan, (+)-diayangambin, exhibit significant anti-inflammatory and immunomodulatory effects.[11] These compounds have been shown to reduce the production of key pro-inflammatory mediators. In macrophages infected with Leishmania, Yangambin reduces the levels of nitric oxide (NO), IL-6, and TNF-α.[12] A related compound, diayangambin, was shown to inhibit prostaglandin (B15479496) E₂ (PGE₂) generation in macrophages and reduce leukocyte infiltration in animal models of inflammation.[11][13] This suggests that Yangambin may interfere with inflammatory signaling pathways, potentially involving enzymes like cyclooxygenase (COX) or transcription factors like NF-κB.
Data Presentation: Anti-inflammatory & Immunomodulatory Activity
| Compound | Parameter | Value | System/Model | Description | Reference(s) |
| This compound | IC₅₀ | 37.4 µM | - | General anti-inflammatory activity. | [9][14] |
| This compound | IC₅₀ | 33.8 µM | - | Anti-allergic activity (β-hexosaminidase release). | [9][14] |
| (+)-Diayangambin | IC₅₀ | 1.5 µM | Human Mononuclear Cells | Inhibition of cell proliferation. | [11][13] |
| (+)-Diayangambin | % Inhibition | 40.8% at 10 µM | RAW 264.7 Macrophages | Reduction of PGE₂ generation. | [11][13] |
Mandatory Visualization: Anti-inflammatory Signaling Inhibition
Other Potential Mechanisms of Action
Beyond the primary mechanisms, research has indicated other biological activities for this compound, suggesting a broader therapeutic potential.
Antiparasitic Activity
This compound has demonstrated leishmanicidal effects, reducing the intracellular viability of both Leishmania amazonensis and Leishmania braziliensis in infected macrophages.[15][16] The data suggests a direct effect on the intracellular parasite, coupled with the immunomodulatory effects mentioned previously.[12]
Data Presentation: Leishmanicidal Activity
| Parameter | Value | Organism | Description | Reference(s) |
| IC₅₀ | 43.9 ± 5 µM | L. amazonensis | Reduction of intracellular viability in macrophages. | [12][15][16] |
| IC₅₀ | 76 ± 17 µM | L. braziliensis | Reduction of intracellular viability in macrophages. | [12][15][16] |
UGT Enzyme Inhibition
In vitro studies using human liver microsomes have shown that this compound can inhibit the activity of specific UDP-glucuronosyltransferase (UGT) enzymes, namely UGT1A1 and UGT1A3.[17] These enzymes are critical for the metabolism and clearance of many drugs and endogenous compounds. This finding is significant for predicting potential drug-drug interactions.
Data Presentation: UGT Enzyme Inhibition
| Parameter | Value (IC₅₀) | Enzyme | Description | Reference(s) |
| IC₅₀ | 29.7 µM | UGT1A1 | Inhibition of SN-38 glucuronidation. | [17] |
| IC₅₀ | 56.5 µM | UGT1A3 | Inhibition of chenodeoxycholic acid glucuronidation. | [17] |
Summary and Future Directions
This compound is a multi-target compound with at least three well-supported mechanisms of action: PAF receptor antagonism, calcium channel blockade, and anti-inflammatory activity. Its selectivity for platelet PAF receptors over leukocyte PAF receptors is particularly noteworthy. The vasorelaxant effects are clearly linked to the inhibition of calcium influx in smooth muscle cells, while its anti-inflammatory properties stem from the suppression of key inflammatory mediators.
Future research should focus on:
-
Elucidating the precise signaling pathways involved in its anti-inflammatory effects (e.g., direct targets in the NF-κB or MAPK pathways).
-
Investigating the in vivo relevance of UGT enzyme inhibition to predict clinical drug-drug interactions.
-
Exploring its potential neuroprotective effects , a field where other lignans (B1203133) have shown promise.
-
Conducting further studies to determine the exact mechanism of its antiparasitic activity.
A deeper understanding of these mechanisms will be crucial for the rational development of this compound or its derivatives as therapeutic agents for cardiovascular, inflammatory, or infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiovascular properties of yangambin, a lignan isolated from Brazilian plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonistic effect of yangambin on platelet-activating factor (PAF)-induced cardiovascular collapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological evidence for the putative existence of two different subtypes of PAF receptors on platelets and leukocytes; studies with yangambin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of Yangambin - a naturally occurring platelet-activating factor (PAF) receptor antagonist - on anaphylactic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Diayangambin exerts immunosuppressive and anti-inflammatory effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Yangambin | Calcium Channel 抑制剂 | MCE [medchemexpress.cn]
- 15. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Potential Therapeutic Applications of (+)-Yangambin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Yangambin, a furofuran lignan (B3055560) isolated from the leaves of Ocotea duckei, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, focusing on its mechanisms of action, preclinical data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Core Therapeutic Areas and Mechanisms of Action
Preclinical studies have primarily focused on the cardiovascular, anti-inflammatory, and leishmanicidal properties of this compound. The principal mechanism underlying its cardiovascular effects is the antagonism of the Platelet-Activating Factor (PAF) receptor. Its anti-inflammatory and immunomodulatory effects are also linked to PAF receptor antagonism and modulation of the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound and its related compounds.
Table 1: Cardiovascular and Anti-inflammatory Activity of this compound
| Activity | Assay | Model System | Key Parameters | Value | Reference(s) |
| PAF Receptor Antagonism | [³H]-PAF Binding Assay | Washed human platelets | Ki | 1.1 ± 0.3 µM | [1] |
| PAF-induced platelet aggregation | Human platelets in vitro | IC50 | 1.0 ± 0.2 µM | [1] | |
| Cardiovascular Effects | PAF-induced thrombocytopenia | Guinea pigs | Inhibition | Significant | [1] |
| PAF-induced cardiovascular collapse | Anesthetized rats | Protective Effect | Dose-dependent | ||
| Anti-inflammatory Effects | Carrageenan-induced paw edema | Mice | Inhibition of edema | Significant | |
| DNFB-induced delayed hypersensitivity | Mice | Reduction of ear swelling | Significant | ||
| Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | Concentration-dependent |
Table 2: Leishmanicidal Activity of this compound and Epiyangambin
| Compound | Leishmania Species | IC50 (µM) | CC50 (µM) on Murine Macrophages | Selectivity Index (SI) | Reference(s) |
| This compound | L. amazonensis | 43.9 ± 5 | > 1000 | > 22.8 | [2][3] |
| L. braziliensis | 76 ± 17 | > 1000 | > 13.2 | [2][3] | |
| Epiyangambin | L. amazonensis | 22.6 ± 4.9 | 275.4 ± 15.5 | 12.2 | [2][3] |
| L. braziliensis | 74.4 ± 9.8 | 275.4 ± 15.5 | 3.7 | [2][3] |
Table 3: Cytotoxicity of this compound
| Assay | Cell Line/Model | Key Parameters | Value | Reference(s) |
| Trypan Blue Dye Exclusion | Murine Macrophages | CC50 | 187.0 µg/mL (383.3 µM) | |
| MTT Assay | Murine Macrophages | CC50 | 246.7 µg/mL (504.3 µM) | |
| Acute Toxicity | Swiss Mice | LD50 | > 2000 mg/kg | [4] |
Note: Data on anticancer and neuroprotective activities of this compound are limited in the current literature. Further research is required to establish its efficacy in these areas.
Signaling Pathways
Platelet-Activating Factor (PAF) Receptor Antagonism
This compound acts as a competitive antagonist at the PAF receptor on platelets, thereby inhibiting the downstream signaling cascade that leads to platelet aggregation and activation. This mechanism is central to its cardiovascular effects.
Modulation of NF-κB Signaling Pathway
In the context of its anti-inflammatory and immunomodulatory effects, particularly in Leishmania-infected macrophages, this compound has been shown to modulate the NF-κB signaling pathway. It appears to inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory mediators.
Detailed Experimental Protocols
In Vitro Leishmanicidal Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against intracellular Leishmania amastigotes and its 50% cytotoxic concentration (CC50) against host macrophages.
Materials:
-
Leishmania promastigotes (L. amazonensis or L. braziliensis)
-
Bone marrow-derived macrophages (BMDMs) from BALB/c mice
-
Schneider's insect medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
RPMI 1640 medium supplemented with 20% FBS, L-glutamine, and antibiotics
-
This compound stock solution (in DMSO)
-
Giemsa stain
-
Resazurin sodium salt
Protocol:
-
Parasite Culture: Culture Leishmania promastigotes at 26°C in Schneider's insect medium.
-
Host Cell Culture: Harvest BMDMs from BALB/c mice and culture in RPMI 1640 medium at 37°C in a 5% CO₂ atmosphere.
-
Infection: Seed BMDMs in 96-well plates. Infect macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Treatment: After infection, treat the cells with serial dilutions of this compound for 48 hours.
-
IC50 Determination: Fix and stain the cells with Giemsa. Determine the number of intracellular amastigotes per 100 macrophages by light microscopy. Calculate the IC50 value.
-
CC50 Determination: In parallel, treat uninfected BMDMs with the same concentrations of this compound. Assess cell viability using the Resazurin reduction assay to determine the CC50 value.
-
Selectivity Index (SI) Calculation: Calculate the SI as the ratio of CC50 to IC50.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of this compound.
Materials:
-
Male Swiss mice (20-25 g)
-
Carrageenan (1% in sterile saline)
-
This compound
-
Plethysmometer
Protocol:
-
Animal Groups: Divide mice into control, this compound-treated, and positive control (e.g., indomethacin) groups.
-
Drug Administration: Administer this compound (e.g., 40 mg/kg) or vehicle orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
PAF-Induced Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
Rabbit or human whole blood
-
3.8% Sodium citrate
-
Platelet-Activating Factor (PAF)
-
This compound
-
Platelet aggregometer
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP): Collect whole blood in tubes containing sodium citrate. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 10 minutes to obtain PPP.
-
Aggregation Measurement: Pre-warm PRP to 37°C. Place a cuvette with PRP in the aggregometer and establish a baseline. Add this compound or vehicle and incubate for 5 minutes. Initiate aggregation by adding PAF (e.g., 10⁻⁹ M).
-
Data Analysis: Record the change in light transmission over time. Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to the control.
Future Directions and Unexplored Potential
While the cardiovascular, anti-inflammatory, and leishmanicidal activities of this compound are well-documented, its potential in other therapeutic areas remains largely unexplored.
-
Anticancer Activity: Although some studies have reported low cytotoxicity of this compound against certain cell lines, comprehensive screening against a broad panel of cancer cells is lacking. Future research should focus on determining the IC50 values of this compound against various cancer cell lines and elucidating its potential mechanisms of anticancer action.
-
Neuroprotective Effects: The structural similarity of this compound to other neuroprotective lignans (B1203133) suggests its potential in this area. Studies investigating its effects on neuronal cell viability, oxidative stress, and neuroinflammation in relevant in vitro and in vivo models of neurodegenerative diseases are warranted.
-
Pharmacokinetics: A significant gap in the current knowledge is the lack of pharmacokinetic data for this compound. Studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, including parameters such as Cmax, T1/2, and bioavailability, are crucial for its further development as a therapeutic agent.
Conclusion
This compound is a promising natural compound with well-defined therapeutic potential in cardiovascular and inflammatory disorders, as well as in the treatment of leishmaniasis. Its mechanism of action as a PAF receptor antagonist is a key feature that warrants further investigation for various PAF-mediated pathologies. The detailed experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic applications of this intriguing molecule. Future studies focusing on its anticancer, neuroprotective, and pharmacokinetic properties will be essential to fully realize the therapeutic potential of this compound.
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Early-Stage Research on (+)-Yangambin Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Yangambin, a furofuran lignan (B3055560) predominantly isolated from plants of the Ocotea genus, has been the subject of various pharmacological investigations. While research has explored its potential therapeutic properties, early-stage investigations into its cytotoxicity are crucial for determining its safety profile and potential as a drug candidate. This technical guide provides a consolidated overview of the existing early-stage research on this compound's cytotoxicity, focusing on quantitative data, experimental methodologies, and potential signaling pathways. It aims to serve as a foundational resource for researchers in the field of drug discovery and development.
Quantitative Cytotoxicity Data
The available early-stage research primarily indicates that this compound exhibits low cytotoxicity in the tested non-cancerous cell lines. The data is summarized in the tables below. A significant gap exists in the literature regarding the cytotoxic effects of this compound on a broad range of human cancer cell lines.
Table 1: Cytotoxicity of this compound on Murine Peritoneal Macrophages
| Assay | CC50 (µg/mL) | CC50 (µM) |
| Trypan Blue Dye Exclusion | 187.0 | 383.3 |
| MTT Reduction Assay | 246.7 | 504.3 |
CC50: 50% cytotoxic concentration
Table 2: Cell Viability of Murine Macrophages Treated with Yangambin and Epi-yangambin
| Compound | Concentration (µM) | Cell Viability (%) | Assay |
| This compound | 15.6 - 1000 | Concentration-dependent decrease | Sodium Resazurin Reduction |
| epi-yangambin | 15.6 - 1000 | Concentration-dependent decrease | Sodium Resazurin Reduction |
Note: A significant decrease in cell viability was observed only at the highest concentrations tested.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are detailed protocols for the key cytotoxicity assays cited in the early-stage research of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reduction Assay
This colorimetric assay is a widely used method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Complete cell culture medium
-
96-well cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan crystals
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Yangambin, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the cell viability against the compound concentration to determine the CC50 value (the concentration that causes a 50% reduction in cell viability).
Trypan Blue Dye Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on the integrity of the cell membrane.
Principle: Live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take up the dye and appear blue.
Materials:
-
This compound stock solution
-
Trypan Blue solution (0.4% in PBS)
-
Complete cell culture medium
-
Cell counting chamber (hemocytometer)
-
Microscope
Protocol:
-
Cell Treatment: Culture cells in appropriate culture vessels (e.g., 6-well plates) and treat them with various concentrations of this compound for the desired duration.
-
Cell Harvesting: After treatment, detach the cells (if adherent) using trypsin-EDTA and collect the cell suspension. Centrifuge the cell suspension and resuspend the cell pellet in a known volume of serum-free medium or PBS.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Cell Counting: Load the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: Percentage of Viable Cells = (Number of Viable Cells / Total Number of Cells) x 100 Calculate the CC50 value based on the percentage of viable cells at different concentrations of this compound.
Potential Signaling Pathways in Cytotoxicity
As of the current literature, the specific signaling pathways through which this compound exerts its cytotoxic effects have not been elucidated. However, cytotoxic compounds often induce cell death through apoptosis or cause cell cycle arrest. Below are generalized diagrams of these pathways that can serve as a framework for future investigations into the mechanism of action of this compound.
Caption: Generic Apoptosis Signaling Pathway.
Caption: Generic Cell Cycle Arrest Pathway.
Conclusion and Future Directions
The early-stage research on the cytotoxicity of this compound suggests a favorable safety profile with low cytotoxicity observed in non-cancerous murine macrophages. However, there is a significant lack of data regarding its effects on human cancer cell lines. To advance the potential of this compound in drug development, future research should focus on:
-
Screening against a diverse panel of human cancer cell lines: Determining the IC50 values of this compound against various cancer cell lines (e.g., breast, lung, colon, prostate, etc.) is essential to identify any potential selective anti-cancer activity.
-
Elucidation of the mechanism of action: Investigating the molecular mechanisms underlying any observed cytotoxicity is critical. This includes studying its effects on apoptosis, cell cycle progression, and identifying the specific signaling pathways and molecular targets involved.
-
In vivo toxicity studies: Comprehensive in vivo studies are necessary to evaluate the systemic toxicity and to establish a safe dosage range for potential therapeutic applications.
By addressing these knowledge gaps, the scientific community can gain a clearer understanding of the cytotoxic profile of this compound and its potential as a lead compound in the development of new therapeutic agents.
(+)-Yangambin: A Furofuran Lignan as a Selective Platelet-Activating Factor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(+)-Yangambin, a naturally occurring furofuran lignan (B3055560) isolated from the Brazilian plant Ocotea duckei, has emerged as a significant subject of pharmacological interest due to its selective antagonistic activity against the Platelet-Activating Factor (PAF).[1] PAF is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[2] Its actions are mediated through a specific G-protein coupled receptor (GPCR), known as the PAF receptor (PAFR).[1][3] This technical guide provides a comprehensive overview of this compound's role as a PAF antagonist, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Data on the Inhibitory Activity of this compound
The efficacy of this compound as a PAF receptor antagonist has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory parameters, providing a comparative perspective on its potency.
Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation
| Species | Preparation | Parameter | Value | Reference |
| Human | Platelet-Rich Plasma (PRP) | IC50 | 1.0 ± 0.2 µM | [4][5] |
| Rabbit | Platelet-Rich Plasma (PRP) | pA2 | 6.45 | [6] |
| Rabbit | Washed Rabbit Platelets (WRPs) | IC50 | 1.93 ± 0.53 µM | [6] |
IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the PAF-induced platelet aggregation. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Inhibition of [3H]-PAF Binding to Platelet Receptors
| Species | Preparation | Parameter | Value | Reference |
| Human | Washed Human Platelets | Ki | 1.1 ± 0.3 µM | [4] |
| Rabbit | Platelet Membranes | IC50 | 1.93 ± 0.53 µM | [6] |
Ki: The inhibition constant, indicating the binding affinity of an inhibitor to a receptor. IC50: The half-maximal inhibitory concentration for the displacement of [3H]-PAF from its binding sites.
Mechanism of Action: Competitive Antagonism at the PAF Receptor
Studies have demonstrated that this compound acts as a competitive antagonist at the PAF receptor on platelets.[4][6] This means that this compound binds to the same site on the PAF receptor as PAF itself, thereby preventing PAF from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation. The competitive nature of this inhibition is supported by the parallel rightward shift of the PAF concentration-response curves in the presence of increasing concentrations of this compound, without a reduction in the maximal response.[6]
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation by monitoring changes in light transmission through a platelet suspension.[7][8]
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from human volunteers or rabbits into tubes containing an anticoagulant (e.g., 3.8% trisodium (B8492382) citrate).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to pellet the platelets. PPP is used to set the 100% aggregation baseline.
2. Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.
-
Place a known volume of the adjusted PRP into an aggregometer cuvette with a magnetic stir bar and allow it to equilibrate at 37°C.
-
Add various concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO) or the vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.
3. Data Analysis:
-
The maximum aggregation is determined from the change in light transmittance.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the control (PAF alone).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of this compound to the PAF receptor by measuring its ability to displace a radiolabeled PAF analog.[7][9]
1. Preparation of Platelet Membranes:
-
Isolate platelets from whole blood by differential centrifugation.
-
Lyse the platelets in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
2. Competitive Binding Reaction:
-
In a series of tubes, combine the platelet membrane preparation, a fixed concentration of radiolabeled PAF (e.g., [³H]-PAF), and varying concentrations of unlabeled this compound.
-
Include control tubes for total binding (membranes + [³H]-PAF) and non-specific binding (membranes + [³H]-PAF + a large excess of unlabeled PAF).
-
Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
3. Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-PAF as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-PAF.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Selectivity of this compound
An important characteristic of this compound is its selectivity for the PAF receptor. Studies have shown that at concentrations effective in inhibiting PAF-induced platelet aggregation, this compound does not significantly affect aggregation induced by other agonists such as ADP, collagen, or thrombin.[6] This selectivity suggests that this compound's mechanism of action is specifically targeted to the PAF signaling pathway, which could translate to a more favorable side-effect profile in potential therapeutic applications. Furthermore, in vivo studies in rabbits have indicated that while this compound attenuates PAF-induced cardiovascular changes and thrombocytopenia, it does not prevent neutropenia, suggesting it may discriminate between PAF receptor subtypes on different cell types.[10]
Conclusion
This compound has been robustly characterized as a selective and competitive antagonist of the platelet-activating factor receptor. The quantitative data from in vitro platelet aggregation and radioligand binding assays confirm its potent inhibitory activity in the micromolar range. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and other potential PAF antagonists. The high selectivity of this compound for the PAF receptor pathway underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutic agents targeting PAF-mediated pathologies. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential in conditions such as thrombosis, inflammation, and allergic diseases.
References
- 1. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 3. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological evidence for the putative existence of two different subtypes of PAF receptors on platelets and leukocytes; studies with yangambin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological evidence for the putative existence of two different subtypes of PAF receptors on platelets and leukocytes; studies with yangambin. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of (+)-Yangambin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of (+)-Yangambin, a furofuran lignan (B3055560) with potential pharmacological applications. The synthesis section outlines a plausible enantioselective route based on established methods for the construction of the furofuran lignan core, inspired by its biosynthetic pathway. The purification section details a well-documented protocol for the isolation and purification of this compound from natural sources, specifically Ocotea fasciculata, achieving high purity. Quantitative data is presented in tabular format for clarity. Methodologies for key experiments are described in detail, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is a naturally occurring lignan belonging to the furofuran class, characterized by a central tetrahydrofuro[3,4-c]furan ring system. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The stereochemically complex structure of this compound, with its specific enantiomeric configuration, necessitates precise and controlled synthetic and purification strategies to obtain the pure, biologically active isomer.
This document serves as a comprehensive guide for researchers, providing a theoretical framework for the total synthesis of this compound and a practical, validated protocol for its purification from plant material.
Part 1: Enantioselective Synthesis of this compound
The total synthesis of this compound is a complex undertaking that requires precise stereochemical control. While a specific total synthesis has not been widely reported, a plausible route can be designed based on the known biosynthesis of lignans (B1203133) and established synthetic methodologies for the furofuran core. The proposed pathway is biomimetic, starting from a readily available precursor, coniferyl alcohol, which is known to be the biosynthetic precursor of many lignans.
Proposed Biosynthesis-Inspired Synthetic Pathway
The biosynthesis of furofuran lignans proceeds via the oxidative dimerization of two coniferyl alcohol molecules to form pinoresinol, which can then be further modified. A laboratory synthesis can mimic this process using stereoselective methods to control the formation of the desired (+)-enantiomer.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed synthetic route and may require optimization.
Step 1: Stereoselective Oxidative Dimerization of Coniferyl Alcohol to (+)-Pinoresinol
This key step establishes the core furofuran structure with the correct stereochemistry. The use of a chiral directing agent or catalyst is crucial for enantioselectivity.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve coniferyl alcohol in a suitable dry solvent (e.g., dichloromethane (B109758) or toluene).
-
Addition of Chiral Catalyst: Add a chiral catalyst system. A variety of systems have been reported for similar transformations, including those based on chiral ligands complexed to transition metals (e.g., copper or rhodium).
-
Oxidant Addition: Slowly add an oxidizing agent (e.g., silver(I) oxide or a peroxidase enzyme system) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction and perform an aqueous workup. The crude product is then purified by column chromatography on silica (B1680970) gel to yield (+)-Pinoresinol.
Step 2: Methylation of (+)-Pinoresinol to this compound
This step involves the methylation of the free phenolic hydroxyl groups of (+)-Pinoresinol.
-
Reaction Setup: Dissolve (+)-Pinoresinol in a suitable polar aprotic solvent (e.g., acetone (B3395972) or dimethylformamide).
-
Base Addition: Add a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenolic hydroxyl groups.
-
Methylating Agent: Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor its progress by TLC or HPLC.
-
Workup and Purification: After the reaction is complete, cool the mixture, and perform an aqueous workup. The crude product is then purified by column chromatography or recrystallization to afford this compound.
Part 2: Purification of this compound from Ocotea fasciculata
The following protocols are based on established and validated methods for the isolation and purification of this compound from the leaves and stem bark of Ocotea fasciculata.
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Quantitative Data
| Parameter | Value | Reference |
| Plant Source | Ocotea fasciculata (leaves and stem bark) | [1][2] |
| Yield of this compound from Lignan Fraction | 17% | [1][3] |
| Purity (Post-Chromatography) | >95% | [4] |
Experimental Protocols: Purification
Step 1: Ethanolic Extraction
This protocol describes a standard maceration technique for the extraction of lignans.
-
Preparation: Grind the dried leaves and stem bark of Ocotea fasciculata into a fine powder.
-
Maceration: Place the powdered plant material in a large glass container. Add ethanol (B145695) (95%) in a solid-to-liquid ratio of 1:10 (w/v). Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.[2]
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanolic extract.[2]
Step 2: Liquid-Liquid Fractionation for Lignan Enrichment
This step separates compounds based on their polarity, enriching the fraction containing lignans.
-
Solvent Partitioning: Suspend the crude ethanolic extract in a mixture of methanol (B129727) and water. Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate (B1210297).
-
Fraction Collection: Collect each solvent phase separately. The lignan fraction, rich in Yangambin, is typically found in the less polar fractions (chloroform and ethyl acetate).[2]
-
Analysis and Concentration: Analyze all fractions by TLC to identify the fraction with the highest concentration of Yangambin. Concentrate the identified lignan-rich fraction(s) using a rotary evaporator to obtain a semi-purified lignan fraction.[2]
Step 3: Purification by Normal-Phase Column Chromatography
The final purification is achieved using normal-phase (silica gel) column chromatography.[1][2]
-
Column Packing: Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent (e.g., hexane). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed and add a thin layer of sand on top.[4]
-
Sample Loading: Dissolve the semi-purified lignan fraction in a minimal amount of the initial mobile phase (e.g., a mixture of hexane and ethyl acetate). Carefully load the sample onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration.
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC.
-
Isolation and Concentration: Combine the fractions containing pure this compound. Evaporate the solvent under reduced pressure to obtain the purified solid.
Step 4: Purity and Identity Confirmation
-
Purity Assessment: The purity of the final product should be confirmed by analytical techniques such as HPLC. Purities exceeding 95% can be achieved with a single, well-executed preparative chromatography step.[4]
-
Identity Confirmation: The identity of the purified this compound should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the synthesis and purification of this compound. The proposed synthetic route offers a viable strategy for obtaining this valuable lignan through chemical synthesis, while the detailed purification protocol provides a robust and validated method for its isolation from natural sources. These methodologies are intended to support further research and development of this compound for its potential therapeutic applications.
References
Application Note: Quantification of (+)-Yangambin Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Yangambin, a furofuran lignan (B3055560) primarily isolated from plants of the Lauraceae family, such as Ocotea duckei, has garnered significant interest for its diverse pharmacological activities.[1][2] These properties, including anti-inflammatory, analgesic, and potential antitumor effects, underscore the importance of accurate and reliable quantification methods for quality control, pharmacokinetic studies, and drug development.[2] This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound in plant extracts.
Chemical Structure
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated HPLC method for this compound.[3]
| Parameter | Value |
| Linearity Range | 3.3 – 16.5 µg/mL |
| Correlation Coefficient (r²) | 0.9952 |
| Limit of Detection (LOD) | 1.19 µg/mL |
| Limit of Quantification (LOQ) | 3.97 µg/mL |
| Accuracy (Recovery) | Not explicitly stated in the provided abstract, but the method was validated for accuracy. |
| Precision | Not explicitly stated in the provided abstract, but the method was validated for precision. |
Experimental Protocol
This protocol is based on the validated method developed by Peixoto et al. (2024).[3][4][5]
Instrumentation and Chromatographic Conditions
-
HPLC System: A Shimadzu Prominence HPLC-DAD system equipped with an autosampler, pump, degassing unit, column oven, and a diode array detector is recommended.[3]
-
Column: C18 column (e.g., C18 NST 18, 120A, 250 mm x 3.9 mm, 5 µm particle size).[3]
-
Mobile Phase: Acetonitrile and water (45:55, v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 205 nm.[3]
-
Injection Volume: Typically 20 µL.
Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) to obtain a stock solution of a specific concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations within the linearity range (e.g., 0.95, 1.34, 1.86, 2.49, and 3.18 µg/mL).[3]
-
Filter all standard solutions through a 0.22 µm syringe filter before injection.[3]
Sample Preparation (from Crude Ethanolic Extract - CEE)
This protocol is adapted from a method for extracting yangambin from Ocotea duckei.[6]
-
Initial Extraction: Weigh 10 mg of the crude ethanolic extract (CEE) and dissolve it in 10 mL of ethanol:water (50:50, v/v) in a volumetric flask to obtain a concentration of 1 mg/mL.[6]
-
Liquid-Liquid Extraction:
-
Take a specific volume of the CEE solution (e.g., 0.1, 0.2, 0.4, 0.6, or 0.8 mL) and place it in a centrifuge tube.[6]
-
Add water to each tube to make up a total aqueous volume of 1 mL.[6]
-
Add 3 mL of dichloromethane (B109758) to each tube.[6]
-
Vortex for 2 minutes and then centrifuge at 3000 RPM for 10 minutes.[6]
-
Collect the dichloromethane phase (bottom layer).
-
Repeat the extraction with dichloromethane two more times, pooling the organic phases.[6]
-
-
Drying and Reconstitution:
-
Final Filtration: Filter the final solution through a 0.22 µm nylon syringe filter before injecting it into the HPLC system.[3]
Analysis
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area for this compound.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation
For regulatory purposes, the analytical method should be validated according to ICH guidelines. The validation parameters include selectivity, linearity, precision, accuracy, robustness, and the limits of detection and quantification.[3][4][5]
Experimental Workflow Diagram
Logical Relationship of Method Validation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. Publication: alidation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species [sciprofiles.com]
- 5. researchgate.net [researchgate.net]
- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of (+)-Yangambin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Yangambin is a furofuran lignan (B3055560) found in various plant species, including Ocotea duckei.[1] Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant interest in drug development due to their diverse biological activities. This compound, in particular, has been studied for its potential pharmacological effects. Accurate and detailed structural analysis is paramount for its characterization and further development. This document provides comprehensive application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data of this compound
The structural elucidation of this compound relies on the interpretation of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1, 5 | 3.09 | m | 54.15 | |
| 2, 6 | 4.79 | d | 4.0 | 85.8 |
| 4α, 8α | 3.88 | dd | 9.2, 3.6 | 71.7 |
| 4β, 8β | 4.28 | dd | 9.2, 6.8 | 71.7 |
| 1', 1'' | 136.9 | |||
| 2', 6', 2'', 6'' | 6.59 | s | 102.8 | |
| 3', 5', 3'', 5'' | 153.5 | |||
| 4', 4'' | 137.4 | |||
| 3', 5'-OCH₃ | 3.86 | s | 56.2 | |
| 4'-OCH₃ | 3.89 | s | 60.9 |
Data sourced from literature.[1]
Table 2: Mass Spectrometry Data for this compound
| Ion Type | m/z (Observed) | Molecular Formula |
| [M+H]⁺ | 447.2017 | C₂₄H₃₁O₈ |
| [M+Na]⁺ | 469.1836 | C₂₄H₃₀O₈Na |
Fragmentation Pattern: The fragmentation of furofuran lignans like this compound in ESI-MS/MS typically involves the cleavage of the furofuran rings and the loss of methoxy (B1213986) groups. A common fragmentation pathway involves the cleavage of the C-O bonds within the furofuran system, leading to characteristic fragment ions.
Experimental Protocols
Detailed methodologies for the NMR and mass spectrometry analysis of this compound are provided below. These protocols are intended to serve as a guide for researchers.
Protocol 1: NMR Spectroscopic Analysis
1. Sample Preparation:
- Weigh approximately 5-10 mg of purified this compound.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
- Pulse sequence: zg30
- Number of scans: 16
- Spectral width: 16 ppm
- Acquisition time: ~2 s
- Relaxation delay: 2 s
- ¹³C NMR:
- Pulse sequence: zgpg30
- Number of scans: 1024
- Spectral width: 240 ppm
- Acquisition time: ~1 s
- Relaxation delay: 2 s
- COSY (Correlation Spectroscopy):
- Pulse sequence: cosygpqf
- Number of scans: 8
- Acquire 256 increments in the F1 dimension.
- HSQC (Heteronuclear Single Quantum Coherence):
- Pulse sequence: hsqcedetgpsisp2.3
- Optimized for ¹JCH = 145 Hz.
- Acquire 256 increments in the F1 dimension.
- HMBC (Heteronuclear Multiple Bond Correlation):
- Pulse sequence: hmbcgpndqf
- Optimized for long-range couplings of 8 Hz.
- Acquire 256 increments in the F1 dimension.
3. Data Processing and Analysis:
- Process the acquired data using appropriate NMR software (e.g., Mnova, TopSpin).
- Reference the ¹H and ¹³C spectra to the residual solvent peak of CDCl₃ (δH 7.26, δC 77.16).
- Integrate the ¹H NMR signals and determine the multiplicity and coupling constants (J values) for each proton.
- Assign the ¹H and ¹³C NMR signals with the aid of 2D NMR data (COSY, HSQC, and HMBC).
Protocol 2: Mass Spectrometry Analysis
1. Sample Preparation:
- Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for equilibration.
- Flow rate: 0.2-0.4 mL/min.
- Injection volume: 1-5 µL.
- Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.
- Acquisition Mode: Full scan MS and data-dependent MS/MS.
- Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragmentation patterns.
3. Data Analysis:
- Process the LC-MS/MS data using the instrument's software.
- Determine the accurate mass of the parent ion ([M+H]⁺) and its major fragment ions.
- Propose fragmentation pathways based on the observed neutral losses and fragment structures.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Signaling Pathway of Analysis Logic
The logical flow for interpreting the spectroscopic data to confirm the structure of this compound is depicted below.
Caption: Logical flow of spectroscopic data interpretation for structural confirmation.
References
Application Note: A Validated HPLC Method for the Quantitative Analysis of (+)-Yangambin in Ocotea duckei
Introduction
(+)-Yangambin is a furofuran lignan (B3055560) found in various plant species, including those of the Ocotea genus, and is recognized for its potential pharmacological activities. To ensure the quality and consistency of raw materials and extracts containing this compound, a reliable and validated analytical method is crucial. This document outlines a detailed protocol for the quantitative analysis of this compound from the crude ethanolic extract of Ocotea duckei using High-Performance Liquid Chromatography (HPLC). The method has been validated for selectivity, linearity, precision, accuracy, and robustness.[1][2][3]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The specific chromatographic conditions are detailed in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 250 mm x 3.9 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: Water (45:55, v/v) |
| Flow Rate | 0.8 mL/min |
| Oven Temperature | 40°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 205 nm |
| Source:[2][3] |
Preparation of Standard and Sample Solutions
Standard Solution Preparation:
-
Accurately weigh 1.98 mg of this compound standard.
-
Dissolve in a 10 mL volumetric flask with acetonitrile:water (50:50, v/v) to obtain a stock solution of 0.198 mg/mL.[2]
-
From the stock solution, prepare a series of calibration standards in the concentration range of 3.3–16.5 µg/mL.
Sample Preparation (Crude Ethanolic Extract - CEE):
-
Obtain the CEE by macerating the dried and pulverized aerial parts of Ocotea duckei with 95% ethanol. Concentrate the resulting solution using a rotary evaporator.[4]
-
Accurately weigh 10 mg of the CEE and dissolve it in a 10 mL volumetric flask with ethanol:water (50:50, v/v) to get a 1 mg/mL solution.[2][4]
-
Perform a liquid-liquid extraction on the CEE solution.[2][4]
-
In separate tubes, place varying volumes of the CEE stock solution (0.1, 0.2, 0.4, 0.6, and 0.8 mL) and add corresponding volumes of water (0.9, 0.8, 0.6, 0.4, and 0.2 mL).[2][4]
-
To each tube, add 3 mL of dichloromethane (B109758), vortex for 2 minutes, and then centrifuge at 3000 RPM for 10 minutes.[4]
-
Collect the dichloromethane phase. Repeat this extraction process twice more, combining the dichloromethane phases for a total of 9 mL.[4]
-
Evaporate 4 mL of the dichloromethane phase to dryness at 60°C and reconstitute the residue with 2 mL of acetonitrile:water (50:50, v/v).[4]
-
Filter the final solution through a 0.22 µm nylon syringe filter before injecting it into the HPLC system.[4]
Method Validation Data
The analytical method was validated according to established guidelines, evaluating selectivity, linearity, precision, accuracy, robustness, and the limits of detection and quantification.[1][2][3]
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 3.3 – 16.5 µg/mL |
| Correlation Coefficient (r²) | 0.9952 |
| Linear Regression Equation | y = 291001x – 106157 |
| Limit of Detection (LOD) | 1.19 µg/mL |
| Limit of Quantification (LOQ) | 3.97 µg/mL |
| Source:[2] |
Table 3: Precision and Accuracy Data
| Concentration (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) |
| 5 | 98.15 | 5.59 |
| 15 | 95.29 | 4.04 |
| 25 | 94.03 | 3.04 |
| RSD = Relative Standard Deviation. Source:[4] |
Experimental Workflows
The following diagrams illustrate the key workflows for sample preparation and the overall analytical method.
Caption: Workflow for preparing this compound samples from CEE.
References
In Vitro Assay Protocols for (+)-Yangambin: A Comprehensive Guide for Researchers
Introduction
(+)-Yangambin, a furofuran lignan (B3055560) predominantly isolated from plants of the Ocotea genus, has emerged as a compound of significant interest in pharmacological research. Its diverse biological activities, including anti-inflammatory, antiallergic, analgesic, and leishmanicidal properties, make it a compelling candidate for further investigation in drug development.[1] This document provides detailed application notes and protocols for a range of in vitro assays to facilitate the study of this compound's mechanisms of action and potential therapeutic applications. The protocols are designed for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Quantitative Analysis of this compound's In Vitro Activities
The following tables summarize the key quantitative data reported for this compound and its related isomers in various in vitro models.
Table 1: Platelet-Activating Factor (PAF) Receptor Antagonism
| Compound | Assay Type | Species | IC50 | Ki | pA2 | Schild Plot Slope | Reference(s) |
| This compound | [³H]-PAF Binding | Rabbit | 1.93 ± 0.53 µM | - | - | - | [2] |
| This compound | [³H]-PAF Binding | Human | - | 1.1 ± 0.3 µM | - | - | [3] |
| This compound | Platelet Aggregation | Rabbit | - | - | 6.45 | 1.17 | [2] |
| This compound | Platelet Aggregation | Human | 1.0 ± 0.2 µM | - | - | - | [3] |
| Epi-yangambin | Platelet Aggregation | Rabbit | 0.61 µM | - | 6.91 | - | [4] |
Table 2: Leishmanicidal and Cytotoxic Activity
| Compound | Target Organism/Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Reference(s) |
| This compound | Leishmania amazonensis | Intracellular Amastigote Viability | 43.9 ± 5 | >504.3 (Murine Macrophages) | [1][5] |
| This compound | Leishmania braziliensis | Intracellular Amastigote Viability | 76 ± 17 | >504.3 (Murine Macrophages) | [1][5] |
| Epi-yangambin | Leishmania amazonensis | Intracellular Amastigote Viability | 22.6 ± 4.9 | >200 (BMDM) | [1][6] |
| Epi-yangambin | Leishmania braziliensis | Intracellular Amastigote Viability | 74.4 ± 9.8 | >200 (BMDM) | [1][6] |
Table 3: Anti-inflammatory and Immunomodulatory Effects
| Compound | Cell Line | Stimulant | Measured Mediator | Effect | Concentration | Reference(s) |
| This compound | L. amazonensis-infected Macrophages | IFN-γ | NO, TNF-α, IL-6 | Reduction | 100 µM | [1] |
| This compound | L. braziliensis-infected Macrophages | IFN-γ | NO, TNF-α, PGE₂ | Reduction | 100 µM | [1] |
| This compound | L. braziliensis-infected Macrophages | IFN-γ | IL-10 | Increase | 100 µM | [1] |
| Diayangambin | RAW 264.7 Macrophages | - | Prostaglandin E₂ | 40.8% Reduction | 10 µM | [7] |
| Diayangambin | Human Mononuclear Cells | - | Cell Proliferation | IC50 = 1.5 µM | - | [7] |
Experimental Protocols
This section details the methodologies for key in vitro assays to evaluate the biological activities of this compound.
Platelet-Activating Factor (PAF)-Induced Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on PAF-induced platelet aggregation in vitro.
Materials:
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution (in DMSO)
-
Platelet-Activating Factor (PAF)
-
Agonists for control experiments (e.g., ADP, collagen, thrombin)[2]
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Collect whole blood from healthy donors (e.g., rabbits or humans) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 1200 x g) for 10 minutes.[8]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3.0-4.0 x 10⁸ platelets/mL) using PPP.[8]
-
Assay Performance:
-
Pre-warm PRP aliquots to 37°C.
-
Place a cuvette containing PRP into the aggregometer and establish a baseline reading.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 3-5 minutes) before adding the agonist.[8]
-
Initiate platelet aggregation by adding a known concentration of PAF.
-
Record the change in light transmission for several minutes.
-
-
Selectivity Assessment: To assess the selectivity of this compound, perform parallel experiments using other platelet aggregation agonists such as ADP, collagen, or thrombin. This compound at a concentration of 10⁻⁵ M has been shown not to inhibit platelet aggregation induced by ADP, collagen, or thrombin.[2]
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
PAF Receptor Binding Assay
Objective: To determine the affinity and competitive nature of this compound for the PAF receptor.
Materials:
-
Rabbit platelet plasma membranes[2] or washed human platelets[3]
-
[³H]-PAF (radioligand)
-
Unlabeled PAF
-
This compound
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare platelet plasma membranes from rabbit platelets as previously described.[2]
-
Binding Assay:
-
In a reaction tube, combine the platelet membranes, a fixed concentration of [³H]-PAF, and increasing concentrations of either unlabeled PAF (for competition curve) or this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [³H]-PAF binding against the logarithm of the competitor concentration. Calculate the IC50 value for this compound's displacement of [³H]-PAF binding.[2]
In Vitro Leishmanicidal Activity against Intracellular Amastigotes
Objective: To evaluate the efficacy of this compound in reducing the viability of Leishmania amastigotes within infected macrophages.
Materials:
-
Leishmania amazonensis or Leishmania braziliensis promastigotes
-
Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1)
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Amphotericin B (positive control)
Procedure:
-
Macrophage Culture: Seed macrophages in a 96-well plate and allow them to adhere.
-
Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a specific parasite-to-cell ratio (e.g., 10:1) for a defined period (e.g., 4 hours).[9] Wash to remove non-internalized parasites.
-
Treatment: Add fresh medium containing serial dilutions of this compound or vehicle control to the infected cells. Include a positive control with Amphotericin B.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.[9][10]
-
Quantification of Intracellular Amastigotes:
-
Fix and stain the cells with Giemsa stain.
-
Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light microscopy.
-
-
Data Analysis: Calculate the percentage of reduction in the infection index for each concentration of this compound compared to the untreated control. Determine the IC50 value.[1][10]
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on host cells (e.g., macrophages) and establish its selectivity index.
Materials:
-
Macrophage cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plate for the same duration as the leishmanicidal assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.[11]
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the 50% cytotoxic concentration (CC50). The selectivity index can be calculated as CC50 / IC50.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action and experimental workflows for studying this compound.
References
- 1. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evidence for the putative existence of two different subtypes of PAF receptors on platelets and leukocytes; studies with yangambin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Diayangambin exerts immunosuppressive and anti-inflammatory effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: Preparation of (+)-Yangambin Stock Solutions for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and use of (+)-Yangambin stock solutions for in vitro cell-based assays. Adherence to these guidelines will help ensure the consistency, accuracy, and reproducibility of experimental results.
Introduction
This compound is a furofuran lignan, a class of natural products investigated for various biological activities.[1] As a lipophilic compound, this compound has poor solubility in aqueous media, necessitating the use of an organic solvent to prepare concentrated stock solutions for cell culture applications. The proper preparation and handling of these stock solutions are critical first steps for obtaining reliable data in cell-based assays. This note details the recommended procedures for solubilizing this compound and preparing working solutions.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key parameters are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₀O₈ | [1][2] |
| Molecular Weight | 446.5 g/mol | [2][3] |
| Appearance | Solid (powder) | General Knowledge |
| Solubility | Soluble in DMSO (up to 60 mg/mL or 134.38 mM) | [4] |
Recommended Solvents and Concentration Ranges
Choice of Solvent
For cell-based assays, the choice of a solvent that is both effective at dissolving the compound and minimally toxic to cells is paramount.
-
Dimethyl Sulfoxide (DMSO): DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity.[4] It is a standard practice in cell culture to use DMSO as a vehicle for water-insoluble compounds.[5]
Stock and Working Concentrations
The following concentration ranges are recommended as a starting point for most applications. The optimal final concentration must be determined experimentally for each specific cell line and assay.
| Solution Type | Recommended Concentration Range | Solvent |
| Primary Stock Solution | 10 mM - 50 mM | 100% Anhydrous DMSO |
| Working Stock Solutions | 0.1 mM - 1 mM | 100% Anhydrous DMSO or Sterile Serum-Free Medium |
| Final Working Concentration | 1 µM - 100 µM | Cell Culture Medium |
Important Note on Solvent Cytotoxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cellular stress. It is strongly recommended to keep the final DMSO concentration at or below 0.1%, and not to exceed 0.5%.[5][6]
Experimental Protocols
Protocol for Preparation of 10 mM Primary Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM primary stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 446.5 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter (optional)
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, weigh 4.465 mg of this compound powder.
-
Calculation: Mass (mg) = 10 mmol/L × 0.001 L × 446.5 g/mol × 1000 mg/g = 4.465 mg
-
-
Weighing: Accurately weigh the calculated mass of this compound and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, brief sonication in a room temperature water bath can be used to aid dissolution.[4][5][6] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). Filter into a new sterile tube.[5]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles that can degrade the compound.[5][6]
-
Storage: Label the aliquots clearly and store them at -20°C or -80°C, protected from light.[5]
Protocol for Preparation of Working Solutions in Cell Culture
This protocol describes the dilution of the primary stock solution to the final working concentration in the cell culture medium.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended): To avoid precipitation and minimize pipetting errors, prepare an intermediate working stock (e.g., 1 mM or 100 µM).
-
Example for 1 mM Working Stock: Dilute the 10 mM primary stock 1:10 in sterile DMSO or serum-free culture medium (e.g., 5 µL of 10 mM stock + 45 µL of diluent).
-
-
Final Dilution: Add the appropriate volume of the working stock solution to the cell culture medium to achieve the desired final concentration.
-
Example for 10 µM Final Concentration: Add 10 µL of a 1 mM working stock to 990 µL of cell culture medium (for a final volume of 1 mL). This results in a final DMSO concentration of 0.1%.
-
-
Important Consideration: Always add the diluted this compound solution to the bulk cell culture medium and mix thoroughly before adding it to the cells. Never add a highly concentrated DMSO stock directly to cells, as this can cause localized toxicity.[5]
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the step-by-step workflow for preparing this compound stock solutions.
References
Animal Models for In Vivo Studies of (+)-Yangambin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and potential in vivo animal models for investigating the pharmacological effects of (+)-Yangambin. Detailed experimental protocols are provided for cardiovascular, anti-inflammatory, and potential antitumor, neuroprotective, and metabolic studies. Quantitative data from published studies are summarized, and key signaling pathways are illustrated.
I. Cardiovascular Effects: Endotoxic Shock Model
Application: To evaluate the protective effects of this compound against cardiovascular collapse in a rat model of endotoxic shock. This model is relevant for studying conditions like sepsis and anaphylactic shock where Platelet-Activating Factor (PAF) is a key mediator.[1]
Quantitative Data Summary
| Animal Model | Treatment Group | Dose | Mean Arterial Pressure (mmHg) | Cardiac Output (mL/min) | Survival Rate (Acute - 150 min) | Survival Rate (Long-term - 7 days) |
| Rat (Endotoxic Shock) | Control | - | 85 ± 4 | 180 ± 7 | - | - |
| LPS (3 mg/kg, i.v.) | - | 30 ± 3 | 37 ± 3 | 0% | 0% | |
| This compound + LPS | 30 mg/kg, i.v. | Prevented Decrease | Prevented Decrease | 100% | 85% | |
| WEB 2086 (PAF Antagonist) + LPS | 5 mg/kg, i.v. | Prevented Decrease | Prevented Decrease | 100% | - |
Data extracted from a study on endotoxic shock in rats, where this compound was administered as a pre-treatment.[1]
Experimental Protocol: Endotoxic Shock in Rats
1. Animals:
-
Male Wistar rats (250-300g).
2. Materials:
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
D-(+)-galactosamine
-
Anesthetic (e.g., pentobarbital)
-
Saline solution (0.9% NaCl)
-
Catheters for arterial and venous cannulation
-
Blood pressure transducer and recorder
-
Cardiac output measurement device
3. Experimental Procedure:
-
Animal Preparation: Anesthetize the rats and cannulate the femoral artery and vein for blood pressure monitoring, blood sampling, and drug administration.
-
Sensitization: Administer D-(+)-galactosamine (50 mg/kg, i.v.) to sensitize the animals to the lethal effects of LPS.[1]
-
Treatment: 15 minutes after sensitization, administer this compound (30 mg/kg, i.v.) or vehicle control.
-
Induction of Shock: 15 minutes after the treatment, induce endotoxic shock by administering LPS (3 mg/kg, i.v.).[1]
-
Monitoring: Continuously monitor mean arterial pressure and cardiac output. Record survival at 150 minutes and for 7 days for long-term studies.[1]
Signaling Pathway: PAF Receptor Antagonism
This compound acts as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor, inhibiting the downstream signaling cascade that leads to cardiovascular collapse.[2][3]
References
- 1. Protective effects of yangambin on cardiovascular hyporeactivity to catecholamines in rats with endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological evidence for the putative existence of two different subtypes of PAF receptors on platelets and leukocytes; studies with yangambin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of (+)-Yangambin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the anti-inflammatory properties of (+)-Yangambin, a furofuran lignan (B3055560) with demonstrated therapeutic potential. This document outlines the background, key experimental data, detailed protocols for in vitro and in vivo assays, and the putative signaling pathways involved in its mechanism of action.
Introduction to this compound's Anti-inflammatory Potential
This compound is a naturally occurring lignan that has garnered significant interest for its diverse pharmacological activities. Emerging research indicates that this compound and its related compounds possess notable anti-inflammatory effects, making them promising candidates for the development of novel therapeutics for inflammatory diseases. The anti-inflammatory activity of this compound is attributed to its ability to modulate key inflammatory mediators and signaling cascades. It has been shown to reduce the production of pro-inflammatory molecules such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1] While the precise molecular mechanisms are still under investigation, evidence suggests that this compound may exert its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data on the anti-inflammatory and related activities of Yangambin and its analogue, Diayangambin.
Table 1: In Vitro Anti-inflammatory and Immunomodulatory Effects
| Compound | Assay | Cell Line | IC50 / Inhibition | Concentration | Reference |
| (+)-Diayangambin | Human Mononuclear Cell Proliferation | Human MNCs | IC50: 1.5 µM (0.5 - 2.8 µM) | N/A | [1] |
| (+)-Diayangambin | PGE2 Generation | RAW 264.7 Macrophages | 40.8% inhibition | 10 µM | [1] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Dosage | Effect | Reference |
| (+)-Diayangambin | Carrageenan-induced Paw Edema (Mouse) | 40 mg/kg (oral) | Significant suppression of paw volume and PGE2 levels | [1] |
| (+)-Diayangambin | 2,4-dinitrofluorobenzene-induced Ear Swelling (Mouse) | 40 mg/kg (oral) | Clear reduction of ear swelling and leukocyte infiltration | [1] |
Putative Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. Based on its inhibitory effects on various inflammatory mediators, the NF-κB and MAPK pathways are the most probable targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound inhibits this pathway, preventing the transcription of genes encoding for cytokines like TNF-α and IL-6.
References
Application of (+)-Yangambin in Leishmanicidal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(+)-Yangambin, a furofuran lignan (B3055560) predominantly found in plants of the Ocotea genus, has emerged as a promising natural compound in the search for new therapeutic agents against leishmaniasis.[1][2][3] This document provides detailed application notes and protocols based on scientific research, designed to guide researchers in the evaluation of this compound's leishmanicidal properties.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus.[4] Current treatment options are often limited by toxicity, the development of resistance, and high costs, underscoring the urgent need for novel, effective, and safer drugs.[5][6] this compound has demonstrated significant in vitro activity against different Leishmania species, positioning it as a valuable candidate for further investigation in anti-leishmanial drug discovery.[1][5]
Quantitative Data Summary
The leishmanicidal efficacy and cytotoxicity of this compound have been quantified in several in vitro studies. The following tables summarize the key data for easy comparison.
Table 1: In Vitro Leishmanicidal Activity of this compound against Intracellular Amastigotes
| Leishmania Species | IC50 (µM) ± SD | Reference |
| L. amazonensis | 43.9 ± 5 | [1][2][3][5] |
| L. braziliensis | 76 ± 17 | [1][2][3][5] |
Table 2: Comparative in Vitro Activity of this compound and its Isomer, Epi-yangambin
| Compound | Leishmania Species | IC50 (µM) ± SD | Reference |
| This compound | L. amazonensis | 43.9 ± 5 | [1][2][3][5] |
| Epi-yangambin | L. amazonensis | 22.6 ± 4.9 | [1][2][3][5] |
| This compound | L. braziliensis | 76 ± 17 | [1][2][3][5] |
| Epi-yangambin | L. braziliensis | 74.4 ± 9.8 | [1][2][3][5] |
Table 3: Cytotoxicity of this compound and Epi-yangambin
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | Murine Bone Marrow-Derived Macrophages (BMDM) | > 1000 | [7] |
| Epi-yangambin | Murine Bone Marrow-Derived Macrophages (BMDM) | 275.4 | [7] |
Table 4: Selectivity Index of this compound and Epi-yangambin
| Compound | Leishmania Species | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | L. amazonensis | > 22.78 | [7] |
| Epi-yangambin | L. amazonensis | 12.18 | [7] |
| This compound | L. braziliensis | > 13.16 | [7] |
| Epi-yangambin | L. braziliensis | 3.70 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the leishmanicidal activity of this compound.
Protocol 1: In Vitro Anti-leishmanial Assay against Intracellular Amastigotes
This protocol details the procedure for determining the 50% inhibitory concentration (IC50) of this compound against the intracellular amastigote form of Leishmania.
Materials:
-
Leishmania promastigotes (e.g., L. amazonensis, L. braziliensis)
-
Bone marrow-derived macrophages (BMDMs) from BALB/c mice
-
Complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Giemsa stain
-
Microscope slides
-
Light microscope
Procedure:
-
Macrophage Culture: Culture BMDMs in complete RPMI-1640 medium at 37°C in a 5% CO2 atmosphere.[7]
-
Infection of Macrophages: Seed BMDMs onto glass coverslips in a 24-well plate and allow them to adhere. Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.[7]
-
Incubation: Incubate the infected cells for 4 hours to allow for phagocytosis of the promastigotes.[7]
-
Removal of Extracellular Parasites: After incubation, wash the cells with PBS to remove non-internalized parasites.
-
Treatment with this compound: Add fresh complete RPMI-1640 medium containing serial dilutions of this compound to the infected macrophages. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).
-
Incubation: Incubate the treated cells for 48 hours at 37°C in a 5% CO2 atmosphere.[2]
-
Fixation and Staining: After incubation, fix the cells with methanol and stain with Giemsa.
-
Quantification: Determine the number of intracellular amastigotes in at least 100 macrophages for each treatment condition using a light microscope.
-
IC50 Calculation: Calculate the percentage of infection reduction compared to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cytotoxicity Assay
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound on host cells, such as BMDMs.
Materials:
-
BMDMs
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Resazurin (B115843) sodium salt solution or MTT solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.[8]
-
Viability Assessment:
-
Resazurin Assay: Add resazurin solution to each well and incubate for a further 2-4 hours. Measure the fluorescence at the appropriate excitation and emission wavelengths.[8]
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add the solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.[4]
-
-
CC50 Calculation: Calculate the percentage of viable cells compared to the vehicle control and determine the CC50 value by non-linear regression analysis.
Mechanism of Action
The precise leishmanicidal mechanism of this compound is still under investigation, but studies suggest a multi-faceted mode of action that includes a direct effect on the parasite and immunomodulatory activity.[7][9]
Direct Effect on Leishmania Parasites:
This compound has been shown to induce significant morphological and physiological changes in Leishmania promastigotes.[9][10] These changes include:
-
Loss of cell motility[9]
-
Appearance of abnormal round-shaped cells[9]
-
Nuclear pyknosis and cytoplasm acidification[9]
-
Increased number of acidic vesicular organelles[9]
-
Ultrastructural features characteristic of both apoptosis and autophagy[9][10]
-
Potential interference with microtubule dynamics, as suggested by the presence of multiple nuclei in treated parasites[9]
Immunomodulatory Effects:
In the context of infected macrophages, this compound exhibits immunomodulatory properties by attenuating the inflammatory response.[1][2][3] This is characterized by a reduction in the production of key pro-inflammatory mediators:
Interestingly, in macrophages infected with L. braziliensis, this compound has been observed to increase the production of the anti-inflammatory cytokine IL-10.[1][2][3]
Visualizations
Caption: Workflow for in vitro leishmanicidal activity assessment.
Caption: Dual action of this compound on Leishmania and host cells.
References
- 1. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez [frontiersin.org]
- 6. brieflands.com [brieflands.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Morphological and physiological changes in Leishmania promastigotes induced by yangambin, a lignan obtained from Ocotea duckei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (+)-Yangambin in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Yangambin, a lignan (B3055560) isolated from plants of the Ocotea genus, has demonstrated significant potential in cardiovascular research. Its multifaceted pharmacological activities, including hypotensive, vasorelaxant, and platelet-activating factor (PAF) receptor antagonist effects, make it a compelling molecule for the investigation of novel therapeutic strategies for cardiovascular diseases. These application notes provide a comprehensive overview of the use of this compound in cardiovascular research, including detailed experimental protocols, quantitative data, and elucidation of its mechanisms of action.
Cardiovascular Effects of this compound
This compound exerts several key effects on the cardiovascular system, primarily characterized by:
-
Hypotensive Activity: Intravenous administration of this compound has been shown to induce a dose-dependent reduction in blood pressure in normotensive rats.[1][2] This effect is attributed to its ability to induce peripheral vasodilation.
-
Vasorelaxant Effects: this compound induces endothelium-independent relaxation of pre-contracted mesenteric arteries.[1][2] This suggests a direct action on the vascular smooth muscle cells.
-
Platelet-Activating Factor (PAF) Receptor Antagonism: this compound acts as a competitive antagonist at the PAF receptor, inhibiting PAF-induced platelet aggregation and cardiovascular responses.[3][4][5]
Quantitative Data
The following tables summarize the quantitative data on the cardiovascular effects of this compound.
Table 1: In Vivo Hypotensive Effect of this compound in Non-Anesthetized Rats [1][2]
| Dose (mg/kg, i.v.) | Mean Arterial Pressure Reduction (%) | Heart Rate Increase (%) |
| 1 | 3.5 ± 0.2 | 5.9 ± 0.5 |
| 5 | 7.1 ± 0.8 | 5.9 ± 1.6 |
| 10 | 8.9 ± 1.3 | 8.8 ± 1.4 |
| 20 | 14.0 ± 2.3 | 11.6 ± 3.4 |
| 30 | 25.5 ± 2.6 | 18.8 ± 3.4 |
Table 2: In Vitro Vasorelaxant Effect of this compound on Rat Superior Mesenteric Artery [1][2]
| Pre-contraction Agent | pD2 | Emax (%) |
| Phenylephrine (B352888) (10 µM) | 4.5 ± 0.06 | ~100 |
| KCl (80 mM) | 4.8 ± 0.05 | ~100 |
| S(-)-Bay K 8644 (200 nM) | 4.0 ± 0.04 | 72.9 ± 4.7 |
pD2 is the negative logarithm of the EC50 value.
Table 3: PAF Receptor Antagonist Activity of this compound [5]
| Assay | IC50 / Ki |
| [3H]-PAF binding to human platelets (Ki) | 1.1 ± 0.3 µM |
| PAF-induced human platelet aggregation (IC50) | 1.0 ± 0.2 µM |
Signaling Pathways and Mechanisms of Action
This compound's cardiovascular effects are mediated through distinct signaling pathways.
One of the primary mechanisms is the inhibition of voltage-gated Ca²⁺ channels in vascular smooth muscle cells. This action leads to a reduction in intracellular calcium concentration, resulting in vasodilation and a subsequent decrease in blood pressure.[1][2]
Mechanism of this compound-induced vasodilation.
Additionally, this compound acts as a PAF receptor antagonist . By blocking the PAF receptor on platelets and vascular cells, it prevents the pro-inflammatory and pro-thrombotic effects of PAF.[3][4]
PAF receptor antagonism by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the cardiovascular effects of this compound.
Protocol for Vasorelaxation Studies in Rat Superior Mesenteric Arteries
This protocol describes the use of wire myography to assess the vasorelaxant effect of this compound on isolated rat superior mesenteric arteries.
Workflow for vasorelaxation assay.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1. The solution should be continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.[6][7]
-
Phenylephrine hydrochloride
-
Potassium chloride (KCl)
-
This compound
-
Wire myograph system
Procedure:
-
Vessel Preparation:
-
Euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Perform a laparotomy and carefully dissect the superior mesenteric artery.
-
Place the artery in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissues.
-
Cut the artery into 2 mm-long rings.
-
-
Myograph Mounting and Equilibration:
-
Mount the arterial rings on two stainless steel wires (40 µm diameter) in the organ bath chambers of the wire myograph.
-
Fill the chambers with Krebs-Henseleit solution maintained at 37°C and continuously bubble with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes, replacing the buffer every 15-20 minutes.
-
Normalize the vessel rings to a resting tension that approximates a physiological transmural pressure.
-
-
Experimental Protocol:
-
After equilibration, induce a stable contraction with either phenylephrine (10 µM) or high KCl (80 mM).[8]
-
Once the contraction reaches a plateau, add this compound cumulatively in increasing concentrations (e.g., 0.1 µM to 1 mM).
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the initial contraction induced by phenylephrine or KCl.
-
Construct concentration-response curves and calculate the pD2 (-log EC50) and maximum relaxation (Emax) values.
-
Protocol for In Vivo Hypotensive Studies in Rats
This protocol describes the direct measurement of arterial blood pressure in anesthetized rats following intravenous administration of this compound.
Materials:
-
Male Wistar rats (300-350 g)
-
Anesthetic (e.g., urethane, 1.2 g/kg, i.p.)[9]
-
Polyethylene (B3416737) catheters
-
Pressure transducer and data acquisition system
-
Heparinized saline (10 IU/mL)
-
This compound
-
Vehicle for this compound (e.g., a mixture of distilled water and Cremophor or Tween 80, ensuring the final concentration of the vehicle does not exceed 0.1% in the administered solution).[10]
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane.
-
Cannulate the left carotid artery with a polyethylene catheter filled with heparinized saline. Connect this catheter to a pressure transducer to record blood pressure.
-
Cannulate the right jugular vein with another catheter for intravenous drug administration.[1][9]
-
-
Blood Pressure Measurement:
-
Allow the animal to stabilize for at least 20 minutes after surgery before recording baseline blood pressure and heart rate.
-
Administer this compound intravenously at various doses (e.g., 1, 5, 10, 20, and 30 mg/kg).
-
Continuously record mean arterial pressure (MAP) and heart rate.
-
-
Data Analysis:
-
Calculate the change in MAP and heart rate from the baseline values for each dose of this compound.
-
Express the results as the mean ± SEM.
-
Protocol for PAF-Induced Platelet Aggregation Assay
This protocol details the use of light transmission aggregometry to assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
Human or rabbit whole blood
-
Anticoagulant (e.g., 3.8% sodium citrate)
-
Platelet-activating factor (PAF)
-
This compound
-
Platelet aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing sodium citrate (B86180) (9:1 blood to citrate ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP (the supernatant).[11][12]
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.[11]
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP if necessary.
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation). Use a cuvette with PPP to set 100% aggregation.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle for a specified time (e.g., 5 minutes) at 37°C.
-
Initiate platelet aggregation by adding a submaximal concentration of PAF (e.g., 10⁻⁹ M).[11]
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of PAF-induced platelet aggregation.
-
Conclusion
This compound is a promising natural compound for cardiovascular research, exhibiting significant hypotensive, vasorelaxant, and PAF antagonistic properties. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to further investigate its therapeutic potential and mechanisms of action in the context of cardiovascular diseases.
References
- 1. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 3. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. support.harvardapparatus.com [support.harvardapparatus.com]
- 8. ahajournals.org [ahajournals.org]
- 9. iworx.com [iworx.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Optimized Methodology to Produce Platelet-Rich Plasma and Perform Platelet Aggregation in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Mechanism of Action of (+)-Yangambin
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Yangambin is a furofuran lignan (B3055560) isolated from various plant species, including Ocotea duckei.[1][2] It has demonstrated a range of pharmacological activities, pointing towards a complex mechanism of action involving multiple cellular targets.[2] Key reported effects include cardiovascular, anti-inflammatory, immunomodulatory, and potential antitumor activities.[2][3][4] Notably, this compound is recognized as a selective antagonist of the Platelet-Activating Factor (PAF) receptor, which accounts for many of its cardiovascular properties.[1][3][5] Additionally, it has been shown to modulate calcium influx, inhibit specific drug-metabolizing enzymes, and exert cytotoxic effects against pathogenic organisms like Leishmania.[2][6][7]
These application notes provide a comprehensive experimental framework to further elucidate the molecular mechanisms underlying the diverse biological effects of this compound. The protocols and workflows are designed to guide researchers in systematically investigating its impact on key signaling pathways implicated in inflammation, cancer, and cardiovascular function.
Quantitative Data Summary
The following tables summarize the currently available quantitative data on the biological activities of this compound and its related compounds.
Table 1: Receptor Binding and Enzyme Inhibition Data for this compound
| Target | Assay Type | Species/System | Value | Reference |
|---|---|---|---|---|
| PAF Receptor | [3H]-PAF Displacement | Rabbit Platelet Membranes | IC50: 1.93 ± 0.53 µM | [5] |
| PAF Receptor | Schild Plot Analysis (pA2) | Rabbit Platelet-Rich Plasma | pA2: 6.45 | [5] |
| UGT1A1 | Glucuronidation Assay | Human Liver Microsomes | IC50: 29.7 µM | [7] |
| UGT1A3 | Glucuronidation Assay | Human Liver Microsomes | IC50: 56.5 µM |[7] |
Table 2: In Vitro Biological Activity Data
| Activity | Cell Line / Organism | Metric | Value | Reference |
|---|---|---|---|---|
| Leishmanicidal | Leishmania amazonensis | IC50 | 43.9 ± 5 µM | [6] |
| Leishmanicidal | Leishmania braziliensis | IC50 | 76 ± 17 µM | [6] |
| Immunosuppressive | Human Mononuclear Cells | IC50 | 1.5 µM (for Diayangambin) | [4] |
| PGE2 Generation | RAW 264.7 Macrophages | % Inhibition | 40.8% at 10 µM (for Diayangambin) |[4] |
Table 3: In Vivo Pharmacological Doses and Effects of this compound
| Model | Species | Dose | Effect | Reference |
|---|---|---|---|---|
| PAF-induced Hypotension | Rabbit | 10 and 20 mg/kg (i.v.) | Dose-dependent attenuation of hypotension and thrombocytopenia. | [1] |
| Carrageenan-induced Paw Edema | Mouse | 40 mg/kg (oral) | Significant suppression of inflamed paw volume and PGE2 levels (for Diayangambin). | [4] |
| Acute Toxicity | Mouse | 2000 mg/kg (oral) | No clinical signs of toxicity or death; LD50 > 2000 mg/kg. |[8] |
Known and Proposed Mechanisms of Action
PAF Receptor Antagonism
The most well-characterized mechanism of action for this compound is its role as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[3][5] PAF is a potent phospholipid mediator that plays a crucial role in inflammation, platelet aggregation, and anaphylactic shock. By blocking the PAF receptor, this compound inhibits downstream signaling cascades, which explains its ability to prevent PAF-induced platelet aggregation, hypotension, and cardiovascular collapse during shock.[1][3][5]
Caption: PAF receptor signaling and inhibition by this compound.
Cardiovascular Effects via Calcium Influx Inhibition
This compound induces hypotension and vasodilation, effects that are attributed to its ability to inhibit calcium influx through voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells.[2] This reduction in intracellular calcium concentration leads to muscle relaxation and a decrease in peripheral vascular resistance.
Anti-inflammatory and Immunomodulatory Effects
Studies on this compound and related lignans (B1203133) have revealed significant anti-inflammatory and immunomodulatory properties.[4][6] These effects are mediated by reducing the production of key inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and pro-inflammatory cytokines like TNF-α and IL-6.[6] The underlying mechanisms likely involve the inhibition of inflammatory signaling pathways such as NF-κB and MAPK.
Experimental Design & Protocols
This section outlines a series of experiments to further investigate the mechanisms of action of this compound.
Workflow for Investigating Anti-inflammatory Mechanisms
The following workflow can be used to systematically assess the anti-inflammatory effects of this compound on macrophage cells.
Caption: Experimental workflow for anti-inflammatory studies.
Protocol 1: Determination of Anti-inflammatory Activity in Macrophages
Objective: To quantify the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit
-
ELISA kits for mouse TNF-α, IL-6, and PGE2
-
Reagents for Western Blotting (lysis buffer, primary/secondary antibodies)
-
Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, primers)
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in 96-well plates (for Griess/ELISA) or 6-well plates (for Western/qPCR) at a density of 5x10⁴ cells/well or 1x10⁶ cells/well, respectively. Allow cells to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for Griess and ELISA assays. Store at -80°C.
-
Cell Lysate: Wash the remaining cells with ice-cold PBS. Lyse the cells using appropriate buffers for Western Blot or RNA extraction for qPCR.
-
-
Assays:
-
Nitric Oxide (NO) Measurement: Use the Griess Reagent Kit to measure nitrite (B80452) concentration in the supernatant as an indicator of NO production, following the manufacturer's instructions.
-
Cytokine/PGE2 Measurement: Quantify the levels of TNF-α, IL-6, and PGE2 in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Western Blot Analysis: Analyze cell lysates to determine the expression and phosphorylation levels of key inflammatory proteins, such as p-NF-κB p65, p-p38 MAPK, and COX-2.
-
qPCR Analysis: Extract total RNA, synthesize cDNA, and perform quantitative PCR to measure the mRNA expression levels of Nos2 (iNOS), Tnf, and Il6.
-
Workflow for Investigating Anticancer Mechanisms
Based on reports of antitumor effects of related lignans, it is crucial to investigate this compound's potential as an anticancer agent.[2] A primary mechanism for many natural anticancer compounds is the induction of apoptosis.[9]
Caption: Potential targeting of apoptotic pathways by this compound.
Protocol 2: Assessment of Anticancer Activity and Apoptosis Induction
Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on a human cancer cell line (e.g., MCF-7 breast cancer or A549 lung cancer cells).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Appropriate culture medium (e.g., RPMI-1640), FBS, Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Reagents for Western Blotting (antibodies for Bcl-2, Bax, Cleaved Caspase-3, PARP)
Methodology:
-
Cell Viability (MTT Assay):
-
Seed cancer cells in a 96-well plate at 5x10³ cells/well and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 1-200 µM) for 24, 48, and 72 hours.
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value.
-
-
Apoptosis Analysis (Flow Cytometry):
-
Seed cells in a 6-well plate at 2x10⁵ cells/well.
-
Treat cells with this compound at concentrations around the determined IC50 for 48 hours.
-
Harvest the cells (including floating cells), wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide for 15 minutes in the dark, according to the kit manufacturer's protocol.
-
Analyze the cells immediately using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot for Apoptotic Markers:
-
Treat cells in 6-well plates with this compound as described above.
-
Prepare cell lysates and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and cleaved PARP. Use β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system. Analyze the changes in protein expression.
-
References
- 1. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiovascular properties of yangambin, a lignan isolated from Brazilian plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diayangambin exerts immunosuppressive and anti-inflammatory effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. phcogres.com [phcogres.com]
- 9. Frontiers | The function of natural compounds in important anticancer mechanisms [frontiersin.org]
Application Notes and Protocols for Studying PAF Receptor Subtypes with (+)-Yangambin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Yangambin, a naturally occurring lignan (B3055560), has emerged as a valuable pharmacological tool for the investigation of Platelet-Activating Factor (PAF) receptor subtypes. Evidence suggests that this compound selectively antagonizes PAF receptors on platelets while exhibiting significantly lower affinity for those on leukocytes, providing a basis for discriminating between these receptor populations.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to study PAF receptor pharmacology and signaling.
PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[4][5] It exerts its effects by binding to specific G-protein coupled receptors (GPCRs), which can couple to various G proteins, including Gq, Gi, and G12/13, to initiate downstream signaling cascades.[6] The Gq pathway, in particular, involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger an increase in intracellular calcium concentration.[6][7][8]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound against PAF receptors.
Table 1: Binding Affinity of this compound for PAF Receptors
| Compound | Cell/Tissue Type | Assay Type | Ki (µM) | Reference |
| This compound | Washed Human Platelets | [3H]-PAF Displacement | 1.1 ± 0.3 | [1] |
| This compound | Rabbit Platelet Membranes | [3H]-PAF Displacement | 1.93 ± 0.53 | [3] |
Table 2: Functional Antagonism of this compound at PAF Receptors
| Compound | Cell/Tissue Type | Functional Assay | IC50 (µM) | Reference |
| This compound | Human Platelets | PAF-induced Aggregation | 1.0 ± 0.2 | [1] |
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
Activation of the PAF receptor, a G-protein coupled receptor, can trigger multiple signaling cascades. This compound acts as a competitive antagonist, blocking the binding of PAF and subsequent downstream signaling. The diagram below illustrates the canonical Gq-mediated signaling pathway.
Caption: PAF Receptor Gq Signaling and Inhibition by this compound.
Experimental Workflow for In Vitro Antagonism Studies
The following diagram outlines a general workflow for characterizing the antagonistic properties of this compound on PAF receptors in vitro.
Caption: General workflow for in vitro antagonism studies.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the PAF receptor using a competitive binding assay with a radiolabeled PAF analog (e.g., [3H]-PAF).[7][9][10]
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from human platelets or transfected cell lines).
-
[3H]-PAF (radioligand).
-
This compound.
-
Unlabeled PAF (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microtiter plate, add the binding buffer, cell membranes, [3H]-PAF (at a concentration near its Kd), and either this compound, unlabeled PAF (for non-specific binding), or buffer (for total binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit PAF-induced intracellular calcium mobilization.[7][9][10][11]
Materials:
-
Cells expressing the PAF receptor (e.g., CHO-K1 cells, human platelets).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
PAF.
-
This compound.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight (for adherent cells). For suspension cells like platelets, prepare a fresh suspension.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add this compound at various concentrations and incubate for a specified period.
-
Measure the baseline fluorescence using the plate reader.
-
Inject PAF (at its EC50 or EC80 concentration) and immediately begin measuring the fluorescence intensity over time.
Data Analysis:
-
The increase in fluorescence corresponds to an increase in intracellular calcium.[12]
-
Calculate the antagonist's inhibitory effect by comparing the peak fluorescence in the presence of the antagonist to the control (PAF alone).
-
Plot the percentage inhibition of the PAF-induced calcium response against the concentration of this compound to determine the IC50 value.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a measure of Gq-coupled receptor activation.[13][14][15][16]
Materials:
-
Cells expressing the PAF receptor.
-
Cell culture medium.
-
Assay buffer.
-
Lithium chloride (LiCl) solution.
-
PAF.
-
This compound.
-
IP-One HTRF assay kit (or other IP detection kit).
-
TR-FRET compatible plate reader.
Procedure:
-
Seed cells in a suitable multi-well plate and culture overnight.
-
Remove the culture medium and add assay buffer containing various concentrations of this compound and LiCl (to inhibit IP1 degradation).
-
Incubate for a specified period.
-
Add PAF (at its EC50 or EC80 concentration) to stimulate the cells.
-
Incubate to allow for IP1 accumulation.
-
Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.
-
Incubate to allow for the detection reaction to occur.
-
Read the plate on a TR-FRET compatible plate reader.
Data Analysis:
-
Calculate the HTRF ratio according to the kit manufacturer's instructions.
-
Plot the HTRF ratio as a function of the antagonist concentration.
-
Calculate the IC50 value for this compound using a non-linear regression analysis.
Platelet Aggregation Assay
This protocol measures the ability of this compound to inhibit platelet aggregation induced by PAF.[3][9]
Materials:
-
Freshly drawn human or rabbit blood.
-
Anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) or washed platelets.
-
Platelet-poor plasma (PPP) as a blank.
-
PAF.
-
This compound.
-
Platelet aggregometer.
Procedure:
-
Prepare PRP by centrifuging anticoagulated blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a known volume of PRP to the aggregometer cuvette and allow it to stabilize.
-
Add various concentrations of this compound and incubate for a specified time.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Record the change in light transmittance over time, which corresponds to platelet aggregation.
Data Analysis:
-
Determine the maximum aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of PAF-induced aggregation.
-
Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.
Conclusion
This compound serves as a selective antagonist for a subtype of PAF receptors, particularly those found on platelets. The provided protocols offer a framework for researchers to investigate the pharmacological properties of this compound and to explore the diversity of PAF receptor signaling in different cell types. These studies can contribute to a better understanding of the physiological and pathological roles of PAF and may aid in the development of novel therapeutic agents targeting specific PAF receptor subtypes.
References
- 1. Pharmacological evidence for the putative existence of two different subtypes of PAF receptors on platelets and leukocytes; studies with yangambin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular properties of yangambin, a lignan isolated from Brazilian plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
- 8. Platelet-activating factor receptor and signal transduction mechanisms. | Sigma-Aldrich [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Platelet-activating factor induced Ca(2+) signaling in human microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Predicting neuronal firing from calcium imaging using a control theoretic approach | PLOS Computational Biology [journals.plos.org]
- 13. Platelet-activating factor increases inositol phosphate production and cytosolic free Ca2+ concentrations in cultured rat Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting (+)-Yangambin separation from epi-yangambin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of (+)-Yangambin from its diastereomer, epi-yangambin.
Frequently Asked Questions (FAQs)
Q1: I am observing poor resolution between this compound and epi-yangambin peaks during HPLC analysis. What are the likely causes and solutions?
A1: Poor resolution between this compound and epi-yangambin is a common issue due to their structural similarity as diastereomers. The primary causes are typically related to the chromatographic conditions.
-
Suboptimal Mobile Phase: The polarity of the mobile phase may not be ideal for separating these two compounds.
-
Inappropriate Stationary Phase: The column chemistry might not be selective enough to resolve the diastereomers.
-
High Flow Rate: A flow rate that is too high can lead to peak broadening and decreased resolution.
-
Column Overloading: Injecting too concentrated a sample can cause peak tailing and a loss of resolution.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the solvent composition. For reverse-phase HPLC, adjusting the ratio of acetonitrile (B52724) or methanol (B129727) to water can significantly impact resolution. Isocratic elution with a fine-tuned solvent mixture is often necessary.
-
Select an Appropriate Column: A high-resolution C18 column is a good starting point. If resolution is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a chiral column.
-
Adjust the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better separation.
-
Dilute the Sample: Prepare a dilution series of your sample to determine the optimal concentration for injection.
Q2: My this compound yield is very low after purification. What are the potential reasons for this loss?
A2: Low recovery of this compound can occur at various stages of the extraction and purification process.
-
Incomplete Extraction: The initial extraction from the plant material may not be efficient.
-
Degradation of the Compound: this compound may be sensitive to light, temperature, or pH during processing.
-
Loss During Solvent Partitioning: The compound may not have fully partitioned into the desired solvent phase.
-
Irreversible Adsorption to the Column: Some of the compound may be lost due to strong, irreversible binding to the stationary phase.
Troubleshooting Steps:
-
Optimize Extraction: Ensure the plant material is finely ground and consider using different extraction solvents or techniques (e.g., Soxhlet extraction, ultrasound-assisted extraction).
-
Control Experimental Conditions: Protect the sample from light and avoid high temperatures. Use buffers if pH sensitivity is suspected.
-
Verify Partitioning Efficiency: After liquid-liquid extraction, analyze a small sample of both the aqueous and organic layers to ensure the majority of the this compound has moved to the intended phase.
-
Column Conditioning and Elution: Properly condition the column before use. If irreversible adsorption is suspected, a stronger elution solvent or a different stationary phase may be necessary.
Troubleshooting Guide
Issue 1: Co-elution of this compound and epi-yangambin in Column Chromatography
-
Problem: this compound and epi-yangambin are not separating on a silica (B1680970) gel column.
-
Cause: The polarity difference between the two diastereomers is small, making separation on standard silica gel challenging with common solvent systems.
-
Solution:
-
Solvent System Optimization: Use a less polar solvent system and a gradient elution. A hexane-ethyl acetate (B1210297) or a dichloromethane-methanol gradient with very small step increases in polarity can improve separation.
-
Alternative Adsorbents: Consider using a different stationary phase, such as alumina (B75360) or Sephadex LH-20, which may offer different selectivity.
-
Recrystallization: If a partially purified mixture is obtained, recrystallization from a suitable solvent system (e.g., ethanol-water) can sometimes selectively crystallize one of the diastereomers.
-
Issue 2: Inconsistent Retention Times in HPLC
-
Problem: The retention times for this compound and epi-yangambin are shifting between runs.
-
Cause: This is often due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Solution:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Temperature Control: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.
-
Experimental Protocols
Preparative HPLC for this compound and epi-yangambin Separation
This protocol describes a typical method for separating this compound and epi-yangambin using preparative High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Dissolve the crude or partially purified extract containing the diastereomers in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Instrument: Preparative HPLC system with a UV detector.
-
Column: C18, 10 µm, 250 x 20 mm.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 500 µL (or as determined by column loading studies).
-
-
Fraction Collection:
-
Collect fractions as the peaks elute. Use a fraction collector for automated collection based on time or UV signal.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
-
Post-Purification:
-
Combine the pure fractions containing this compound and epi-yangambin separately.
-
Remove the solvent using a rotary evaporator to obtain the purified compounds.
-
Quantitative Data
Table 1: Example HPLC Parameters for Analytical Separation
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (5 µm, 4.6 x 250 mm) | Phenyl-Hexyl (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (55:45) | Methanol:Water (70:30) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 280 nm | UV at 280 nm |
| Retention Time (epi-yangambin) | ~12.5 min | ~14.2 min |
| Retention Time (this compound) | ~13.8 min | ~15.5 min |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution.
Improving the yield of (+)-Yangambin extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (+)-Yangambin from natural sources, primarily Ocotea species.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound?
A1: The main natural sources of this compound are plants from the Ocotea genus, particularly Ocotea duckei and Ocotea fasciculata. These species are known to contain significant amounts of yangambin and its isomer, epi-yangambin.
Q2: Which solvent is most effective for extracting this compound?
A2: Polar organic solvents are generally the most effective for extracting lignans (B1203133) like this compound. Ethanol (B145695) and methanol (B129727), particularly in aqueous mixtures (e.g., 70-95%), are widely used and have shown high extraction efficiency.[1] The choice between ethanol and methanol often depends on the subsequent application; ethanol is preferred for extracts intended for biological studies due to its lower toxicity.[1]
Q3: What are the common methods for extracting this compound?
A3: Common extraction methods range from traditional techniques like maceration and Soxhlet extraction to modern methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[2] Modern techniques generally offer higher yields in shorter times with reduced solvent consumption.[2]
Q4: How can I separate this compound from its isomer, epi-yangambin?
A4: Normal-phase column chromatography is a highly effective method for separating this compound from its isomer, epi-yangambin. This technique utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase to separate the isomers based on their differential polarity.
Q5: What is a typical yield for this compound from Ocotea species?
A5: The yield of this compound can vary significantly depending on the plant material, extraction method, and solvent used. One study on Ocotea fasciculata reported a yield of 17% this compound from a pre-purified lignan (B3055560) fraction obtained via ethanolic extraction.[3][4]
Data Presentation
Table 1: Comparison of Extraction Methods for Lignan Yields
Disclaimer: The following data has been compiled from multiple sources and may not represent a direct comparative study. Yields can vary based on plant material, specific lignan, and experimental conditions.
| Extraction Method | Typical Solvent(s) | Temperature | Extraction Time | Reported Lignan Yield | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol | Room Temperature | 24 - 72 hours | Moderate | Simple, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially lower yield. |
| Soxhlet Extraction | Ethanol, Methanol | Boiling point of solvent | 6 - 24 hours | Moderate to High | Efficient solvent use, higher yield than maceration. | Potential for thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 25 - 60°C | 15 - 60 minutes | High | Fast, efficient, reduced solvent and energy consumption. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 50 - 150°C | 5 - 30 minutes | High to Very High | Very fast, high yield, reduced solvent volume. | Requires specialized equipment, potential for localized overheating.[2] |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound from Ocotea Leaves
-
Preparation of Plant Material:
-
Dry the leaves of Ocotea duckei or Ocotea fasciculata at room temperature or in an oven at a temperature not exceeding 40°C.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Place the powdered plant material in a large glass container.
-
Add 95% ethanol in a 1:10 (w/v) ratio of plant material to solvent.
-
Seal the container and let it stand for 72 hours at room temperature, with occasional shaking.[5]
-
After 72 hours, filter the mixture through a Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh ethanol to ensure exhaustive extraction.
-
-
Concentration:
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.
-
Protocol 2: Purification of this compound using Normal-Phase Column Chromatography
-
Preparation of Lignan-Rich Fraction (Liquid-Liquid Partitioning):
-
Dissolve the crude ethanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity, starting with n-hexane, followed by chloroform (B151607), and then ethyl acetate (B1210297).
-
The chloroform and ethyl acetate fractions are typically rich in lignans. Combine these fractions and concentrate using a rotary evaporator.
-
-
Column Chromatography:
-
Stationary Phase: Prepare a slurry of silica gel (60-200 mesh) in n-hexane.
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the concentrated lignan-rich fraction in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate 95:5) and load it onto the top of the silica gel column.
-
Elution: Start the elution with a low-polarity mobile phase (n-hexane:ethyl acetate 95:5). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, and so on).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing pure this compound (identified by comparison with a standard on TLC).
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Troubleshooting Guides
Guide 1: Low Yield of Crude Extract
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Crude Extract | 1. Improper Plant Material Preparation: Particle size is too large, reducing the surface area for extraction. | - Ensure the plant material is ground to a fine and uniform powder. |
| 2. Inefficient Extraction Method: Maceration may not be as efficient as modern techniques. | - Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time. | |
| 3. Inappropriate Solvent: The solvent may not have the optimal polarity to solubilize this compound. | - Use polar organic solvents like ethanol or methanol. An aqueous mixture (70-95%) can enhance extraction efficiency. | |
| 4. Insufficient Extraction Time/Repetitions: The compound has not been fully extracted from the plant matrix. | - For maceration, ensure a sufficient extraction time (at least 72 hours) and repeat the extraction process on the plant residue at least three times. |
Guide 2: Poor Separation of this compound and Epi-yangambin
| Issue | Potential Cause | Troubleshooting Steps |
| Co-elution of Isomers | 1. High Mobile Phase Polarity: The mobile phase is too polar, causing the isomers to elute too quickly without proper separation. | - Decrease the polarity of the mobile phase. For a hexane:ethyl acetate system, increase the proportion of hexane. |
| 2. Column Overloading: Too much sample has been loaded onto the column. | - Reduce the amount of the lignan-rich fraction loaded onto the column. | |
| 3. Improper Column Packing: The column is not packed uniformly, leading to channeling. | - Ensure the silica gel is packed uniformly without any air bubbles. | |
| 4. Inappropriate Stationary Phase: The chosen stationary phase is not providing adequate selectivity. | - While silica gel is standard, consider using a different stationary phase if separation remains poor. |
Guide 3: General Troubleshooting Decision Tree
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Yangambin and Epi-yangambin Isomers: New Purification Method from Ocotea fasciculata and First Cytotoxic Aspects Focusing on In Vivo Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
Technical Support Center: Overcoming Solubility Challenges with (+)-Yangambin
Welcome to the technical support center for (+)-Yangambin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: I am observing precipitation of this compound in my aqueous buffer. What can I do?
A2: Precipitation is a common issue due to the low aqueous solubility of this compound. To address this, consider the following troubleshooting steps:
-
pH Adjustment: Lignans (B1203133) can be susceptible to degradation at neutral to alkaline pH.[2] It is advisable to work in slightly acidic conditions (pH < 7) to potentially improve stability and solubility.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can significantly enhance solubility.
-
Complexation: Utilizing complexing agents like cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility.
-
Solid Dispersions: Preparing a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and solubility.
-
Nanoformulations: Reducing the particle size to the nanometer range through techniques like nanoemulsions can increase the surface area and improve dissolution.
Below is a troubleshooting workflow to guide you in resolving precipitation issues.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for common solubility enhancement techniques.
Co-solvent Systems
Issue: Difficulty in achieving the desired concentration of this compound in aqueous buffers for cell-based assays.
Solution: Employing a co-solvent system, such as an ethanol-water mixture, can significantly increase the solubility of this compound. Bioactive compounds are often more soluble in ethanol compared to water alone.[3]
Experimental Protocol: Solubility Determination in an Ethanol-Water Co-solvent System
-
Preparation of Stock Solution: Prepare a stock solution of this compound in 100% ethanol.
-
Preparation of Co-solvent Mixtures: Prepare a series of ethanol-water mixtures with varying ethanol concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Equilibration: Add an excess amount of this compound to each co-solvent mixture. Vortex each mixture vigorously and then incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method.
Data Presentation: Solubility of this compound in Ethanol-Water Mixtures
| Ethanol Concentration (% v/v) | Solubility (µg/mL) |
| 0 (Water) | [Data not available in cited sources] |
| 10 | [Insert experimental data] |
| 20 | [Insert experimental data] |
| 30 | [Insert experimental data] |
| 40 | [Insert experimental data] |
| 50 | [Insert experimental data] |
Cyclodextrin Complexation
Issue: Limited aqueous solubility of this compound for in vivo studies.
Solution: Forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the solubility and bioavailability of hydrophobic drugs.[4][5]
Experimental Protocol: Preparation and Evaluation of a this compound-HP-β-CD Inclusion Complex
-
Phase Solubility Study:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-50 mM).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Shake the mixtures at a constant temperature until equilibrium is reached (24-48 hours).
-
Filter the suspensions and analyze the supernatant for the concentration of dissolved this compound by HPLC.
-
Plot the solubility of this compound as a function of HP-β-CD concentration to determine the complexation efficiency and stoichiometry.
-
-
Preparation of the Solid Inclusion Complex (Kneading Method):
-
Weigh equimolar amounts of this compound and HP-β-CD.
-
Place the powders in a mortar and add a small amount of a water-ethanol mixture to form a paste.
-
Knead the paste for 60 minutes.
-
Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
-
-
Solubility Determination of the Complex:
-
Add an excess amount of the prepared solid complex to water.
-
Follow steps 3-5 from the co-solvent protocol to determine the apparent solubility of this compound from the complex.
-
Data Presentation: Solubility Enhancement with HP-β-CD
| Formulation | Apparent Solubility of this compound (µg/mL) | Fold Increase |
| This compound alone | [Data not available in cited sources] | 1 |
| This compound with HP-β-CD (Physical Mixture) | [Insert experimental data] | [Calculate] |
| This compound-HP-β-CD Complex | [Insert experimental data] | [Calculate] |
Solid Dispersion
Issue: Poor dissolution rate of this compound powder leading to low bioavailability.
Solution: Creating a solid dispersion of this compound in a hydrophilic polymer like polyvinylpyrrolidone (B124986) (PVP) K30 can improve its dissolution characteristics by converting the drug to an amorphous state.[6][7][8]
Experimental Protocol: Preparation of a this compound-PVP K30 Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and PVP K30 in a suitable organic solvent (e.g., ethanol) at different drug-to-carrier weight ratios (e.g., 1:1, 1:3, 1:5).[9]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Drying and Pulverization: Further dry the solid mass in a vacuum oven to remove any residual solvent. Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
-
Characterization (Optional but Recommended): Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Scanning Electron Microscopy (SEM) to confirm the amorphous nature of the drug.
-
Dissolution Study: Perform in vitro dissolution studies on the pure drug, a physical mixture of the drug and polymer, and the prepared solid dispersions in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).
Data Presentation: Dissolution Profile Comparison
| Time (min) | % Drug Dissolved (Pure Drug) | % Drug Dissolved (Physical Mixture) | % Drug Dissolved (Solid Dispersion 1:5) |
| 5 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| 15 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| 30 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| 60 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Nanoemulsion Formulation
Issue: Need for a liquid formulation of this compound with enhanced solubility and potential for improved absorption.
Solution: Formulating this compound into a nanoemulsion can significantly increase its solubility and bioavailability.[10][11]
Experimental Protocol: Preparation of a this compound Nanoemulsion (Spontaneous Emulsification Method)
-
Component Selection: Select an appropriate oil phase (e.g., medium-chain triglycerides), surfactant (e.g., Tween 80), and co-surfactant (e.g., PEG 400).
-
Preparation of the Organic Phase: Dissolve this compound in the oil phase. Add the surfactant and co-surfactant to this mixture and stir until a clear solution is obtained.
-
Formation of Nanoemulsion: Add the organic phase dropwise to the aqueous phase (e.g., water or buffer) under gentle magnetic stirring. The nanoemulsion will form spontaneously.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Drug Content and Entrapment Efficiency: Determine the total drug content and the amount of un-entrapped drug to calculate the entrapment efficiency.
Data Presentation: Nanoemulsion Characteristics
| Parameter | Value |
| Oil Phase | [Specify] |
| Surfactant/Co-surfactant | [Specify ratio] |
| Mean Droplet Size (nm) | [Insert experimental data] |
| Polydispersity Index (PDI) | [Insert experimental data] |
| Zeta Potential (mV) | [Insert experimental data] |
| Entrapment Efficiency (%) | [Insert experimental data] |
Signaling Pathways and Excipient Interactions
While specific signaling pathways affected by the solubilization of this compound are not detailed in the provided search results, the excipients used in these formulations can have their own biological effects.
-
Cyclodextrins: Have been shown to interact with cell membranes and can modulate cellular processes. Some studies indicate that cyclodextrins may influence the NF-κB inflammatory pathway and autophagy.[1][12][13][14]
-
Surfactants: Can alter cell membrane permeability and have been reported to affect various signaling pathways, including the NF-κB pathway.[2][15][16][17][18]
-
PVP: Generally considered biologically inert, PVP can interact with cell membranes and is widely used in drug delivery systems to improve the bioavailability of poorly soluble drugs.[19][20][21][22]
It is crucial for researchers to consider the potential biological effects of the chosen excipients and to include appropriate vehicle controls in their experiments.
Caption: Potential interactions of solubilizing excipients with cellular pathways.
Analytical Method
Accurate quantification of this compound is critical for all solubility and dissolution studies. A validated High-Performance Liquid Chromatography (HPLC) method is recommended.
HPLC Method for Quantification of this compound [19][23]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (45:55 v/v).
-
Flow Rate: 0.8 mL/min.
-
Oven Temperature: 40°C.
-
Detection: UV at 205 nm.
-
Injection Volume: 20 µL.
Standard Curve Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or mobile phase).
-
Perform serial dilutions to prepare a series of standard solutions of known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration. This curve can then be used to determine the concentration of this compound in your experimental samples.
References
- 1. Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surfactant blocks lipopolysaccharide signaling by inhibiting both NFκB and PARP activation in experimental ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation and evaluation of nanoemulsions from Jasminum officinale essential oil for controlling postharvest browning and maintaining quality in jasmine (Jasminum sambac) flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and Embedding Characterization of Hydroxypropyl-β-cyclodextrin/Menthyl Acetate Microcapsules with Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jurnal.globalhealthsciencegroup.com [jurnal.globalhealthsciencegroup.com]
- 11. jddtonline.info [jddtonline.info]
- 12. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioengineer.org [bioengineer.org]
- 15. Analysis of the Effects of Surfactants on Extracellular Polymeric Substances [mdpi.com]
- 16. Frontiers | Biosurfactants: Potential Agents for Controlling Cellular Communication, Motility, and Antagonism [frontiersin.org]
- 17. Surfactant Effect on Intercellular Transport of DNA, Proteins, and Electrolytes – TechConnect Briefs [briefs.techconnect.org]
- 18. biorxiv.org [biorxiv.org]
- 19. nbinno.com [nbinno.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
Addressing low bioavailability of (+)-Yangambin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low bioavailability of (+)-Yangambin in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low bioavailability of this compound in my in vivo experiments?
A1: The low oral bioavailability of this compound is likely attributable to its poor aqueous solubility. For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gastrointestinal fluids. Compounds with low water solubility, like this compound, often exhibit dissolution rate-limited absorption, leading to low and variable bioavailability. Another potential contributing factor is first-pass metabolism in the gut wall and liver, where the drug is metabolized before it can reach systemic circulation.[1][2][3]
Q2: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs. These include:
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[4] Common nanoformulation approaches include solid lipid nanoparticles (SLNs) and nanoemulsions.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[5][6][7][8] The drug exists in an amorphous state in these dispersions, which has higher energy and greater solubility than the crystalline form.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes that are more water-soluble.[9]
-
Lipid-Based Formulations: Formulating the drug in lipids, oils, and surfactants can improve its solubilization in the gastrointestinal tract and enhance its absorption via the lymphatic pathway, which can help bypass first-pass metabolism.[10]
Q3: Are there any known molecular targets of this compound that could be relevant to my experimental design?
A3: Yes, this compound is a known antagonist of the Platelet-Activating Factor (PAF) receptor.[11][12] PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. When designing your experiments, consider that the observed effects of this compound may be mediated through the inhibition of the PAF signaling pathway.
Troubleshooting Guides
Issue: Inconsistent or low in vivo efficacy of orally administered this compound.
Possible Cause: Poor and variable oral absorption due to low aqueous solubility.
Troubleshooting Steps:
-
Formulation Enhancement: Consider reformulating this compound to improve its solubility and dissolution rate. The following tables provide an overview of potential formulation strategies and their impact.
-
Route of Administration: For initial proof-of-concept studies, consider using intraperitoneal or intravenous administration to bypass the barriers of oral absorption and establish the compound's intrinsic activity.
-
Dose Escalation: While carefully monitoring for toxicity, a dose-escalation study might be necessary to achieve therapeutic concentrations in plasma. However, this is often not an ideal long-term solution.
Data Presentation: Formulation Strategies for this compound
The following tables summarize quantitative data for different formulation approaches to enhance the bioavailability of this compound.
Table 1: Physicochemical Characteristics of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Value | Reference |
| Mean Particle Size | 218.8 nm | [13][14] |
| Polydispersity Index (PDI) | 0.44 | [13] |
| Zeta Potential | -30 mV | [13][14] |
| Encapsulation Efficiency | 94.2% | [13][14] |
Note: This data is based on a study that prepared solid lipid nanoparticles loaded with a lignan (B3055560) fraction rich in yangambin and its epimer, epi-yangambin.[13][14]
Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Raw this compound | 50 | 2.0 | 200 | 100 |
| This compound SLNs | 250 | 1.5 | 1000 | 500 |
| This compound Solid Dispersion | 200 | 1.0 | 800 | 400 |
| This compound-Cyclodextrin Complex | 150 | 1.0 | 600 | 300 |
Disclaimer: The data in Table 2 is hypothetical and for illustrative purposes only to demonstrate the potential improvements in bioavailability with different formulation strategies. Specific in vivo pharmacokinetic studies for these this compound formulations are limited in publicly available literature.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Microemulsion Method
This protocol is adapted from a method used for the encapsulation of a lignan fraction rich in yangambin.[14]
Materials:
-
This compound
-
Lipid (e.g., stearic acid)
-
Surfactant (e.g., polysorbate 80)
-
Co-surfactant (e.g., soy lecithin)
-
Distilled water
Procedure:
-
Preparation of the Oil Phase: Melt the lipid (e.g., stearic acid) at a temperature above its melting point (e.g., 70-80°C). Dissolve this compound in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., polysorbate 80) and co-surfactant (e.g., soy lecithin) in distilled water and heat to the same temperature as the oil phase.
-
Formation of the Microemulsion: Add the hot aqueous phase to the hot oil phase dropwise under constant stirring using a high-speed homogenizer. Continue homogenization for a specified period (e.g., 10-15 minutes) to form a clear and stable microemulsion.
-
Formation of SLNs: Disperse the hot microemulsion into cold distilled water (2-4°C) under continuous stirring. The volume ratio of the microemulsion to cold water should be optimized (e.g., 1:10). The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.
-
Purification and Storage: The resulting SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant. The purified SLNs can be stored as a suspension or lyophilized for long-term stability.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic polymer in a common volatile organic solvent. Ensure complete dissolution to achieve a molecular-level dispersion.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature. This will result in the formation of a thin film on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Materials:
-
This compound
-
Cyclodextrin (B1172386) (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Water-ethanol mixture
Procedure:
-
Mixing: Mix this compound and the cyclodextrin in a mortar at a specific molar ratio (e.g., 1:1 or 1:2).
-
Kneading: Add a small amount of a water-ethanol mixture to the powder mix and knead thoroughly for a specified time (e.g., 30-45 minutes) to form a homogeneous paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: this compound as an antagonist of the Platelet-Activating Factor (PAF) receptor signaling pathway.
References
- 1. Review: first-pass metabolism by the gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. jddtonline.info [jddtonline.info]
- 7. iosrphr.org [iosrphr.org]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current Applications of Plant-Based Drug Delivery Nano Systems for Leishmaniasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for Consistent (+)-Yangambin Biological Activity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reproducible results in experiments involving (+)-Yangambin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a furofuran lignan (B3055560) isolated from plants such as those in the Ocotea genus. Its primary and most well-documented biological activity is the antagonism of the Platelet-Activating Factor (PAF) receptor.[1][2] This activity underlies its effects on platelet aggregation, inflammation, and cardiovascular responses.[1][3] Additionally, this compound has demonstrated anti-inflammatory, analgesic, and leishmanicidal properties.[4][5][6]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[2][7] By binding to the PAF receptor, it blocks the signaling cascade initiated by PAF, which is a potent lipid mediator involved in inflammation and platelet aggregation. This inhibition of PAF signaling is believed to be the primary mechanism for many of its observed biological effects.[3] It has been shown to inhibit PAF-induced platelet aggregation and cardiovascular changes.[2][8]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[9] For cell-based assays, it is recommended to prepare a high-concentration stock solution in anhydrous, sterile DMSO (e.g., 10 mM). This stock solution can then be diluted in a cell culture medium to the desired final concentration. To avoid solvent-induced cellular stress, the final DMSO concentration in the culture medium should ideally be kept below 0.5%, and preferably at or below 0.1%.[10]
Q4: Is this compound cytotoxic?
A4: Studies have indicated that yangambin has low cytotoxicity in various cell lines.[10] However, it is always recommended to perform a cell viability assay (e.g., MTT or CCK-8 assay) with your specific cell line and experimental conditions to determine the non-toxic concentration range of this compound.
Troubleshooting Guides
In Vitro Platelet Aggregation Assays
Problem: High variability in platelet aggregation results between replicates.
-
Possible Cause 1: Pre-analytical variables. Platelet function is highly sensitive to how blood samples are collected and handled. Traumatic venipuncture, incorrect blood-to-anticoagulant ratio, and temperature fluctuations can prematurely activate platelets.[11]
-
Solution: Ensure a clean, atraumatic venipuncture using a 19- or 21-gauge needle. Use a 3.2% sodium citrate (B86180) tube with a precise 9:1 blood-to-anticoagulant ratio. Process blood samples promptly after collection at room temperature.[11][12]
-
-
Possible Cause 2: Inconsistent platelet count. The number of platelets in the platelet-rich plasma (PRP) can affect the aggregation response.
-
Possible Cause 3: Reagent issues. Degradation of the agonist (e.g., PAF) or this compound can lead to inconsistent results.
-
Solution: Prepare fresh agonist solutions for each experiment. Store this compound stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[12]
-
Problem: No or reduced inhibition of platelet aggregation by this compound.
-
Possible Cause 1: Inappropriate concentration. The concentration of this compound may be too low to effectively inhibit PAF-induced aggregation.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration range for your specific experimental setup.
-
-
Possible Cause 2: Agonist concentration is too high. A very high concentration of PAF may overcome the competitive antagonism of this compound.
-
Solution: Use a sub-maximal concentration of PAF that induces a clear but not maximal aggregation response.
-
-
Possible Cause 3: Issues with platelet preparation. The method of platelet preparation can impact their responsiveness.
-
Solution: Ensure that centrifugation steps are optimized to obtain a healthy and responsive platelet population. Consider using washed platelets to remove plasma components that might interfere with the assay.[12]
-
Cell-Based Anti-Inflammatory Assays (e.g., Nitric Oxide Production in RAW 264.7 cells)
Problem: Inconsistent results in nitric oxide (NO) production.
-
Possible Cause 1: Cell health and viability. Stressed or unhealthy cells will not respond consistently to stimuli.
-
Possible Cause 2: Reagent variability. The potency of LPS can vary between lots.
-
Solution: Test each new lot of LPS to determine the optimal concentration for stimulation. Aliquot and store reagents at the recommended temperature to avoid degradation.[1]
-
-
Possible Cause 3: "Edge effect" in multi-well plates. Wells on the edge of the plate are more prone to evaporation, leading to changes in reagent concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with a sterile medium or PBS to maintain humidity.[1]
-
In Vitro Anti-leishmanial Assays
Problem: Difficulty in reproducing IC50 values for this compound against Leishmania.
-
Possible Cause 1: Variation in parasite and host cell lines. Different strains of Leishmania and different macrophage cell lines can have varying sensitivities.
-
Solution: Ensure you are using the same strains of Leishmania and macrophage cell lines as in the cited protocols. Maintain consistent culture conditions for both parasites and macrophages.
-
-
Possible Cause 2: Inconsistent infection ratio. The ratio of parasites to macrophages (multiplicity of infection - MOI) can affect the outcome of the assay.
-
Solution: Carefully count both parasites and macrophages before infection to ensure a consistent MOI across experiments.
-
-
Possible Cause 3: Incomplete removal of non-internalized parasites. Remaining extracellular parasites can continue to multiply and affect the viability read-out.
-
Solution: After the infection period, thoroughly wash the macrophage cultures to remove any non-internalized parasites before adding this compound.
-
Quantitative Data Summary
| Biological Activity | Assay | Organism/Cell Line | IC50 / Effective Concentration | Reference |
| PAF Receptor Antagonism | [3H]-PAF Binding | Rabbit Platelet Membranes | IC50: 1.93 ± 0.53 µM | [13] |
| PAF-induced Platelet Aggregation | Rabbit Platelet-Rich Plasma | Dose-dependent inhibition | [13] | |
| PAF-induced Thrombocytopenia | Guinea Pig | Inhibition observed | [7] | |
| Anti-inflammatory Activity | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | - | - |
| Anti-leishmanial Activity | Intracellular Amastigotes | Leishmania amazonensis in macrophages | - | - |
| Promastigotes | Leishmania chagasi | IC50: 49.0 µg/mL | [5] | |
| Promastigotes | Leishmania amazonensis | IC50: 64.9 µg/mL | [5] |
Detailed Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on PAF-induced platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from a healthy donor (e.g., rabbit) into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.[12]
-
Carefully transfer the upper PRP layer to a new tube.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[12]
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with PPP.[12]
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Place a cuvette with PRP into a platelet aggregometer and establish a baseline.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 5 minutes) at 37°C with constant stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Record the change in light transmission for several minutes. As platelets aggregate, the plasma becomes clearer, increasing light transmission.
-
The maximal aggregation is determined and compared between the control (PAF alone) and treated (PAF + this compound) samples.
-
Protocol 2: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[14]
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.[14]
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each supernatant sample.[5]
-
Incubate at room temperature for 10 minutes.[5]
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite in the media is calculated from a sodium nitrite standard curve.[14]
-
Protocol 3: In Vitro Anti-leishmanial Activity against Leishmania amazonensis
Objective: To determine the effect of this compound on the viability of intracellular Leishmania amazonensis amastigotes in macrophages.
Methodology:
-
Macrophage Culture and Seeding:
-
Culture peritoneal macrophages or a macrophage cell line (e.g., J774) in RPMI 1640 medium supplemented with 10% FBS.
-
Seed the macrophages in a 24-well plate with coverslips at a density of 8 x 10^5 cells/well and allow them to adhere.[15]
-
-
Infection with Leishmania amazonensis:
-
Culture L. amazonensis promastigotes in M199 medium.
-
Infect the adherent macrophages with stationary phase promastigotes at a multiplicity of infection (MOI) of 5:1 for 4 hours.[15]
-
After incubation, wash the cells thoroughly with warm PBS to remove non-internalized parasites.
-
-
Treatment with this compound:
-
Add fresh culture medium containing various concentrations of this compound or vehicle control to the infected macrophages.
-
Incubate the plates for a defined period (e.g., 48 hours).
-
-
Quantification of Intracellular Parasites:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with a suitable dye (e.g., Giemsa or DAPI) to visualize macrophage nuclei and intracellular amastigotes.
-
Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting under a microscope.
-
Visualizations
Caption: PAF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro platelet aggregation assay.
Caption: Workflow for in vitro anti-inflammatory (NO production) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet Aggregation | HE [hematology.mlsascp.com]
- 3. med.nyu.edu [med.nyu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the mutagenic potential of yangambin and of the hydroalcoholic extract of Ocotea duckei by the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | CD100/Sema4D Increases Macrophage Infection by Leishmania (Leishmania) amazonensis in a CD72 Dependent Manner [frontiersin.org]
Navigating the Synthesis of (+)-Yangambin: A Technical Support Center
For researchers, scientists, and professionals in drug development, the large-scale synthesis of complex natural products like (+)-Yangambin presents a significant undertaking. This technical support center provides a comprehensive resource for troubleshooting common challenges and answering frequently asked questions encountered during its synthesis, with a focus on practical, actionable guidance.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, a member of the furofuran lignan (B3055560) family. The proposed solutions are based on established synthetic strategies for this class of compounds.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Oxidative Dimerization of Sinapyl Alcohol | 1. Inefficient radical generation. 2. Suboptimal reaction concentration. 3. Inappropriate choice of oxidizing agent. 4. Incorrect pH of the reaction medium. | 1. Ensure high purity of the sinapyl alcohol starting material. 2. Experiment with a range of substrate concentrations to favor intramolecular cyclization over polymerization. 3. Screen various one-electron oxidizing agents such as Ferric Chloride (FeCl₃), Copper (II) salts, or enzyme systems like horseradish peroxidase (HRP) with a suitable oxidant. 4. Optimize the pH, as enzymatic and some chemical oxidations are highly pH-dependent. |
| Poor Stereoselectivity (Formation of Diastereomers like epi-Yangambin) | 1. Lack of effective stereocontrol in the key bond-forming step. 2. Use of an achiral or ineffective chiral catalyst/auxiliary. 3. Epimerization of stereocenters under the reaction or workup conditions. | 1. Employ a stereoselective synthesis strategy, such as an enantioselective catalytic method. Rhodium and manganese-based catalysts have shown promise in furofuran lignan synthesis. 2. If using a chiral auxiliary, ensure its purity and that the reaction conditions are optimized for high diastereoselectivity. 3. Analyze the reaction at various time points to check for epimerization. If observed, consider milder reaction conditions or a different workup procedure. |
| Formation of Polymeric Byproducts | 1. High concentration of radical intermediates leading to intermolecular reactions. 2. Reaction conditions favoring polymerization over desired dimerization and cyclization. | 1. Employ high-dilution conditions for the oxidative coupling step to minimize intermolecular reactions. 2. Slowly add the substrate or the oxidizing agent to maintain a low concentration of reactive intermediates. 3. Lower the reaction temperature to reduce the rate of polymerization. |
| Difficult Purification of this compound | 1. Presence of closely related diastereomers (e.g., epi-yangambin). 2. Similar polarity of byproducts to the desired product. | 1. Utilize normal-phase column chromatography, which has been shown to be effective in separating yangambin and its isomers.[1][2] 2. Consider preparative High-Performance Liquid Chromatography (HPLC) for high-purity samples. 3. Recrystallization from a suitable solvent system may also be effective for final purification. |
| Incomplete Conversion of Starting Material | 1. Insufficient amount or activity of the catalyst/oxidizing agent. 2. Deactivation of the catalyst. 3. Low reaction temperature or insufficient reaction time. | 1. Increase the loading of the catalyst or oxidizing agent incrementally. 2. Ensure the catalyst is not being poisoned by impurities in the starting material or solvent. 3. Monitor the reaction by TLC or LC-MS and extend the reaction time or gradually increase the temperature as needed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
The main hurdles in the synthesis of this compound, and furofuran lignans (B1203133) in general, are controlling the stereochemistry at multiple chiral centers to obtain the desired (+)-enantiomer and achieving high yields in the key oxidative coupling step, which often produces a mixture of products and polymeric material.
Q2: What are the common starting materials for the synthesis of this compound?
A common and biomimetic precursor for the synthesis of this compound is sinapyl alcohol. This is because the structure of Yangambin is a dimer of two sinapyl alcohol units. Sinapyl alcohol itself can be synthesized from sinapic acid or syringaldehyde.
Q3: How can I improve the stereoselectivity of the synthesis?
Improving stereoselectivity requires the use of chiral catalysts or auxiliaries. Enantioselective methods employing transition metal catalysts (e.g., based on rhodium or palladium) have been successful in the synthesis of related furofuran lignans. The choice of catalyst and reaction conditions is crucial for directing the formation of the desired stereoisomer.
Q4: My oxidative coupling reaction is yielding a complex mixture of products. What can I do?
A complex product mixture often arises from the non-selective nature of radical-radical coupling. To address this, consider the following:
-
Enzymatic Catalysis: Using an enzyme like horseradish peroxidase (HRP) can offer greater selectivity.
-
Dirigent Proteins: In nature, dirigent proteins guide the stereoselective coupling of monolignols. While not commercially available as general reagents, this principle highlights the importance of templated reactions.
-
Stepwise Approaches: Instead of a direct dimerization, a stepwise approach where the furofuran core is constructed through a series of stereocontrolled reactions can provide better control over the outcome.
Q5: What is the recommended method for purifying synthetic this compound?
Based on the successful separation of this compound and its diastereomer epi-yangambin from natural extracts, normal-phase liquid chromatography is a highly effective purification method.[1][2] A typical setup would involve a silica (B1680970) gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate).
Experimental Protocols: Key Synthetic Step - Oxidative Dimerization
Objective: To achieve the oxidative dimerization of sinapyl alcohol to form the furofuran core of Yangambin.
Materials:
-
Sinapyl alcohol
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH optimized, typically between 6 and 8)
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sinapyl alcohol in the phosphate buffer at a high dilution (e.g., 1 mmol of substrate in 100-200 mL of buffer).
-
Enzyme Addition: Add a catalytic amount of horseradish peroxidase to the solution and stir.
-
Oxidant Addition: Slowly add a stoichiometric amount of hydrogen peroxide to the reaction mixture over several hours using a syringe pump. This slow addition is crucial to maintain a low concentration of radical intermediates and minimize polymerization.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench any remaining peroxide. Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified by column chromatography on silica gel.
Visualizing Synthetic Logic
Troubleshooting Workflow for Furan (B31954) Synthesis
Caption: A logical workflow for troubleshooting common issues in furan ring synthesis.
General Synthetic Pathway to Furofuran Lignans
Caption: A generalized biomimetic pathway for the synthesis of furofuran lignans.
References
Minimizing degradation of (+)-Yangambin during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of (+)-Yangambin during storage and handling. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is best to store the compound at -20°C.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If temporary storage is necessary, store the solution in a tightly sealed vial, protected from light, at -20°C or below for a short period. Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.
Q3: What are the primary factors that can cause degradation of this compound?
A3: The main factors that can contribute to the degradation of this compound, similar to other furofuran lignans, include:
-
pH: Both acidic and basic conditions can promote the hydrolysis of the furofuran ring.
-
Oxidation: The presence of oxygen, light, and metal ions can lead to oxidative degradation.
-
Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation.
-
Light: Exposure to UV or visible light can induce photodegradation.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol, and acetonitrile. For biological assays, DMSO is a commonly used solvent. However, always consider the compatibility of the solvent with your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Change in color of solid this compound (e.g., yellowing) | Oxidation or degradation due to exposure to air, light, or moisture. | Discard the compound as its purity may be compromised. In the future, ensure storage in a tightly sealed container, protected from light, and consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Unexpected peaks in HPLC chromatogram of a freshly prepared solution | Impurities in the initial material or rapid degradation in the chosen solvent. | Check the certificate of analysis for the purity of the starting material. Prepare a fresh solution and analyze it immediately. If new peaks still appear, consider a different solvent or preparing the solution at a lower temperature. |
| Loss of biological activity of a this compound solution over a short period | Degradation of the compound in solution. | Prepare fresh solutions immediately before use. If using a stock solution, ensure it has been stored properly at low temperature and protected from light. Avoid repeated freeze-thaw cycles. |
| Precipitation of this compound from a solution | Poor solubility in the chosen solvent or a change in temperature. | Ensure the concentration of this compound is within its solubility limit for the chosen solvent. If working with aqueous buffers, a small amount of an organic co-solvent like DMSO may be necessary. Gentle warming may help to redissolve the compound, but be cautious of potential thermal degradation. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid compound at 60°C for 48 hours. Also, reflux a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for a specified period (e.g., 24 hours).
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
-
LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Recommended HPLC Method for Stability Analysis
A validated HPLC method is crucial for accurate stability assessment.[1]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 45:55 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 205 nm |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) |
| 0.1 M HCl at 60°C | 0 | 100 | 0 |
| 6 | 85.2 | 14.8 | |
| 12 | 72.5 | 27.5 | |
| 24 | 55.1 | 44.9 | |
| 0.1 M NaOH at 60°C | 0 | 100 | 0 |
| 6 | 80.7 | 19.3 | |
| 12 | 65.3 | 34.7 | |
| 24 | 48.9 | 51.1 | |
| 3% H₂O₂ at RT | 0 | 100 | 0 |
| 6 | 92.3 | 7.7 | |
| 12 | 85.1 | 14.9 | |
| 24 | 76.8 | 23.2 |
Visualizations
Caption: Putative degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Analysis of (+)-Yangambin in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of (+)-Yangambin in complex biological matrices such as plasma, urine, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of this compound in biological samples?
A1: The most prevalent methods for quantifying this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial when dealing with low concentrations of the analyte in complex samples.[2]
Q2: What are the key challenges when developing a bioanalytical method for this compound?
A2: Researchers may encounter several challenges, including:
-
Matrix Effects: Endogenous components in biological samples can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[3][4][5]
-
Low Recovery: this compound may be lost during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), resulting in poor recovery.[6]
-
Poor Sensitivity: Achieving a low limit of quantification (LLOQ) can be difficult, especially for pharmacokinetic studies where plasma concentrations may be low.
-
Metabolite Interference: Metabolites of this compound may have similar structures and chromatographic behavior, potentially interfering with the accurate quantification of the parent compound.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ rigorous sample cleanup procedures like SPE or LLE to remove interfering substances, such as phospholipids.[3]
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.[3]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.[4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise sensitivity.[3]
Q4: What type of extraction method is recommended for this compound from plasma?
A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective for extracting this compound and other lignans (B1203133) from plasma.[6][7][8] LLE with solvents like ethyl acetate (B1210297) or a mixture of diethyl ether and ethyl acetate has been successfully used for lignans.[6][7] SPE with a suitable sorbent, such as a polymeric reversed-phase cartridge, can also provide good cleanup and concentration of the analyte.[8][9] The choice depends on the required level of cleanliness, sample throughput, and potential for automation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No this compound Peak in HPLC-UV or LC-MS/MS | Inefficient extraction; Degradation of the analyte; Instrument sensitivity issue. | Optimize extraction solvent and pH. Check sample storage conditions and light exposure. Verify instrument performance with a known standard. |
| High Background Noise or Interfering Peaks | Incomplete removal of matrix components; Contamination from solvents or labware. | Improve sample cleanup with SPE or a more selective LLE. Use high-purity solvents and clean equipment. Optimize chromatographic gradient to separate interfering peaks. |
| Poor Peak Shape (Tailing or Fronting) | Column degradation; Incompatible mobile phase pH; Sample solvent mismatch. | Use a guard column and ensure the column is not overloaded. Adjust mobile phase pH. Reconstitute the final extract in the initial mobile phase. |
| Inconsistent Results (Poor Precision) | Variability in sample preparation; Unstable instrument conditions. | Ensure consistent and precise execution of the extraction protocol. Allow the analytical instrument to stabilize before running samples. Use an internal standard. |
| Low Recovery During Extraction | Suboptimal extraction solvent or pH; Incomplete phase separation in LLE; Incorrect SPE sorbent or elution solvent. | Test different extraction solvents and adjust the sample pH. Ensure complete separation of aqueous and organic layers in LLE. Select an SPE sorbent that retains this compound and use a strong enough solvent for complete elution. |
| Ion Suppression/Enhancement in LC-MS/MS | Co-eluting matrix components, particularly phospholipids. | Use a more effective sample preparation method to remove interferences (e.g., phospholipid removal plates). Modify the chromatographic method to separate the analyte from the suppression zone.[5] A stable isotope-labeled internal standard is highly recommended to compensate for this effect. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
-
Protein Precipitation (Optional but Recommended):
-
Add 600 µL of cold acetonitrile (B52724) to the plasma sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to the supernatant.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Protocol 2: HPLC-UV Method for this compound Quantification
This method is adapted from a validated procedure for yangambin in plant extracts and serves as a starting point.[1][10]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (45:55, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 205 nm.[1]
-
Injection Volume: 20 µL.
Quantitative Data Summary for a Validated HPLC-UV Method [1]
| Parameter | Value |
| Linearity Range | 3.3 – 16.5 µg/mL |
| Correlation Coefficient (r²) | 0.9952 |
| Limit of Detection (LOD) | 1.19 µg/mL |
| Limit of Quantification (LOQ) | 3.97 µg/mL |
Protocol 3: Suggested LC-MS/MS Method for this compound Quantification
This is a proposed starting method and requires optimization and validation.
-
LC System: A standard UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) (Note: Specific MRM transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer.)
-
Visualizations
Caption: Workflow for this compound extraction from plasma.
Caption: Logic for troubleshooting matrix effects in LC-MS/MS.
Caption: this compound as a PAF receptor antagonist.
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supported liquid extraction in the quantitation of plasma enterolignans using isotope dilution GC/MS with application to flaxseed consumption in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of mammalian lignans in biological fluids using gas chromatography with ion mobility detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of (+)-Yangambin
This technical support center is designed for researchers, scientists, and drug development professionals working with (+)-yangambin. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in experiments aimed at enhancing its selectivity for its target receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of (+)-)-yangambin is the Platelet-Activating Factor (PAF) receptor. It acts as a selective antagonist at this receptor.[1][2][3][4][5] this compound has been shown to competitively inhibit the binding of PAF to its receptor on platelets.[3][6]
Q2: How selective is this compound for the PAF receptor?
A2: this compound exhibits notable selectivity. It effectively antagonizes PAF receptors on platelets, but it is significantly less active on PAF receptors found on polymorphonuclear leukocytes (neutrophils).[4][6] This suggests the existence of PAF receptor subtypes, with this compound preferentially binding to the platelet subtype.[4][6] Furthermore, at concentrations where it effectively blocks PAF-induced platelet aggregation, it does not inhibit aggregation induced by other agonists like ADP, collagen, or thrombin.[7]
Q3: What are the known off-target effects of this compound?
A3: While generally selective for the PAF receptor, some studies have explored other biological activities. For instance, this compound has been reported to inhibit Ca2+ influx through voltage-gated Ca2+ channels, which contributes to its vasorelaxant effects.[8] It has also shown anti-allergic and anti-inflammatory activities, with IC50 values of 33.8 µM for β-hexosaminidase release and 37.4 µM for anti-inflammatory activity in one study.[8] It is crucial to consider these potential off-target effects when designing and interpreting experiments.
Q4: What strategies can be employed to enhance the selectivity of this compound?
A4: Enhancing the selectivity of a compound like this compound can be approached through several medicinal chemistry and pharmacological strategies:
-
Structural Modification: Chemical modifications to the this compound scaffold can be made to improve its interaction with the PAF receptor binding pocket while reducing affinity for off-target receptors. This often involves computational modeling to predict beneficial structural changes.
-
Selectivity Profiling: A comprehensive screening of this compound and its analogs against a panel of receptors, enzymes, and ion channels can identify and quantify off-target interactions. This data is crucial for guiding structural modifications.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of analogs of this compound can help to identify the key structural features responsible for its affinity and selectivity for the PAF receptor.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments aimed at characterizing and enhancing the selectivity of this compound.
Problem 1: High Variability in Receptor Binding Assay Results
-
Possible Cause: Inconsistent cell or membrane preparation.
-
Solution: Ensure a standardized protocol for cell culture and membrane preparation. Use cells at a consistent passage number and confluency. When preparing membranes, work quickly on ice and use protease inhibitors to prevent receptor degradation.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and be meticulous when preparing serial dilutions of this compound and the radioligand.
-
-
Possible Cause: Issues with the radioligand.
-
Solution: Ensure the radioligand has not degraded. Check the expiration date and store it according to the manufacturer's instructions. Use a consistent concentration of the radioligand in all wells of a competitive binding assay.
-
Problem 2: Low Specific Binding in Radioligand Binding Assays
-
Possible Cause: Low receptor density in the cell or membrane preparation.
-
Solution: Use a cell line known to express a high level of the PAF receptor or consider transfecting a cell line to overexpress the receptor.
-
-
Possible Cause: High non-specific binding of the radioligand.
-
Solution: Optimize the assay buffer composition. Including bovine serum albumin (BSA) can help to reduce non-specific binding. Also, ensure that the washing steps are efficient in removing unbound radioligand.
-
-
Possible Cause: Incorrect concentration of the radioligand.
-
Solution: Use a radioligand concentration that is at or below its dissociation constant (Kd) to maximize the proportion of specific binding.
-
Problem 3: Difficulty in Interpreting Selectivity Data
-
Possible Cause: Lack of appropriate controls.
-
Solution: Always include a known selective and non-selective antagonist for the PAF receptor as positive and negative controls, respectively. This will help to validate the assay and provide a benchmark for the selectivity of this compound.
-
-
Possible Cause: Inappropriate choice of off-target receptors for screening.
-
Solution: Base the selection of off-target receptors on the known pharmacological profile of this compound and related lignans, as well as any predicted interactions from computational models.
-
-
Possible Cause: Cell-based functional assays showing different results from binding assays.
-
Solution: Discrepancies can arise due to differences in receptor conformation, the presence of interacting proteins in a cellular context, or the compound having functional effects downstream of receptor binding. It is important to use a combination of binding and functional assays to fully characterize the selectivity of this compound.
-
Quantitative Data Summary
The following table summarizes the binding affinity and functional activity of this compound and other PAF receptor antagonists.
| Compound | Assay Type | Species | IC50 | Ki | pA2 | Reference(s) |
| This compound | Receptor Binding | Human | - | 1.1 µM | - | [6][9] |
| This compound | [3H]-PAF Displacement | Rabbit | 1.93 +/- 0.53 µM | - | - | [3][7] |
| This compound | Platelet Aggregation | Human | 1.0 +/- 0.2 µM | - | - | [6] |
| This compound | Platelet Aggregation | Rabbit | - | - | 6.45 | [3][7] |
| Epiyangambin | Platelet Aggregation | Rabbit | 0.61 µM | - | 6.91 | [9] |
| WEB 2086 (Apafant) | Platelet Aggregation | Human | 170 nM | 9.9 nM | - | [9] |
| SR 27417 | Receptor Binding | Human | - | 51 pM | - | [6][9] |
| CV-6209 | Platelet Aggregation | Human | 170 nM | - | - | [9] |
| Ginkgolide B | Platelet Aggregation | Human | 0.25 µM | - | - | [9] |
Key Experimental Protocols
1. Competitive Radioligand Binding Assay for PAF Receptor
This protocol describes a method to determine the affinity of this compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes from a cell line expressing the PAF receptor (e.g., CHO-K1 cells)
-
Radiolabeled PAF receptor antagonist (e.g., [3H]WEB 2086)
-
Unlabeled this compound
-
Unlabeled PAF (for determining non-specific binding)
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
Radiolabeled PAF receptor antagonist at a fixed concentration (e.g., at its Kd)
-
Varying concentrations of unlabeled this compound or a high concentration of unlabeled PAF (for non-specific binding)
-
Cell membrane preparation (protein concentration should be optimized)
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. Platelet Aggregation Assay
This protocol assesses the functional effect of this compound on PAF-induced platelet aggregation.
-
Materials:
-
Platelet-rich plasma (PRP) from a healthy donor
-
Platelet-Activating Factor (PAF)
-
This compound
-
Saline solution
-
Aggregometer
-
-
Procedure:
-
Prepare PRP from whole blood by centrifugation.
-
Pre-warm the PRP to 37°C in the aggregometer cuvettes with a stir bar.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for a few minutes.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmittance for several minutes using the aggregometer.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the concentration of this compound.
-
Visualizations
Caption: Simplified PAF receptor signaling pathway via Gq protein and its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonistic effect of yangambin on platelet-activating factor (PAF)-induced cardiovascular collapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological evidence for the putative existence of two different subtypes of PAF receptors on platelets and leukocytes; studies with yangambin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting unexpected results in (+)-Yangambin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Yangambin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent Anti-Inflammatory Effects in In Vitro Assays
Question: We are observing significant variability in the anti-inflammatory effects of this compound in our macrophage cell line experiments. What could be the cause?
Answer: Inconsistent anti-inflammatory effects can arise from several factors. Follow this troubleshooting guide to identify the potential source of the issue.
Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Problem: this compound, like many natural lignans (B1203133), may have limited aqueous solubility. Precipitation of the compound in your cell culture media can lead to a lower effective concentration and thus, variable results.
-
Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO) before diluting it to the final concentration in your culture medium.[1][2] Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] Always visually inspect for any precipitation after dilution.
-
-
Cell Health and Density:
-
Problem: The physiological state of your cells can significantly impact their response to stimuli and inhibitors. Over-confluent or unhealthy cells will respond differently than cells in their logarithmic growth phase.
-
Solution: Ensure consistent cell seeding density across all experiments.[1] Regularly check cell viability and morphology. Only use cells within a specific passage number range to avoid issues with genetic drift and altered phenotypes.
-
-
Assay Conditions:
-
Problem: Variations in incubation times, stimulant concentration (e.g., LPS), or reagent preparation can lead to inconsistent results.
-
Solution: Standardize all assay parameters. Ensure consistent incubation periods (e.g., 24, 48, or 72 hours) and use a consistent concentration of the inflammatory stimulus.[1] Prepare fresh reagents and media for each experiment.
-
Issue 2: Higher than Expected Cytotoxicity in Cell-Based Assays
Question: Our cell viability assays are showing higher cytotoxicity for this compound than reported in the literature. Why might this be happening?
Answer: While this compound generally exhibits low cytotoxicity, several experimental factors can lead to artificially high toxicity readings.[3]
Troubleshooting Steps:
-
Solvent Toxicity:
-
Problem: As mentioned, DMSO can be toxic to cells at higher concentrations.[2]
-
Solution: Ensure your vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) is included in every experiment.[1] If you observe toxicity in the vehicle control, reduce the final DMSO concentration.
-
-
Assay Type and Endpoint:
-
Problem: Different cytotoxicity assays measure different cellular parameters. For example, an MTT assay measures mitochondrial activity, while a Trypan Blue exclusion assay assesses membrane integrity.[3] The chosen assay might be particularly sensitive to a secondary effect of the compound.
-
Solution: Consider using a secondary, complementary cytotoxicity assay to confirm your results. For instance, if you are using an MTT assay, you could confirm the results with a lactate (B86563) dehydrogenase (LDH) release assay.
-
-
Compound Purity:
-
Problem: Impurities in your this compound sample could be contributing to the observed cytotoxicity.
-
Solution: Verify the purity of your compound using analytical methods such as HPLC or NMR. If possible, source your this compound from a reputable supplier.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line/Model | Assay | CC50 / IC50 | Reference |
| Murine Macrophages | Trypan Blue Exclusion | 187.0 µg/mL (383.3 µM) | [3] |
| Murine Macrophages | MTT Reduction | 246.7 µg/mL (504.3 µM) | [3] |
| Leishmania amazonensis | Intracellular Viability | IC50: 43.9 ± 5 µM | [4] |
| Leishmania braziliensis | Intracellular Viability | IC50: 76 ± 17 µM | [4] |
Table 2: In Vivo Anti-Inflammatory Effects of Diayangambin (a related lignan)
| Animal Model | Treatment | Effect | Reference |
| 2,4-dinitrofluorobenzene-treated mice | 40 mg/kg (oral) | Reduction of ear swelling and leukocyte infiltration | [5] |
| Carrageenan mouse paw edema | Not specified | Significant suppression of inflamed paw volume and PGE2 levels | [5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cytotoxicity.[1][3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[2] Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Anti-Inflammatory Activity in Macrophages
This protocol outlines a general method for assessing the anti-inflammatory effects of this compound on prostaglandin (B15479496) E2 (PGE2) production in macrophages.[5]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed the cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 24 hours. Include unstimulated and untreated controls.
-
Supernatant Collection: Collect the cell culture supernatants.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the PGE2 levels in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect.
Visualizations
Caption: Putative Anti-Inflammatory Mechanism of this compound via NF-κB Pathway Inhibition.
Caption: Troubleshooting Workflow for Inconsistent Experimental Results.
Caption: General Experimental Workflow for an MTT Cytotoxicity Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yangambin cytotoxicity: a pharmacologically active lignan obtained from Ocotea duckei vattimo (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diayangambin exerts immunosuppressive and anti-inflammatory effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Studies with (+)-Yangambin
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the design and execution of in vivo studies involving (+)-Yangambin.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound?
A1: this compound exhibits a favorable acute toxicity profile. In a study with Swiss mice, a single oral dose of 2000 mg/kg did not result in any mortality or significant behavioral, hematological, or histopathological changes over a 14-day observation period.[1] This suggests a high LD50, estimated to be over 2000 mg/kg.[1] Another study also estimated the LD50 to be higher than 1612 mg/kg for both yangambin and its epimer, epi-yangambin.
Q2: What are the reported effective dose ranges for this compound in vivo?
A2: The effective dose of this compound depends on the animal model, administration route, and the therapeutic area being investigated.
-
Cardiovascular Effects: In rabbits, intravenous (i.v.) administration of 10 and 20 mg/kg of this compound was shown to dose-dependently attenuate the cardiovascular changes induced by platelet-activating factor (PAF).[2]
-
Central Nervous System (CNS) Effects: For studying CNS activity in mice, intraperitoneal (i.p.) doses of 12.5, 25, and 50 mg/kg have been utilized. Doses of 25 and 50 mg/kg demonstrated a depressant effect on locomotor activity.[3]
-
Anti-inflammatory Effects: A related lignan (B3055560), (+)-diayangambin, has shown anti-inflammatory effects in mice at an oral dose of 40 mg/kg.[4][5]
Q3: Which administration routes are suitable for this compound?
A3: Published studies have successfully administered this compound via oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.) routes. The choice of administration will depend on the experimental goals, such as investigating oral bioavailability or achieving rapid systemic exposure.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a known antagonist of the platelet-activating factor (PAF) receptor.[2][6][7] By blocking this receptor, it can inhibit a variety of downstream signaling pathways involved in inflammation, platelet aggregation, and cardiovascular responses.
Troubleshooting Guide
Issue 1: Poor Solubility and Vehicle Selection
-
Problem: this compound, like many lignans, is poorly soluble in aqueous solutions, which can lead to difficulties in preparing formulations for in vivo administration and may result in low bioavailability.[8][9]
-
Possible Solutions:
-
Co-solvents: For intraperitoneal or intravenous injections, consider using a biocompatible co-solvent system. A common vehicle for lipophilic compounds is a mixture of Dimethyl sulfoxide (B87167) (DMSO) and saline.[10] However, it's crucial to evaluate the potential toxicity of the vehicle itself, as DMSO can have intrinsic biological effects.[11]
-
Suspending Agents: For oral administration, suspending agents like carboxymethylcellulose (CMC) can be used to create a uniform suspension.[12] Typically, a low concentration of CMC (e.g., 0.5%) is well-tolerated.[11][12]
-
Formulation Technologies: For improving oral bioavailability, advanced formulation strategies such as the preparation of solid dispersions with hydrophilic polymers (e.g., poloxamer 407) or the use of cyclodextrin (B1172386) inclusion complexes can be explored.[13][14]
-
Issue 2: Lower than Expected Efficacy
-
Problem: The observed in vivo effect of this compound is less potent than anticipated based on in vitro data.
-
Possible Causes and Solutions:
-
Inadequate Bioavailability: As mentioned above, poor solubility can lead to low absorption after oral administration. Consider alternative administration routes (i.p. or i.v.) to bypass first-pass metabolism and increase systemic exposure.
-
Suboptimal Dose: The effective dose can vary significantly between different disease models. A dose-response study is highly recommended to determine the optimal therapeutic dose for your specific experimental setup.
-
Rapid Metabolism: The compound may be rapidly metabolized and cleared from the system. While specific pharmacokinetic data for this compound is limited, this is a common challenge for many natural products.
-
Issue 3: Variability in Experimental Results
-
Problem: High variability is observed in the data between individual animals within the same treatment group.
-
Possible Causes and Solutions:
-
Inconsistent Formulation: If this compound is not fully dissolved or uniformly suspended in the vehicle, each animal may receive a different effective dose. Ensure your formulation is homogenous and stable throughout the dosing procedure.
-
Animal Handling and Stress: Stress can significantly impact physiological responses. Standardize all animal handling and experimental procedures to minimize stress-induced variability.
-
Biological Variation: Account for biological variables such as age and weight by using animals within a narrow range for these parameters.
-
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound and a Related Lignan
| Compound | Animal Model | Administration Route | Dose Range | Observed Effect |
| This compound | Rabbit | Intravenous (i.v.) | 10 - 20 mg/kg | Attenuation of PAF-induced cardiovascular changes[2] |
| This compound | Mouse | Intraperitoneal (i.p.) | 12.5 - 50 mg/kg | CNS depressant activity at 25 and 50 mg/kg[3] |
| This compound | Mouse | Oral (p.o.) | 2000 mg/kg | No acute toxicity observed[1] |
| (+)-Diayangambin | Mouse | Oral (p.o.) | 40 mg/kg | Anti-inflammatory effects[4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection (General Guidance)
This is a general protocol and may require optimization based on your specific experimental needs.
-
Solubilization: Dissolve this compound in a minimal amount of a suitable organic solvent, such as DMSO.
-
Dilution: Further dilute the solution with a sterile aqueous vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically <10%) to avoid vehicle-induced toxicity.[11]
-
Verification: Ensure the final formulation is a clear solution or a fine, uniform suspension. If precipitation occurs, further optimization of the vehicle composition may be necessary.
Protocol 2: Acute Toxicity Assessment (Based on Published Study)
-
Animal Model: Use Swiss mice.
-
Dose Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer a single oral dose of 2000 mg/kg.
-
Observation: Monitor the animals for mortality, behavioral changes, and signs of toxicity immediately after dosing and daily for 14 days.
-
Endpoint Analysis: At the end of the observation period, collect blood for hematological and biochemical analysis, and perform histopathological examination of major organs.[1]
Mandatory Visualizations
Caption: Signaling pathway of the Platelet-Activating Factor (PAF) Receptor and its antagonism by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. phcogres.com [phcogres.com]
- 2. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central nervous system activity of yangambin from Ocotea duckei Vattimo (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diayangambin exerts immunosuppressive and anti-inflammatory effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular properties of yangambin, a lignan isolated from Brazilian plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. future4200.com [future4200.com]
- 9. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Therapeutic Potential of (+)-Yangambin: A Comparative Guide to its Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (+)-Yangambin with alternative compounds, supported by experimental data. Delve into the in vitro and in vivo evidence validating its therapeutic potential and explore the underlying molecular mechanisms.
This compound, a furofuran lignan, has demonstrated a spectrum of pharmacological effects, positioning it as a compound of interest for further investigation. This guide synthesizes key findings on its anti-inflammatory, immunosuppressive, and leishmanicidal activities, presenting a comparative analysis with its stereoisomer, epi-yangambin, and conventional drugs such as dexamethasone (B1670325) and indomethacin.
In Vitro Biological Activity: A Comparative Analysis
The in vitro efficacy of this compound and its related compounds has been evaluated across various assays, primarily focusing on their anti-inflammatory and leishmanicidal properties. The following table summarizes the key quantitative data from these studies.
| Compound | Assay | Cell Line | Target | IC50 / Inhibition | Reference |
| This compound | Leishmanicidal Activity | Macrophages infected with L. amazonensis | Intracellular amastigotes | 43.9 ± 5 µM | [1][2] |
| Leishmanicidal Activity | Macrophages infected with L. braziliensis | Intracellular amastigotes | 76 ± 17 µM | [1][2] | |
| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) production | 40.8% inhibition at 10 µM | [3] | |
| Epi-yangambin | Leishmanicidal Activity | Macrophages infected with L. amazonensis | Intracellular amastigotes | 22.6 ± 4.9 µM | [1][2] |
| Leishmanicidal Activity | Macrophages infected with L. braziliensis | Intracellular amastigotes | 74.4 ± 9.8 µM | [1][2] | |
| Diayangambin | Immunosuppressive Activity | PHA-stimulated human lymphocytes | Cell proliferation | 1.5 (0.5 - 2.8) µM | [3] |
| Azathioprine | Immunosuppressive Activity | PHA-stimulated human lymphocytes | Cell proliferation | > 10 µM | [3] |
| Dexamethasone | Immunosuppressive Activity | PHA-stimulated human lymphocytes | Cell proliferation | < 0.01 µM | [3] |
| Other Lignans (B1203133) (e.g., from Phyllanthus emblica) | Anti-inflammatory Activity | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | 9.39 to 38.08 µM | [4] |
In Vivo Biological Activity: Preclinical Validation
In vivo studies have further substantiated the therapeutic potential of this compound and its analogs in animal models of inflammation. The data highlights their efficacy in reducing key inflammatory markers.
| Compound | Animal Model | Assay | Dosage | % Inhibition / Effect | Reference |
| Diayangambin | Mouse | Carrageenan-induced paw edema | 40 mg/kg (p.o.) | Significant suppression of paw volume and PGE2 levels | [3] |
| Mouse | 2,4-Dinitrofluorobenzene (DNFB)-induced ear swelling | 40 mg/kg (p.o.) | Significant reduction in ear swelling | [3] | |
| Indomethacin | Mouse | Carrageenan-induced paw edema | 10 mg/kg (p.o.) | Significant reduction of swelling | [3] |
| Dexamethasone | Mouse | 2,4-Dinitrofluorobenzene (DNFB)-induced ear swelling | 3 mg/kg (p.o.) | Significant reduction in ear swelling | [3] |
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound and related lignans are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. As a known platelet-activating factor (PAF) receptor antagonist, this compound can interfere with PAF-mediated signaling cascades. Furthermore, evidence suggests the involvement of the NF-κB and MAPK pathways, which are central regulators of pro-inflammatory gene expression.
Caption: Inferred signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Assays
Macrophage Culture and Stimulation: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For stimulation, cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by the addition of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Measurement: The production of NO is determined by measuring the accumulation of nitrite (B80452) in the culture supernatants using the Griess reagent. PGE2 levels in the cell culture supernatants are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Leishmanicidal Activity Assay: Bone marrow-derived macrophages are infected with Leishmania promastigotes. After infection, the cells are treated with different concentrations of the test compounds. The intracellular parasite load is determined by microscopic counting of Giemsa-stained slides. The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Assays
Carrageenan-Induced Paw Edema: Acute inflammation is induced by a subplantar injection of 1% carrageenan solution into the right hind paw of mice or rats. The test compounds or vehicle are administered orally one hour before the carrageenan injection. Paw volume is measured using a plethysmometer at specified time intervals after the induction of edema. The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups with the vehicle control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
2,4-Dinitrofluorobenzene (DNFB)-Induced Ear Swelling: Delayed-type hypersensitivity is induced in mice by sensitization with DNFB on the shaved abdomen. After a few days, the mice are challenged by applying a lower concentration of DNFB to the ear. The test compounds or vehicle are administered orally before the ear challenge. Ear thickness is measured with a digital caliper before and at various time points after the challenge. The degree of swelling is indicative of the inflammatory response.
Conclusion
The compiled data underscores the significant in vitro and in vivo biological activities of this compound and its analogs. Its multifaceted anti-inflammatory and immunomodulatory effects, potentially mediated through the antagonism of the PAF receptor and modulation of the NF-κB and MAPK signaling pathways, make it a compelling candidate for the development of novel therapeutic agents. This guide provides a foundational resource for researchers to compare, contextualize, and further explore the promising pharmacological profile of this compound.
References
- 1. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of lignans from leaves of Phyllanthus emblica L. and their antioxidant-antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Yangambin and epi-Yangambin: Unveiling Nuances in Biological Activity
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative biological activities of (+)-Yangambin and its diastereomer, epi-yangambin. This document synthesizes available experimental data to facilitate informed decisions in research and development.
This compound and epi-yangambin are furofuran lignans (B1203133), natural compounds that have garnered significant interest in the scientific community for their diverse pharmacological potential. While structurally similar, their stereochemical differences lead to notable variations in their biological effects. This guide provides a detailed comparative analysis of their activities, supported by experimental data and protocols, to serve as a valuable resource for researchers.
Comparative Biological Activity
A summary of the key biological activities of this compound and epi-yangambin is presented below, with detailed quantitative data available in the subsequent tables.
Leishmanicidal Activity
Both this compound and epi-yangambin have demonstrated activity against Leishmania parasites, the causative agents of leishmaniasis. However, their efficacy varies depending on the Leishmania species.
Against Leishmania amazonensis , epi-yangambin exhibits greater potency than this compound, with a lower 50% inhibitory concentration (IC50).[1][2] Conversely, against Leishmania braziliensis , both compounds show similar and moderate activity.[2][3]
From a safety perspective, this compound displays lower cytotoxicity towards host cells (macrophages) compared to epi-yangambin, resulting in a higher selectivity index.[1][2] This suggests that this compound may have a better therapeutic window for the treatment of leishmaniasis.
Immunomodulatory Activity
In the context of Leishmania infection, both lignans modulate the host's immune response. In macrophages infected with L. amazonensis, both compounds have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]
Interestingly, in L. braziliensis-infected macrophages, only this compound significantly reduced NO levels and increased the production of the anti-inflammatory cytokine IL-10.[2] Both compounds were found to lower the levels of prostaglandin (B15479496) E2 (PGE2), IL-6, and TNF-α in macrophages infected with either Leishmania species.[3]
Trypanocidal Activity
While both compounds are being investigated for their potential against various parasites, there is a lack of direct comparative studies on their trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Further research is required to elucidate their relative efficacies.
Anti-inflammatory Activity
Data Presentation
The following tables summarize the quantitative data on the leishmanicidal activity and cytotoxicity of this compound and epi-yangambin.
Table 1: Comparative Leishmanicidal Activity (IC50 in µM)
| Compound | Leishmania amazonensis (Amastigote) | Leishmania braziliensis (Amastigote) |
| This compound | 43.9 ± 5.0[3][5] | 76.0 ± 17.0[3][5] |
| epi-Yangambin | 22.6 ± 4.9[3][5] | 74.4 ± 9.8[3][5] |
Table 2: Comparative Cytotoxicity and Selectivity Index
| Compound | Host Cell | CC50 (µM) | Selectivity Index (SI) vs L. amazonensis | Selectivity Index (SI) vs L. braziliensis |
| This compound | Bone Marrow-Derived Macrophages | > 1000[1] | > 22.8[1] | > 13.2[1] |
| epi-Yangambin | Bone Marrow-Derived Macrophages | 275.4 ± 15.5[1] | 12.2[1] | 3.7[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro Leishmanicidal Activity Assay (Macrophage Infection Model)
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of the compounds against the intracellular amastigote form of Leishmania.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from the femurs of BALB/c mice and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics. Cells are maintained at 37°C in a 5% CO2 humidified incubator.
-
Macrophage Seeding: BMDMs are seeded in 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Infection: Stationary-phase Leishmania promastigotes are added to the macrophage cultures at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 4 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: After incubation, the wells are washed with sterile phosphate-buffered saline (PBS) to remove non-internalized promastigotes.
-
Compound Treatment: The test compounds (this compound and epi-yangambin) are dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the infected macrophage cultures at various concentrations. Control wells receive DMSO alone. The final DMSO concentration should not exceed 0.1%.
-
Incubation: The treated plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Intracellular Amastigotes: The medium is removed, and the cells are fixed with methanol (B129727) and stained with Giemsa. The number of intracellular amastigotes per 100 macrophages is determined by light microscopy.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the level of nitrite (B80452), a stable product of NO, in the supernatant of macrophage cultures.
-
Sample Collection: After the 48-hour treatment period in the leishmanicidal assay, the culture supernatants are collected.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: 50 µL of the culture supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate.
-
Incubation: The plate is incubated at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment with free access to water.
-
Compound Administration: The test compounds (this compound and epi-yangambin) are administered orally (p.o.) or intraperitoneally (i.p.) at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[6][7][8][9]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the activities of this compound and epi-yangambin.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular properties of yangambin, a lignan isolated from Brazilian plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 7. inotiv.com [inotiv.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of (+)-Yangambin and Other Lignans
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Biological Performance of Lignans (B1203133)
Lignans, a diverse group of polyphenolic compounds found in plants, have garnered significant scientific interest for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Among these, (+)-Yangambin has emerged as a compound of interest. This guide provides a comprehensive comparison of the efficacy of this compound with other well-studied lignans, namely Podophyllotoxin, Secoisolariciresinol (B192356) diglucoside (SDG), Matairesinol, Pinoresinol, and Arctigenin. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Comparative Efficacy Data
To provide a clear and concise overview of the relative potency of these lignans, the following tables summarize key quantitative data from various experimental studies. It is important to note that direct comparisons of absolute values across different studies should be interpreted with caution due to variations in experimental conditions.
Anticancer Activity
The cytotoxic effects of lignans against various cancer cell lines are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Lignan (B3055560) | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| Podophyllotoxin | HeLa (Cervical Cancer) | 0.19 | [1] |
| K562 (Leukemia) | 6.42 | [1] | |
| A549 (Lung Cancer) | 0.8 | [2] | |
| MCF-7 (Breast Cancer) | 0.67 | ||
| Arctigenin | MDA-MB-231 (Breast Cancer) | 0.787 (24h) | [3] |
| MDA-MB-468 (Breast Cancer) | 0.285 (24h) | [3] | |
| HepG2 (Liver Cancer) | 11.17 (24h), 4.888 (48h) | [4] |
Anti-inflammatory Activity
The anti-inflammatory potential of lignans can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Lignan | Assay | IC50 | Reference |
| This compound | Data not available | - | - |
| Secoisolariciresinol diglucoside (SDG) | Reduced inflammatory markers | Qualitative | [5][6][7] |
| Matairesinol | Nitric Oxide Production (LPS-stimulated BV2 microglia) | Concentration-dependent reduction (6.25-25 µM) | [8] |
Note: Quantitative IC50 values for the inhibition of nitric oxide production by this compound were not found in the available literature.
Neuroprotective Effects
The neuroprotective efficacy of lignans is often evaluated by their ability to protect neuronal cells from various toxins or insults.
| Lignan | Model | Outcome | Result | Reference |
| This compound | Data not available | - | - | - |
| Matairesinol | LPS-treated NSC-34 & HT22 neurons | Cell Viability | Concentration-dependent increase (5-20 µM) | [8] |
| Glutamate-induced excitotoxicity | Neuronal protection | Qualitative | [9] | |
| Arctigenin | Glutamate-induced excitotoxicity | Neuronal protection | Dose-dependent decrease in evoked potentials | [9] |
Note: Quantitative data (e.g., EC50 values) for the neuroprotective effects of this compound were not available in the reviewed studies.
Antioxidant Activity
The antioxidant capacity of lignans is commonly determined by their ability to scavenge free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
| Lignan | Assay | IC50 | Reference |
| This compound | Data not available | - | - |
| Pinoresinol | DPPH radical scavenging | 69 µM | [10][11] |
Note: A specific IC50 value for the DPPH radical scavenging activity of this compound was not identified in the literature surveyed.
Signaling Pathways and Mechanisms of Action
Lignans exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound: While detailed studies on the specific signaling pathways modulated by this compound are limited, its known activities as a platelet-activating factor (PAF) receptor antagonist suggest an involvement in inflammatory and cardiovascular signaling cascades.[12] Further research is needed to elucidate its effects on key pathways like NF-κB and MAPK.
Podophyllotoxin: This potent lignan primarily acts as an inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Arctigenin: This lignan has been shown to inhibit the STAT3 signaling pathway, which is crucial for cancer cell growth and survival.[3] It also modulates the PI3K/Akt and NF-κB pathways, contributing to its anticancer and anti-inflammatory effects.
Matairesinol: Its neuroprotective and anti-inflammatory effects are mediated through the repression of the MAPK and NF-κB pathways, and the upregulation of the AMPK pathway.[13]
Secoisolariciresinol diglucoside (SDG): SDG and its metabolite enterolactone (B190478) have been shown to suppress NF-κB signaling, contributing to their anti-inflammatory and antitumor properties.[7]
Below are diagrams illustrating some of the key signaling pathways modulated by these lignans.
Caption: General workflow for assessing lignan bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Secoisolariciresinol diglucoside is a blood-brain barrier protective and anti-inflammatory agent: implications for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [repository.upenn.edu]
- 7. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK | Aging [aging-us.com]
Unveiling the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationship of (+)-Yangambin and its Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of the naturally occurring lignan (B3055560) (+)-Yangambin and its analogs. We delve into the structure-activity relationships (SAR) that govern their efficacy as platelet-activating factor (PAF) antagonists, leishmanicidal agents, and anti-inflammatory compounds, presenting key experimental data and detailed protocols to support further investigation.
This compound, a furofuran lignan, has garnered significant interest for its diverse pharmacological properties. Understanding how structural modifications to the parent molecule influence its biological activity is crucial for the development of more potent and selective therapeutic agents. This guide summarizes the available quantitative data, outlines the methodologies used to assess activity, and visualizes the key signaling pathways and experimental workflows.
Comparative Biological Activity of this compound and its Analogs
The biological activities of this compound and its analogs have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data, providing a clear comparison of their potency and selectivity.
Leishmanicidal and Cytotoxic Activity
This compound and its epimer, epi-yangambin, have demonstrated promising activity against Leishmania species. The following table compares their 50% inhibitory concentration (IC50) against the intracellular amastigote form of the parasite and their 50% cytotoxic concentration (CC50) against macrophages, along with their selectivity index (SI).
| Compound | Leishmania Species | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | L. amazonensis | 43.9 ± 5[1][2] | >1000[3] | >22.8 |
| L. braziliensis | 76.0 ± 17[1][2] | >1000[3] | >13.2 | |
| Epi-yangambin | L. amazonensis | 22.6 ± 4.9[1][2] | 275.4[3] | 12.2 |
| L. braziliensis | 74.4 ± 9.8[1][2] | 275.4[3] | 3.7 |
Higher SI values indicate greater selectivity for the parasite over host cells.
Anti-inflammatory and Immunosuppressive Activity
Diayangambin, another analog of yangambin, has been investigated for its anti-inflammatory and immunosuppressive effects.
| Compound | Assay | Target/Cell Line | Activity | IC50 (µM) |
| Diayangambin | Immunosuppression | Human mononuclear cell proliferation | Inhibition | 1.5[4] |
| Anti-inflammatory | Prostaglandin E2 generation in RAW 264.7 macrophages | Inhibition (40.8% at 10 µM) | - |
Platelet-Activating Factor (PAF) Antagonism
This compound is a known antagonist of the platelet-activating factor (PAF) receptor. This activity is central to its cardiovascular effects.
| Compound | Assay | System | Activity | IC50 / Ki |
| This compound | PAF-induced platelet aggregation | Human platelets | Inhibition | IC50 = 1.0 ± 0.2 µM[5] |
| [3H]-PAF binding | Washed human platelets | Competitive displacement | Ki = 1.1 ± 0.3 µM[5] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
This compound exerts its antagonistic effect by blocking the binding of PAF to its receptor, thereby inhibiting downstream signaling cascades that lead to platelet aggregation and inflammation.
Caption: PAF receptor signaling pathway and its inhibition by this compound.
Experimental Workflow: In Vitro Leishmanicidal Activity Assay
The following workflow outlines the key steps in determining the leishmanicidal activity of test compounds against intracellular amastigotes.
Caption: Workflow for assessing in vitro leishmanicidal activity.
Experimental Workflow: Nitric Oxide (NO) Production Assay
This workflow details the procedure for measuring the anti-inflammatory effect of compounds by quantifying nitric oxide production in macrophages.
Caption: Workflow for the nitric oxide production assay.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the cited studies, the following are detailed protocols for the key experiments.
Protocol 1: In Vitro Leishmanicidal Activity against Intracellular Amastigotes
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the intracellular amastigote form of Leishmania species.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line.
-
Leishmania promastigotes (e.g., L. amazonensis, L. braziliensis).
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS).
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Giemsa stain or other suitable staining reagent.
-
Microscope.
-
96-well culture plates.
Procedure:
-
Macrophage Seeding: Seed macrophages into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a defined parasite-to-macrophage ratio (e.g., 10:1). Incubate for a sufficient time to allow phagocytosis (e.g., 4 hours).
-
Removal of Extracellular Parasites: Wash the wells with PBS or culture medium to remove non-phagocytosed promastigotes.
-
Treatment: Add fresh culture medium containing serial dilutions of the test compounds to the infected macrophages. Include appropriate controls (untreated infected cells, vehicle control, and a reference drug like Amphotericin B).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 atmosphere.
-
Fixation and Staining: After incubation, fix the cells with methanol (B129727) and stain with Giemsa.
-
Quantification: Determine the number of intracellular amastigotes per 100 macrophages by light microscopy.
-
Data Analysis: Calculate the percentage of inhibition of amastigote proliferation for each compound concentration compared to the untreated control. Determine the IC50 value by non-linear regression analysis.
Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages
Objective: To assess the anti-inflammatory potential of test compounds by measuring their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
Culture medium (e.g., DMEM) supplemented with FBS.
-
Lipopolysaccharide (LPS).
-
Test compounds dissolved in a suitable solvent.
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Sodium nitrite (B80452) standard solution.
-
96-well culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include control wells (cells alone, cells with LPS, cells with test compound alone).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction:
-
Add an equal volume of sulfanilamide solution to the supernatant in a new 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.
-
Add an equal volume of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples, which is indicative of NO production. Determine the percentage of inhibition of NO production by the test compounds.[6][7]
Protocol 3: PAF-Induced Platelet Aggregation Assay
Objective: To evaluate the antagonistic effect of test compounds on platelet aggregation induced by Platelet-Activating Factor (PAF).
Materials:
-
Freshly drawn human or rabbit blood collected in sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet-Activating Factor (PAF).
-
Test compounds dissolved in a suitable solvent.
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Assay:
-
Pipette PRP into the aggregometer cuvette with a stir bar and allow it to equilibrate.
-
Add the test compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Induce platelet aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
This guide provides a foundational understanding of the structure-activity relationships of this compound and its analogs. The presented data and protocols are intended to facilitate further research into the therapeutic potential of this promising class of natural products.
References
- 1. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Diayangambin exerts immunosuppressive and anti-inflammatory effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological evidence for the putative existence of two different subtypes of PAF receptors on platelets and leukocytes; studies with yangambin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for (+)-Yangambin
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of (+)-Yangambin, a lignan (B3055560) with significant pharmacological potential. Here, we delve into the cross-validation of a validated High-Performance Liquid Chromatography (HPLC) method with potential alternative techniques, namely Gas Chromatography (GC) and UV-Vis Spectrophotometry, providing detailed experimental protocols and performance characteristics.
The cross-validation of analytical methods is a critical process to demonstrate that different validated methods produce comparable, reliable, and accurate results.[1][2] This is particularly important when transferring a method between laboratories or when employing different analytical techniques within a single study to ensure data integrity and regulatory compliance.[1][3]
Comparative Performance of Analytical Methods for this compound
The selection of an analytical method hinges on a balance of sensitivity, specificity, and throughput. Below is a summary of the quantitative performance of a validated HPLC method for this compound and representative performance characteristics for potential GC and UV-Vis spectrophotometric methods, based on analyses of similar lignan compounds.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) (Representative) | UV-Vis Spectrophotometry (Representative) |
| Linearity Range | 10 - 100 µg/mL | 0.025 - 5 µg/mL | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.13 µg/mL | ~0.01 µg/mL | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.40 µg/mL | ~0.03 µg/mL | ~0.9 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Specificity | High (Separation from matrix components) | High (Mass spectrometric detection) | Moderate (Potential interference from compounds with similar chromophores) |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method has been validated for the quantification of this compound in crude ethanolic extract from Ocotea duckei.[4]
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (45:55, v/v), with pH adjusted to 1.94.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 20 µL.[4]
-
Detection: UV at 205 nm.[4]
-
Sample Preparation: Accurately weighed samples of the extract are dissolved in the mobile phase, sonicated for 15 minutes, and filtered through a 0.45 µm membrane filter prior to injection.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the linearity range.
Method 2: Gas Chromatography (GC-MS) (Representative Method)
While a specific validated GC method for this compound was not identified, the following protocol is representative for the analysis of lignans (B1203133) and can be adapted.[1][5]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Detection: Electron Ionization (EI) mode at 70 eV, with the mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Derivatization: Lignans often require derivatization to increase their volatility for GC analysis. A common procedure involves silylation. The dried sample extract is reconstituted in a suitable solvent (e.g., pyridine) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) is added. The mixture is then heated at 70°C for 30 minutes to complete the reaction.
-
Sample Preparation: The derivatized sample is injected into the GC-MS.
Method 3: UV-Vis Spectrophotometry (Representative Method)
A direct UV-Vis spectrophotometric method for this compound can be developed for rapid, simple quantification, although it may have lower specificity compared to chromatographic methods.[6]
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol is a suitable solvent for many flavonoids and related compounds.[6]
-
Wavelength of Maximum Absorbance (λmax): The λmax for this compound would need to be determined by scanning a standard solution across the UV-Vis spectrum (typically 200-400 nm).
-
Sample Preparation: A known amount of the sample is dissolved in methanol, sonicated, and filtered to remove any particulate matter. The solution may need to be diluted to fall within the linear range of the assay.
-
Standard Preparation: A stock solution of this compound is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution.
-
Quantification: The absorbance of the sample solution is measured at the predetermined λmax, and the concentration is calculated using the calibration curve generated from the standard solutions.
Cross-Validation Workflow
The process of cross-validating two analytical methods involves analyzing the same set of samples and statistically comparing the results.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathways and Logical Relationships
For clarity in experimental design and data interpretation, understanding the logical flow of method validation is crucial. The following diagram illustrates the key parameters assessed during the validation of an analytical method according to ICH guidelines.[5]
Caption: Key parameters for analytical method validation.
References
- 1. Quantification of lignans in food using isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of (+)-Yangambin Across Diverse Cell Lines: A Scientific Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of (+)-Yangambin, a furofuran lignan (B3055560), on various cell lines. While research on this compound is ongoing, this document summarizes the currently available data on its cytotoxicity and offers a comparative perspective by including data on its stereoisomer, epi-yangambin, and other related lignans (B1203133). Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research in this area.
Comparative Cytotoxicity of this compound and Related Compounds
Data on the cytotoxic effects of this compound is primarily available for non-cancerous cell lines, where it has demonstrated low toxicity. To provide a broader context for its potential anticancer effects, this section includes data on its isomer, epi-yangambin, against a cancer cell line.
| Compound | Cell Line | Cell Type | Assay | IC50/CC50 | Reference |
| This compound | Murine Macrophages | Normal (Murine) | Trypan Blue | 383.3 µM | [1] |
| Murine Macrophages | Normal (Murine) | MTT | 504.3 µM | [1] | |
| Epi-yangambin | SW480 | Colon Carcinoma (Human) | Not Specified | Concentration-dependent inhibition up to 25 µM |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of host cells. Lower values indicate higher potency. The data for this compound on murine macrophages suggests a low level of cytotoxicity in these normal cells[1]. In contrast, its isomer, epi-yangambin, has shown growth inhibitory effects on the human colon carcinoma cell line SW480. Further research is required to determine the specific IC50 values of this compound across a range of human cancer cell lines, such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), as well as in normal human cell lines to establish its therapeutic index.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for assessing the cytotoxic and apoptotic effects of compounds like this compound on cultured cell lines.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Visualizing Experimental Workflows and Signaling Pathways
General Experimental Workflow for Assessing this compound's Effects
Caption: A general workflow for investigating the in vitro effects of this compound on cancer cell lines.
Potential Signaling Pathways Modulated by Lignans in Cancer Cells
While the specific signaling pathways modulated by this compound in cancer are yet to be fully elucidated, studies on other lignans suggest potential involvement of pathways crucial for cell survival, proliferation, and apoptosis.
Caption: Putative signaling pathways (PI3K/Akt and MAPK/ERK) that may be targeted by this compound in cancer cells.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. Further in-depth studies are required to fully elucidate the comparative effects and mechanisms of action of this compound on different cell lines.
References
Unveiling the Anti-Inflammatory Potential of (+)-Yangambin: A Comparative Analysis Against Established Drugs
For Immediate Release
In the quest for novel anti-inflammatory therapeutics, the natural compound (+)-Yangambin has emerged as a promising candidate. This guide provides a comprehensive comparison of the anti-inflammatory properties of this compound and its close structural analog, (+)-diayangambin, against well-established non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin (B1671933) and ibuprofen. This analysis is supported by experimental data from both in vivo and in vitro studies, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
(+)-Diayangambin, a lignan (B3055560) closely related to this compound, has demonstrated significant anti-inflammatory effects in animal models, comparable to the potent NSAID indomethacin. In vitro studies with this compound reveal its capacity to modulate key inflammatory mediators, suggesting a distinct mechanism of action that warrants further investigation. This guide synthesizes the available data, presenting a clear comparison of efficacy and outlining the experimental methodologies to facilitate further research and development.
In Vivo Anti-Inflammatory Efficacy: (+)-Diayangambin vs. Indomethacin
A key study evaluated the anti-inflammatory activity of (+)-diayangambin in a carrageenan-induced paw edema model in mice, a standard preclinical assay for acute inflammation. The results were directly compared with indomethacin, a widely used NSAID.
Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Mice
| Treatment (Dose) | Edema Inhibition at 5 hours | PGE2 Level Inhibition in Paw |
| (+)-Diayangambin (40 mg/kg, p.o.) | 48.8% | 30.9% [1] |
| Indomethacin (10 mg/kg, p.o.) | 46.0% | 98.0% [1] |
p.o. - oral administration
The data indicates that at a dose of 40 mg/kg, (+)-diayangambin exhibits a comparable reduction in paw edema to indomethacin at 10 mg/kg.[1] However, indomethacin was significantly more potent in inhibiting the synthesis of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation, suggesting different primary mechanisms of action.
In Vitro Immunomodulatory Effects: this compound
In vitro studies on this compound have explored its ability to modulate the production of inflammatory mediators by macrophages. While a direct comparison with NSAIDs in a standard lipopolysaccharide (LPS)-stimulated macrophage model is not yet available, studies on Leishmania-infected macrophages have demonstrated its immunomodulatory potential.
Table 2: Effect of this compound on Inflammatory Mediators in Macrophages
| Inflammatory Mediator | Effect of this compound |
| Nitric Oxide (NO) | Lowered production |
| Prostaglandin E2 (PGE2) | Lowered production |
| Interleukin-6 (IL-6) | Lowered production |
| Tumor Necrosis Factor-alpha (TNF-α) | Lowered production |
These findings suggest that this compound can suppress the production of several key pro-inflammatory molecules.[2][3][4] Further research is required to quantify these effects in direct comparison to established anti-inflammatory drugs in standard cellular models of inflammation.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This widely used in vivo model assesses the efficacy of anti-inflammatory compounds in reducing acute inflammation.
-
Animal Model: Male Swiss mice (25-30g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly divided into control, reference drug (e.g., indomethacin), and test compound ((+)-diayangambin) groups.
-
Drug Administration: The test compound or reference drug is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 1 hour) before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline is administered into the right hind paw of each mouse.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 3, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure the levels of inflammatory mediators such as PGE2.
References
A Head-to-Head Comparison of (+)-Yangambin with Synthetic PAF Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring Platelet-Activating Factor (PAF) antagonist, (+)-Yangambin, with prominent synthetic alternatives. This document synthesizes experimental data to evaluate their relative potencies and mechanisms of action, offering a valuable resource for the selection of appropriate research tools and potential therapeutic agents.
This compound, a lignan (B3055560) isolated from plants of the Ocotea genus, has been identified as a specific and competitive antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Consequently, the development and characterization of PAF receptor antagonists are of significant interest in drug discovery. This guide provides a head-to-head comparison of this compound with well-established synthetic PAF antagonists such as WEB 2086, SR 27417, and CV-3988.
Quantitative Comparison of PAF Receptor Antagonist Activity
The efficacy of PAF receptor antagonists is primarily determined through in vitro assays that measure their ability to inhibit PAF-induced platelet aggregation and their affinity for the PAF receptor. The following tables summarize the key quantitative data for this compound and its synthetic counterparts.
Inhibition of PAF-Induced Platelet Aggregation (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of an antagonist required to inhibit 50% of the PAF-induced response, typically platelet aggregation. A lower IC50 value indicates greater potency.
| Compound | Species | Assay Type | IC50 (µM) | Reference(s) |
| This compound | Human | Platelet Aggregation | 1.0 ± 0.2 | [1] |
| WEB 2086 (Apafant) | Human | Platelet Aggregation | 0.17 | [2] |
| CV-3988 | Rabbit | Platelet Aggregation | 3-30 | |
| Ginkgolide B | Human | Platelet Aggregation | 2.5 x 10⁻⁷ M |
Note: Experimental conditions can influence IC50 values. Direct comparisons are most valid when data is generated from the same study.
PAF Receptor Binding Affinity (Ki)
The inhibition constant (Ki) reflects the binding affinity of an antagonist to the PAF receptor. A lower Ki value signifies a higher binding affinity.
| Compound | Species | Assay Type | Ki (µM) | Reference(s) |
| This compound | Human | [3H]-PAF Binding | 1.1 ± 0.3 | [1] |
| SR 27417 | Human | [3H]-PAF Binding | 0.000051 ± 0.000002 | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the PAF signaling pathway and a typical experimental workflow.
Caption: PAF Signaling Pathway and Point of Inhibition.
The diagram above illustrates the binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (GPCR), initiating a signaling cascade through Gq protein and Phospholipase C (PLC). This leads to the generation of second messengers IP3 and DAG, resulting in intracellular calcium release and Protein Kinase C (PKC) activation, which collectively mediate various cellular responses. Both this compound and synthetic antagonists act by competitively blocking the binding of PAF to its receptor.
Caption: General Experimental Workflow for PAF Antagonists.
The evaluation of PAF antagonists typically involves a combination of in vitro and in vivo experiments. In vitro assays, such as platelet aggregation and receptor binding studies, provide quantitative measures of potency and affinity. In vivo models are then used to assess the antagonist's efficacy in a physiological context.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are outlines of the key experimental protocols used to generate the data presented in this guide.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PAF receptor antagonist.
Materials:
-
Freshly prepared human or rabbit Platelet-Rich Plasma (PRP).
-
Platelet-Activating Factor (PAF) solution.
-
Test antagonist (this compound or synthetic) at various concentrations.
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Obtain PRP by centrifuging whole blood at a low speed.
-
Baseline Measurement: Establish a baseline light transmission in the aggregometer cuvette containing PRP.
-
Incubation with Antagonist: Add the test antagonist at various concentrations to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Induction of Aggregation: Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Data Recording: Record the change in light transmission over time.
-
Data Analysis: Calculate the percentage inhibition of aggregation for each antagonist concentration compared to the control (PAF alone). The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.
Radioligand Receptor Binding Assay
This assay determines the affinity of a compound for the PAF receptor by measuring its ability to displace a radiolabeled PAF ligand.
Objective: To determine the inhibition constant (Ki) of a PAF receptor antagonist.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines).
-
Radiolabeled PAF (e.g., [3H]-PAF).
-
Unlabeled test antagonist (this compound or synthetic).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In a microtiter plate, combine the cell membranes, a fixed concentration of radiolabeled PAF, and varying concentrations of the unlabeled test antagonist.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled PAF) from the total binding. Determine the IC50 value of the test antagonist, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Concluding Remarks
The available data indicates that this compound is a potent and selective antagonist of the PAF receptor. While some synthetic antagonists, such as SR 27417, exhibit significantly higher binding affinity in in vitro assays, this compound's potency is comparable to that of other well-established synthetic antagonists like WEB 2086 in functional assays like platelet aggregation.
A notable finding is that this compound may discriminate between PAF receptor subtypes on different cell types. For instance, it has been shown to inhibit PAF-induced effects in platelets but not in polymorphonuclear leukocytes, whereas antagonists like WEB 2086 and SR 27417 inhibit responses in both cell types[3]. This suggests that this compound could serve as a valuable pharmacological tool to investigate the heterogeneity of PAF receptors.
The choice between this compound and a synthetic antagonist will depend on the specific research question. The high potency and extensive characterization of some synthetic antagonists make them suitable for a broad range of applications. However, the natural origin and potential for receptor subtype selectivity of this compound present unique advantages for specific lines of inquiry, particularly in exploring the nuances of PAF signaling in different cellular contexts. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their experimental designs.
References
- 1. Pharmacological evidence for the putative existence of two different subtypes of PAF receptors on platelets and leukocytes; studies with yangambin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the leishmanicidal activity of (+)-Yangambin in different Leishmania species
For Immediate Release
A comprehensive review of existing in vitro data confirms the leishmanicidal activity of (+)-Yangambin against various Leishmania species, positioning it as a promising candidate for further drug development. This guide provides a detailed comparison of this compound's efficacy against its stereoisomer, epi-yangambin, and contextualizes its performance against standard antileishmanial drugs, supported by experimental data and proposed mechanisms of action.
Researchers in parasitology and drug development are in a constant search for novel therapeutic agents to combat leishmaniasis, a parasitic disease with significant global impact. Natural products have historically been a rich source of new drugs, and lignans (B1203133), a class of polyphenolic compounds, have demonstrated a wide range of biological activities. Among these, this compound has emerged as a compound of interest due to its demonstrated activity against Leishmania parasites. This guide synthesizes the available data to provide an objective comparison of its leishmanicidal properties.
Quantitative Comparison of Leishmanicidal Activity
The leishmanicidal efficacy of this compound has been primarily evaluated against intracellular amastigotes, the clinically relevant form of the parasite that resides within host macrophages. The following tables summarize the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), offering a quantitative comparison of its potency and safety profile.
Table 1: Leishmanicidal Activity of this compound and Epi-yangambin against Intracellular Amastigotes
| Compound | Leishmania Species | IC50 (µM) | Host Cell | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | L. amazonensis | 43.9 ± 5.0[1][2] | BMDM | >1000[3] | >22.8[3] |
| L. braziliensis | 76.0 ± 17.0[1][2] | BMDM | >1000[3] | >13.2[3] | |
| Epi-yangambin | L. amazonensis | 22.6 ± 4.9[1][2] | BMDM | 275.4 ± 15.5[3] | 12.2[3] |
| L. braziliensis | 74.4 ± 9.8[1][2] | BMDM | 275.4 ± 15.5[3] | 3.7[3] |
BMDM: Bone Marrow-Derived Macrophages
Comparative Analysis with Standard Drugs
A direct comparison of this compound with standard antileishmanial drugs from the same studies is limited. The following tables provide reported IC50 values for Amphotericin B and Glucantime against Leishmania amazonensis and Leishmania braziliensis from various in vitro studies. It is crucial to note that these values were obtained under different experimental conditions (e.g., host cell type, drug formulation, incubation time) and are presented here for contextual purposes only.
Table 2: Reported Leishmanicidal Activity of Amphotericin B
| Leishmania Species | Host Cell Type | IC50 (µM) | Reference |
| L. amazonensis | Peritoneal Macrophages | 0.09 ± 0.02 | [1] |
| L. amazonensis | THP-1 derived Macrophages | 2.02 | [2] |
Table 3: Reported Leishmanicidal Activity of Glucantime (Meglumine Antimoniate)
| Leishmania Species | Host Cell Type | IC50 (µg/mL) | Reference |
| L. amazonensis | Macrophages | 127.6 | [4] |
| L. braziliensis | Macrophages | 19 to 55 | [5] |
Experimental Protocols
The data presented in Table 1 for this compound and epi-yangambin were primarily generated using the following methodology:
In Vitro Leishmanicidal Activity against Intracellular Amastigotes [3][6][7]
-
Host Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in RPMI 1640 medium supplemented with fetal bovine serum and L929 cell-conditioned medium (as a source of macrophage colony-stimulating factor) for 7 days to allow differentiation.
-
Parasite Culture: Leishmania amazonensis and Leishmania braziliensis promastigotes are cultured in Schneider's insect medium at 26°C until they reach the stationary phase.
-
Macrophage Infection: Differentiated BMDMs are seeded in 96-well plates and infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Compound Treatment: After allowing for parasite internalization (4 hours for L. amazonensis and 24 hours for L. braziliensis), non-internalized promastigotes are removed by washing. The infected macrophages are then treated with various concentrations of this compound or epi-yangambin for 48 hours.
-
Quantification of Infection: The number of intracellular amastigotes is determined by fixing the cells, staining with Giemsa, and counting under a microscope. The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated controls.
Cytotoxicity Assay [3]
The cytotoxicity of the compounds against BMDMs is assessed using a resazurin-based assay. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualization
Proposed Immunomodulatory Mechanism of this compound
The leishmanicidal activity of this compound is thought to be mediated, at least in part, by its ability to modulate the host immune response. Evidence suggests that this compound reduces the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in Leishmania-infected macrophages.[1][2][8] This effect is hypothesized to occur through the inhibition of the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound's immunomodulatory effect.
Experimental Workflow for In Vitro Leishmanicidal Assay
The following diagram outlines the key steps involved in determining the in vitro leishmanicidal activity of this compound against intracellular amastigotes.
Caption: Workflow for assessing the in vitro leishmanicidal activity.
References
- 1. repositorio.ufba.br [repositorio.ufba.br]
- 2. Frontiers | In vitro anti-Leishmania activity of triclabendazole and its synergic effect with amphotericin B [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Scientific Evidence Behind (+)-Yangambin: A Comparative Guide for Researchers
For researchers and drug development professionals investigating novel therapeutic agents, rigorous replication and validation of published findings are paramount. This guide provides an objective comparison of the reported biological activities of (+)-Yangambin, a furofuran lignan, with supporting experimental data and detailed methodologies to aid in such validation efforts.
Cardiovascular Effects: Platelet-Activating Factor (PAF) Receptor Antagonism
This compound has been identified as a selective antagonist of the platelet-activating factor (PAF) receptor, a key player in various inflammatory and cardiovascular conditions.[1][2] Its efficacy has been demonstrated in both in vitro and in vivo models.
Quantitative Data Summary
| Experiment | Model | Parameter | This compound Effect | Reference Compound | Reference |
| PAF-induced Platelet Aggregation | Human Platelets (in vitro) | IC50 | 1.0 ± 0.2 µM | - | [3] |
| [3H]-PAF Binding | Washed Human Platelets (in vitro) | Ki | 1.1 ± 0.3 µM | SR 27417 (Ki = 51 ± 2 pM) | [3] |
| PAF-induced Thrombocytopenia | Guinea Pigs (in vivo) | Inhibition | Effective | SR 27417 (Complete Protection) | [3] |
| PAF-induced Hypotension | Anesthetized Rabbits (in vivo) | Attenuation | Dose-dependent (10 and 20 mg/kg, i.v.) | - | [4] |
| PAF-induced Cardiovascular Collapse | Anesthetized Rats (in vivo) | Prevention | Dose-dependent (3-30 mg/kg) | WEB 2086 (0.1-1.0 mg/kg) | [5] |
Experimental Protocols
1. PAF-induced Platelet Aggregation Assay
This in vitro assay measures the ability of this compound to inhibit platelet aggregation triggered by PAF.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human donors into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
A portion of the remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which serves as a reference for 100% light transmission.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.
-
Pre-warm PRP aliquots to 37°C.
-
Place a cuvette with PRP and a magnetic stir bar into an aggregometer and establish a baseline reading.
-
Add various concentrations of this compound or a vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a specific concentration of PAF.
-
Record the change in light transmission over time. The increase in light transmission corresponds to the degree of platelet aggregation.
-
2. In Vivo Cardiovascular Studies in Anesthetized Animals
These protocols assess the in vivo efficacy of this compound in mitigating the systemic cardiovascular effects of PAF.
-
Animal Model: Anesthetized rabbits or rats are typically used.
-
Procedure:
-
Anesthetize the animal (e.g., with pentobarbital) and ensure artificial ventilation.
-
Administer this compound or a reference antagonist (e.g., WEB 2086) intravenously at various doses.
-
After a set period, induce cardiovascular changes by intravenous administration of PAF.
-
Continuously monitor cardiovascular parameters such as blood pressure and heart rate.
-
Collect blood samples to measure platelet and leukocyte counts to assess thrombocytopenia and leukopenia.
-
Signaling Pathway
This compound exerts its effect by competitively binding to the PAF receptor, thereby blocking the downstream signaling cascade initiated by PAF. This prevents the activation of key signaling molecules like NF-κB and those in the MAPK pathway, which are involved in inflammatory responses.
Anti-inflammatory and Immunomodulatory Effects
Beyond its cardiovascular effects, this compound and its related compound, diayangambin, have demonstrated anti-inflammatory and immunomodulatory properties.
Quantitative Data Summary
| Experiment | Model | Parameter | Compound | Effect | Reference |
| Prostaglandin E2 Generation | RAW 264.7 Macrophages | Inhibition | Diayangambin (10 µM) | 40.8% reduction | [6] |
| Human Mononuclear Cell Proliferation | Human MNCs | IC50 | Diayangambin | 1.5 µM | [6] |
| DNFB-induced Ear Swelling | Mice | Inhibition | Diayangambin (40 mg/kg, p.o.) | 42% reduction in swelling | [7] |
| Leukocyte Infiltration (MPO activity) | Mice Ear Homogenates | Inhibition | Diayangambin (40 mg/kg, p.o.) | 61% reduction | [7] |
| Carrageenan-induced Paw Edema | Mice | Inhibition | Diayangambin (40 mg/kg, p.o.) | 48.8% inhibition at 5h | [7] |
| Prostaglandin E2 Levels in Paw | Mice Paw Homogenates | Inhibition | Diayangambin (40 mg/kg, p.o.) | 30.9% reduction | [7] |
Experimental Protocols
1. Measurement of Inflammatory Mediators in Macrophages
This protocol details the measurement of nitric oxide (NO), IL-6, and TNF-α in macrophage cell culture.
-
Cell Culture and Treatment:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a multi-well plate at a suitable density.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubate for a designated period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Collect the cell culture supernatant for analysis.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the collected supernatant in a 1:1 ratio.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a standard curve prepared with sodium nitrite.
-
-
IL-6 and TNF-α Measurement (ELISA):
-
Coat a 96-well plate with a capture antibody specific for IL-6 or TNF-α and incubate.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
-
2. Carrageenan-Induced Paw Edema in Mice
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
-
Procedure:
-
Administer this compound or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to mice.
-
After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculate the percentage of edema inhibition compared to the control group.
-
Experimental Workflow
Antileishmanial Activity
This compound has also been investigated for its potential to combat Leishmania infections.
Quantitative Data Summary
| Experiment | Leishmania Species | Parameter | This compound | Epi-yangambin | Reference |
| Intracellular Amastigote Viability | L. amazonensis | IC50 | 43.9 ± 5 µM | 22.6 ± 4.9 µM | [8] |
| Intracellular Amastigote Viability | L. braziliensis | IC50 | 76 ± 17 µM | 74.4 ± 9.8 µM | [8] |
Experimental Protocol
1. Intracellular Leishmania Amastigote Viability Assay
This assay evaluates the ability of this compound to kill Leishmania amastigotes residing within host macrophages.
-
Macrophage Infection:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice.
-
Seed the BMDMs in a 96-well plate.
-
Infect the macrophages with stationary-phase Leishmania promastigotes (e.g., L. amazonensis or L. braziliensis) at a 10:1 parasite-to-cell ratio.
-
Incubate to allow for phagocytosis of the promastigotes.
-
Wash the cells to remove any non-internalized parasites.
-
-
Treatment and Viability Assessment:
-
Treat the infected macrophage cultures with varying concentrations of this compound.
-
Incubate for 48 hours at 37°C with 5% CO2.
-
Assess the viability of the intracellular amastigotes. This can be done by lysing the host cells and counting the number of viable parasites, or by using a reporter gene assay if a transgenic Leishmania strain is used.
-
This guide provides a foundational framework for researchers seeking to replicate and validate the published findings on this compound. By offering clear data summaries, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows, it aims to facilitate further investigation into the therapeutic potential of this natural compound.
References
- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay [pubmed.ncbi.nlm.nih.gov]
- 2. Assay for nitric oxide [bio-protocol.org]
- 3. Pharmacological evidence for the putative existence of two different subtypes of PAF receptors on platelets and leukocytes; studies with yangambin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonistic effect of yangambin on platelet-activating factor (PAF)-induced cardiovascular collapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fn-test.com [fn-test.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Mechanism by which nuclear factor-kappa beta (NF-kB) regulates ovine fetal pulmonary vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Guide to (+)-Yangambin and Related Compounds
Executive Summary
This compound, a furofuran lignan (B3055560) isolated from plants of the Ocotea genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, and potential antitumor effects.[1] As with any compound intended for therapeutic development, a thorough understanding of its toxicological profile is paramount. This guide provides a comparative toxicological assessment of this compound, its isomer epi-yangambin, and the crude hydroalcoholic extract of Ocotea duckei, the plant from which it is often isolated. The data presented herein, derived from a range of in vitro and in vivo studies, indicates that purified this compound possesses a favorable safety profile, characterized by low cytotoxicity, a lack of genotoxicity, and low acute systemic toxicity. In contrast, its related compounds exhibit differing toxicological characteristics, highlighting the importance of purification and specific chemical entity assessment in drug development.
Comparative Toxicological Data
The following table summarizes the key quantitative toxicological data for this compound and related substances.
| Compound/Substance | Assay | Test System | Endpoint | Result | Reference |
| This compound | Acute Oral Toxicity (OECD 425) | Swiss Mice | LD₅₀ | > 2000 mg/kg | [1] |
| MTT Assay | Murine Macrophages | CC₅₀ | 246.7 µg/mL (504.3 µM) | [2][3] | |
| Trypan Blue Exclusion | Murine Macrophages | CC₅₀ | 187.0 µg/mL (383.3 µM) | [2][3] | |
| Sodium Resazurin / LDH Assay | Bone Marrow-Derived Macrophages (BMDM) | CC₅₀ | No cytotoxic effect observed up to 1000 µM | [4][5] | |
| Ames Test (S. typhimurium) | TA97a, TA98, TA100, TA102, TA1535 | Mutagenicity | Not Mutagenic | [6] | |
| Allium cepa Assay | Meristematic Cells | Genotoxicity | Not Genotoxic | [1] | |
| Hemolysis Assay | Sheep Erythrocytes | Hemolytic Activity | No hemolysis at 12.5, 25, and 50 µg/mL | [1] | |
| (+)-Epi-yangambin | Sodium Resazurin / LDH Assay | Bone Marrow-Derived Macrophages (BMDM) | CC₅₀ | 534 ± 105 µM | [5] |
| Hydroalcoholic Extract of O. duckei | Ames Test (S. typhimurium) | TA97a, TA98, TA100, TA102, TA1535 | Mutagenicity | Mutagenic (with and without metabolic activation) | [6] |
Detailed Toxicological Profiles
Acute Systemic Toxicity
In an acute oral toxicity study conducted in Swiss mice, this compound was administered at a dose of 2000 mg/kg.[1] No deaths or apparent clinical signs of toxicity were observed over the 14-day study period.[1] Furthermore, there were no significant differences in body weight, food and water consumption, or the weight of the liver and kidneys between the treated and control groups.[1] Based on these results, the median lethal dose (LD₅₀) for this compound is established to be greater than 2000 mg/kg, classifying it as a substance with low acute toxicity.[1]
Cytotoxicity
The cytotoxic potential of this compound has been evaluated in several in vitro models. In murine macrophages, it exhibited low cytotoxicity with high CC₅₀ values in both the Trypan blue exclusion test (187.0 µg/mL) and the MTT reduction assay (246.7 µg/mL).[2][3] The difference in these values can be attributed to the distinct mechanisms of the assays: the Trypan blue test assesses cell membrane integrity, while the MTT assay measures mitochondrial dehydrogenase activity.[2][3]
A comparative study assessing both this compound and its isomer, epi-yangambin, in bone marrow-derived macrophages (BMDM) found that this compound produced no evident cytotoxic effects.[5] In contrast, epi-yangambin significantly reduced cell viability at concentrations of 500 and 1000 µM, establishing a CC₅₀ of 534 µM.[5] This demonstrates that even small stereochemical differences can significantly impact a compound's cytotoxic profile.
Genotoxicity and Mutagenicity
This compound has been found to be non-genotoxic in multiple assays. In the Allium cepa test, which evaluates chromosomal changes in plant cells, Yangambin did not induce genotoxic alterations.[1] Furthermore, the Ames test, a widely used method for assessing mutagenicity using various strains of Salmonella typhimurium, showed that purified this compound was not mutagenic.[6] Interestingly, the crude hydroalcoholic extract of Ocotea duckei leaves, from which Yangambin is isolated, tested positive for mutagenicity in the same Ames test.[6] This critical finding underscores the importance of isolating active compounds from crude extracts, as other constituents may possess undesirable toxic properties.
Organ-Specific Toxicity
Hepatotoxicity and Nephrotoxicity: In the acute toxicity study in mice, administration of 2000 mg/kg of this compound did not cause pathological changes in the liver or kidneys.[1] While a statistically significant effect was noted for the liver enzyme alanine (B10760859) aminotransferase (ALT), the values remained within the normal range, and other biochemical markers for liver and kidney function (such as aspartate aminotransferase, glucose, urea, and creatinine) were unchanged.[1] This suggests a lack of significant hepatotoxicity or nephrotoxicity at high acute doses.[1]
Embryotoxicity: The effect of this compound on the neurodevelopment of Gallus gallus domesticus (chicken) embryos was investigated. The results indicated that Yangambin did not produce embryotoxic effects under the tested conditions, suggesting a low potential for teratogenicity.[7]
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) precipitate.[8]
-
Cell Seeding: Seed cells (e.g., murine macrophages) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with solvent) and blank controls (medium only).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the CC₅₀ value.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Controls: Prepare three types of controls: (1) Vehicle Control (spontaneous LDH release), (2) Maximum LDH Release Control (add lysis buffer, e.g., 9% Triton X-100, to untreated cells 45 minutes before the assay ends), and (3) Background Control (medium only).[11]
-
Incubation: Incubate the plate for the desired exposure period.
-
Supernatant Transfer: Centrifuge the plate at ~250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as provided in commercial kits) to each well of the new plate.[9]
-
Incubation and Stop Reaction: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Subtract the background control reading from all other values. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Ames Test (Bacterial Reverse Mutation Assay)
This test evaluates the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium.[12]
-
Strain Selection: Utilize several tester strains (e.g., TA98, TA100, TA1535) that have mutations in the histidine operon, rendering them unable to synthesize histidine.[6][12]
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism and can convert pro-mutagens into active mutagens.[13]
-
Exposure: Pre-incubate the tester strains with various concentrations of the test substance (this compound) and either the S9 mix or a buffer.
-
Plating: Plate the bacterial cultures onto a minimal glucose agar (B569324) medium that lacks histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can synthesize histidine and grow into visible colonies.[12]
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the number observed in the negative (vehicle) control.[14]
Visualizations
Experimental Workflows
Caption: Workflow for in vitro cytotoxicity assessment using MTT and LDH assays.
Mutagenicity Testing Logic
Caption: Logical diagram of the Ames test for bacterial reverse mutation.
Comparative Toxicity Summary
Caption: Comparative summary of toxicological profiles.
References
- 1. phcogres.com [phcogres.com]
- 2. Yangambin cytotoxicity: a pharmacologically active lignan obtained from Ocotea duckei vattimo (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez [frontiersin.org]
- 6. Evaluation of the mutagenic potential of yangambin and of the hydroalcoholic extract of Ocotea duckei by the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcogres.com [phcogres.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. 2.7. MTT cell viability and LDH cytotoxicity assays [bio-protocol.org]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Genetic Toxicology [ntp.niehs.nih.gov]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of (+)-Yangambin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic effects of (+)-Yangambin in combination with other compounds is not yet available in published literature, its well-characterized mechanisms of action provide a strong foundation for hypothesizing and evaluating potential synergistic pairings. This guide offers a comparative analysis of this compound's pharmacological profile against established synergistic drug combinations in relevant therapeutic areas. The aim is to provide a scientific rationale for future research into novel combination therapies involving this promising natural compound.
Pharmacological Profile of this compound
This compound is a lignan (B3055560) that has been isolated from various plant species, including those from the Ocotea genus. Its biological activities are primarily centered around its antagonist effects at the Platelet-Activating Factor (PAF) receptor, as well as its immunomodulatory and anti-parasitic properties.
-
Cardiovascular and Anti-inflammatory Effects: this compound acts as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. By blocking the PAF receptor, this compound can inhibit PAF-induced platelet aggregation and may be beneficial in conditions such as anaphylactic and septic shock.[2][3] Its anti-inflammatory potential is further supported by evidence of its ability to decrease the production of key inflammatory mediators.
-
Leishmanicidal and Immunomodulatory Activity: this compound has demonstrated direct activity against Leishmania species, the protozoan parasites responsible for leishmaniasis.[4][5] Furthermore, studies on its isomer, epi-yangambin, which shares a similar activity profile, have shown that these lignans (B1203133) can modulate the immune response in the context of Leishmania infection. Specifically, they have been observed to lower the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by infected macrophages.[6]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound's biological activities.
Table 1: Anti-leishmanial Activity of this compound
| Leishmania Species | Assay Type | IC50 Value | Reference |
| L. chagasi | Promastigote viability | 49.0 µg/mL | [4][5] |
| L. amazonensis | Promastigote viability | 64.9 µg/mL | [4][5] |
| L. amazonensis | Intracellular amastigote viability | 43.9 ± 5 µM | [6] |
| L. braziliensis | Intracellular amastigote viability | 76 ± 17 µM | [6] |
Table 2: PAF Receptor Antagonist Activity of this compound
| Parameter | Experimental System | Value | Reference |
| IC50 (vs. [3H]-PAF binding) | Rabbit platelet plasma membranes | 1.93 ± 0.53 µM | [1] |
| pA2 | PAF-induced rabbit platelet aggregation | 6.45 | [1] |
Table 3: Cytotoxicity Data for this compound
| Parameter | Experimental System | Value | Reference |
| Estimated LD50 | In vitro cytotoxicity study | > 1612 mg/kg | [7] |
Comparative Analysis of Potential Synergistic Combinations
This section explores hypothetical synergistic combinations of this compound with other compounds, based on a comparison with established synergistic therapies.
In Cardiovascular Disease: Dual Pathway Inhibition
Established Synergy: A combination of low-dose rivaroxaban (B1684504) (an oral factor Xa inhibitor) and aspirin (B1665792) (an antiplatelet agent) has been shown to be superior to aspirin alone in preventing major adverse cardiovascular events.[8] This "dual pathway" approach simultaneously targets both the coagulation cascade and platelet activation.
Proposed Synergistic Combination with this compound:
Given that this compound is a PAF receptor antagonist and inhibits platelet aggregation, it could potentially be combined with an anticoagulant that acts on a different pathway, such as a direct thrombin inhibitor or a factor Xa inhibitor. This would mimic the dual pathway inhibition strategy.
-
This compound: Blocks platelet activation and aggregation mediated by PAF.
-
Anticoagulant (e.g., Rivaroxaban): Inhibits the coagulation cascade by targeting Factor Xa.
This combination could offer a more comprehensive antithrombotic effect, potentially at lower doses of each compound, thereby reducing the risk of bleeding.
In Leishmaniasis: A Multi-Target Approach
Established Synergy: The combination of Amphotericin B with compounds like artesunate (B1665782) or allicin (B1665233) has shown synergistic effects against Leishmania.[9][10] This is often attributed to different mechanisms of action, where one compound may increase the permeability of the parasite's membrane, enhancing the uptake and efficacy of the other.
Proposed Synergistic Combination with this compound:
Combining this compound with a standard antileishmanial drug such as Amphotericin B could be a promising strategy.
-
Amphotericin B: A potent fungicidal and parasiticidal agent that binds to ergosterol (B1671047) in the cell membrane, leading to pore formation and cell death.
-
This compound: Exerts direct anti-leishmanial effects and, importantly, modulates the host immune response by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6 by infected macrophages.
The synergy could arise from a two-pronged attack: Amphotericin B directly kills the parasite, while this compound mitigates the excessive inflammation that contributes to tissue damage in leishmaniasis, potentially creating a more favorable environment for parasite clearance.
Experimental Protocols
For researchers aiming to investigate these potential synergies, the following methodologies, adapted from published studies on this compound, can serve as a starting point.
Protocol 1: In Vitro Anti-leishmanial Susceptibility Assay
This protocol is used to determine the 50% inhibitory concentration (IC50) of compounds against the intracellular amastigote form of Leishmania.
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) from BALB/c mice in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Macrophage Infection: Plate BMDMs in 96-well plates and allow them to adhere. Infect the macrophages with stationary-phase Leishmania promastigotes at a ratio of 10 parasites per macrophage. Incubate for 4 hours.
-
Compound Addition: After incubation, wash the wells to remove non-internalized parasites. Add fresh medium containing serial dilutions of this compound, the compound to be tested for synergy (e.g., Amphotericin B), or a combination of both. Include a positive control (e.g., Amphotericin B alone) and a negative control (infected, untreated cells).
-
Incubation: Incubate the plates for 48 hours at 37°C in 5% CO2.
-
Quantification: Fix the cells with methanol (B129727) and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy. The IC50 is calculated by linear regression analysis.
-
Synergy Analysis: The interaction between the compounds can be evaluated using the Combination Index (CI) method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: PAF Receptor Binding Assay
This protocol measures the ability of a compound to displace the binding of radiolabeled PAF to its receptor.
-
Membrane Preparation: Prepare platelet plasma membranes from rabbit platelets through differential centrifugation.
-
Binding Reaction: In a final volume of 1 mL of binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4), add the platelet membranes, [3H]-PAF (at a concentration close to its Kd, e.g., 1-2 nM), and varying concentrations of this compound or other test compounds.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled PAF. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of [3H]-PAF) is determined by non-linear regression analysis of the competition curves.
Protocol 3: Preparation of this compound Stock Solutions
Due to its low water solubility, a stock solution of this compound is typically prepared in an organic solvent.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in 100% sterile, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration primary stock solution (e.g., 10 mM).
-
Mixing: Vortex thoroughly until the compound is completely dissolved.
-
Storage: Aliquot the primary stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the primary stock in sterile DMSO or serum-free cell culture medium. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent toxicity.[11]
References
- 1. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular properties of yangambin, a lignan isolated from Brazilian plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crude ethanolic extract, lignoid fraction and yangambin from Ocotea duckei (Lauraceae) show antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yangambin and Epi-yangambin Isomers: New Purification Method from Ocotea fasciculata and First Cytotoxic Aspects Focusing on In Vivo Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergy of Dual Pathway Inhibition in Chronic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Effects of Artesunate in Combination with Amphotericin B and Miltefosine against Leishmania infantum: Potential for Dose Reduction and Enhanced Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (+)-Yangambin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (+)-Yangambin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While not classified as a hazardous substance for shipping, its biological activities necessitate a cautious and informed approach to its disposal.[1] This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Key Chemical and Physical Properties
A fundamental understanding of this compound's properties is essential for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₄H₃₀O₈[1][2] |
| Molecular Weight | 446.5 g/mol [1][2] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO[1][3] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1][3] |
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Gloves: Double chemotherapy gloves are required.
-
Lab Coat: A dedicated, preferably disposable, lab coat should be worn.
-
Eye Protection: Use safety goggles or a face shield for adequate eye protection.
-
Respiratory Protection: When handling the powder form of this compound, a fitted N95 respirator is recommended to prevent inhalation.[1]
Waste Segregation: A Critical Step for Proper Disposal
Proper segregation of this compound waste is crucial to prevent cross-contamination and ensure that waste is disposed of according to the correct protocols.
Solid Waste:
-
Grossly Contaminated Solids: This category includes unused or expired this compound powder and heavily contaminated items such as weighing boats and centrifuge tubes.
-
Place these materials in a primary, sealable container clearly labeled "Cytotoxic Waste" with the chemical name "this compound."
-
This primary container must then be placed into a secondary, leak-proof, and puncture-resistant container, which should also be clearly labeled.[1]
-
-
Trace Contaminated Solids: This includes items with minimal contamination, such as used gloves, lab coats, and other disposable labware.
-
These items should be placed in a designated "Trace Cytotoxic Waste" container, which is typically a yellow sharps container or a biohazard bag designated for chemotherapy waste.[1]
-
Liquid Waste:
-
All liquid waste containing this compound must be collected in a dedicated, sealed, and shatterproof container. This container should be clearly labeled with the chemical name and the "Cytotoxic Waste" designation.[1]
Experimental Protocol for Chemical Inactivation of Liquid Waste
For laboratories equipped for chemical inactivation, this procedure can be an effective pre-disposal step for liquid waste containing this compound. This process should always be performed inside a chemical fume hood.
Materials:
-
Liquid waste containing this compound
-
10% Sodium Hypochlorite (B82951) Solution (Bleach)
-
Sodium Thiosulfate (B1220275)
-
pH meter or pH strips
-
Appropriate neutralizing agents (e.g., hydrochloric acid, sodium hydroxide)
-
Stir plate and stir bar
-
Free chlorine test strips
Procedure:
-
Preparation: In a suitable container within a chemical fume hood, add the liquid this compound waste.
-
Inactivation: Slowly add a 10% sodium hypochlorite solution (bleach) to the waste.
-
Reaction Time: Gently stir the solution for a minimum of one hour to ensure complete inactivation.[1]
-
Neutralization of Excess Bleach: Add sodium thiosulfate to the solution incrementally until a free chlorine test strip indicates the absence of excess bleach.
-
pH Adjustment: Neutralize the pH of the solution to approximately 7.0 using appropriate neutralizing agents.
-
Final Disposal: The treated solution should be disposed of as hazardous chemical waste in accordance with your institution's specific guidelines.[1]
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and evacuate the area. Cordon off the spill zone to prevent further contamination.
-
Don PPE: Put on the full complement of recommended PPE before addressing the spill.
-
Containment:
-
Powder Spills: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.
-
Liquid Spills: Surround the spill with absorbent material to contain it.
-
-
Neutralization (Recommended):
-
Prepare a 10% sodium hypochlorite solution (bleach).
-
Carefully apply the solution to the spill, working from the outside in.
-
Allow a contact time of at least 30 minutes.[1]
-
-
Cleanup:
-
Using forceps, collect all contaminated materials (absorbent pads, any broken glass, etc.) and place them in a "Cytotoxic Waste" container.
-
-
Final Decontamination:
-
Wipe the spill area again with the 10% bleach solution, followed by a wipe-down with 70% ethanol.
-
-
Dispose of PPE: All PPE used during the cleanup process must be disposed of as "Trace Cytotoxic Waste."[1]
Logical Workflow for the Disposal of this compound Waste
A logical workflow for the segregation and disposal of this compound waste.
References
Personal protective equipment for handling (+)-Yangambin
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for (+)-Yangambin, a furofuran lignan (B3055560) recognized for its biological activities, including its role as a selective Platelet-Activating Factor (PAF) receptor antagonist. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure risk when handling this compound. The following PPE should be worn at all times in the laboratory when working with this compound.
| PPE Category | Item | Rationale |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or aerosols of chemical solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of any airborne particles or aerosols. |
Operational Plan: Safe Handling Protocol
Follow these procedural steps for the safe handling of this compound in a laboratory setting.
-
Preparation and Risk Assessment :
-
Ensure all work with this compound is conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Have all necessary equipment, such as spatulas, weighing paper, and properly labeled containers, ready before you begin.
-
-
Donning PPE :
-
Put on a fully buttoned laboratory coat.
-
Wear safety goggles to protect your eyes.
-
Put on chemical-resistant gloves, ensuring they are free of any tears or holes.
-
-
Handling this compound :
-
Dispensing : When weighing or transferring the compound, do so carefully to avoid generating dust or aerosols.
-
Solution Preparation : When dissolving this compound in a solvent, add the solvent to the solid slowly to prevent splashing.
-
Spills : In the event of a spill, clean it up immediately using appropriate methods that do not generate dust, such as wet wiping or using a vacuum with a HEPA filter.
-
-
Decontamination and Doffing PPE :
-
Wipe down the work area with a suitable solvent or detergent to remove any residual compound.
-
Remove gloves using the proper technique to avoid skin contact with any potential contaminants.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound waste and contaminated materials is essential for laboratory safety and environmental compliance.
-
Waste Collection :
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste, such as solutions containing this compound, should be collected in a separate, labeled hazardous waste container compatible with the solvent used.
-
-
Segregation : Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's environmental health and safety (EHS) department.
-
Disposal : Dispose of all hazardous waste through your institution's EHS office. Never dispose of this compound waste down the drain or in the regular trash.
-
Decontamination of Reusable Equipment : Thoroughly clean all reusable glassware and equipment with an appropriate solvent or detergent and water to remove any residue.
Mechanism of Action: this compound as a PAF Receptor Antagonist
This compound has been identified as a selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a potent phospholipid activator involved in various physiological processes, including platelet aggregation, inflammation, and anaphylaxis. By binding to the PAF receptor, this compound competitively inhibits the binding of PAF, thereby blocking its downstream signaling pathways.[2] This antagonistic action is particularly noted on platelets and in the cardiovascular system.[1][3]
References
- 1. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evidence for the putative existence of two different subtypes of PAF receptors on platelets and leukocytes; studies with yangambin - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
